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  • Product: 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride
  • CAS: 4878-04-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride (CAS 4878-04-0)

A Core Intermediate for Fibrate Synthesis and Drug Discovery This guide provides a comprehensive technical overview of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride, a key chemical intermediate. Tailored for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

A Core Intermediate for Fibrate Synthesis and Drug Discovery

This guide provides a comprehensive technical overview of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, reactivity, and applications of this important compound, with a particular focus on its role in the synthesis of fibrate-class drugs and other potential therapeutic agents.

Introduction: A Building Block of Pharmacological Significance

2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride, with the CAS number 4878-04-0, is a reactive acyl chloride derivative of 2-(4-methoxyphenoxy)-2-methylpropanoic acid. Its structure, featuring a stable ether linkage, a gem-dimethyl group, and a highly reactive acyl chloride moiety, makes it a valuable synthon in organic chemistry. The presence of the methoxy group on the aromatic ring is a common feature in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic stability[1].

The primary significance of this compound lies in its utility as a precursor to a variety of esters and amides. Most notably, it is a key structural component of fenofibrate, a widely prescribed lipid-lowering drug of the fibrate class. Fibrates are known to modulate lipid metabolism, and their derivatives are continuously being explored for a range of therapeutic applications[2][3]. This guide will provide a detailed exploration of the synthesis and chemical utility of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride, offering insights into its role in the development of new chemical entities.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is essential for its effective use in synthesis and for ensuring safe handling.

Table 1: Physicochemical Properties of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride

PropertyValueSource/Comment
CAS Number 4878-04-0-
Molecular Formula C₁₁H₁₃ClO₃[4]
Molecular Weight 228.68 g/mol [4]
Appearance Predicted to be a liquid or low-melting solidBased on similar acyl chlorides
Boiling Point Not availableExpected to be high due to molecular weight, likely requiring vacuum distillation
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene)Insoluble and reactive with protic solvents (e.g., water, alcohols)
Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two doublets are expected in the aromatic region (approx. δ 6.8-7.0 ppm), characteristic of a para-substituted benzene ring.

  • Methoxy Protons: A singlet at approximately δ 3.8 ppm, corresponding to the three protons of the methoxy group.

  • Gem-dimethyl Protons: A singlet at approximately δ 1.6 ppm, integrating to six protons from the two methyl groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm for an acyl chloride.

  • Aromatic Carbons: Four distinct signals are expected in the aromatic region (approx. δ 114-155 ppm).

  • Quaternary Carbon: A signal for the carbon bearing the gem-dimethyl groups.

  • Methoxy Carbon: A signal around δ 55 ppm.

  • Gem-dimethyl Carbons: A signal in the aliphatic region.

IR (Infrared) Spectroscopy:

  • C=O Stretch: A strong absorption band is expected in the region of 1780-1815 cm⁻¹, characteristic of the carbonyl group in an acyl chloride.

  • C-O Stretch: Absorptions corresponding to the aryl ether linkage.

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations.

MS (Mass Spectrometry):

  • Molecular Ion Peak (M⁺): Expected at m/z 228.

  • Key Fragmentation: Loss of a chlorine radical (M-35), and cleavage of the acyl group are expected to be prominent fragmentation pathways.

Synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride

The synthesis of the title compound is a two-step process, starting from commercially available starting materials. The first step involves the synthesis of the precursor carboxylic acid, followed by its conversion to the acyl chloride.

Synthesis of the Precursor: 2-(4-Methoxyphenoxy)-2-methylpropanoic acid

The synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid can be achieved via a Williamson ether synthesis, reacting 4-methoxyphenol with a suitable propanoate derivative.

G cluster_0 Step 1: Synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid 4-Methoxyphenol 4-Methoxyphenol Intermediate_1 Sodium 4-methoxyphenoxide 4-Methoxyphenol->Intermediate_1 NaOH Chloroform Chloroform Intermediate_2 Trichloromethyl carbanion Chloroform->Intermediate_2 NaOH Acetone Acetone Product_Acid 2-(4-Methoxyphenoxy)-2-methylpropanoic acid Acetone->Product_Acid Sodium_Hydroxide Sodium Hydroxide Intermediate_1->Product_Acid Intermediate_2->Product_Acid G cluster_1 Step 2: Synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride Carboxylic_Acid 2-(4-Methoxyphenoxy)-2-methylpropanoic acid Product_Acyl_Chloride 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride Carboxylic_Acid->Product_Acyl_Chloride Chlorinating_Reagent Thionyl Chloride or Oxalyl Chloride Chlorinating_Reagent->Product_Acyl_Chloride Byproducts Gaseous Byproducts (SO₂, HCl or CO, CO₂, HCl) Product_Acyl_Chloride->Byproducts G cluster_0 Nucleophilic Acyl Substitution Reactions Acyl_Chloride 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride Ester Ester Acyl_Chloride->Ester + Alcohol (ROH) Amide Amide Acyl_Chloride->Amide + Amine (R₂NH) Anhydride Anhydride Acyl_Chloride->Anhydride + Carboxylate (R'COO⁻) Ketone Ketone Acyl_Chloride->Ketone + Organocuprate (R'₂CuLi)

Sources

Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride: Synthesis, Properties, and Applications in Pharmaceutical Research

This guide provides a comprehensive technical overview of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride, a key intermediate in the synthesis of pharmacologically active molecules, most notably the fibrate class of drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride, a key intermediate in the synthesis of pharmacologically active molecules, most notably the fibrate class of drugs. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, a detailed synthesis protocol, and its critical applications, with a focus on scientific integrity and practical, field-proven insights.

Introduction and Core Properties

2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is a reactive acyl chloride that serves as a pivotal building block in organic synthesis. Its structure, featuring a stable methoxyphenoxy group and a reactive acyl chloride moiety, makes it an ideal precursor for introducing the 2-(4-methoxyphenoxy)-2-methylpropanoyl group into a target molecule through nucleophilic acyl substitution reactions.

Chemical Structure and Identifiers
  • IUPAC Name: 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride

  • CAS Number: 4878-04-0[1]

  • Molecular Formula: C₁₁H₁₃ClO₃[1]

  • Molecular Weight: 228.68 g/mol [1]

  • InChI Key: LOELRKBKJAKQRX-UHFFFAOYSA-N[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride and its immediate precursor.

PropertyValueSource(s)
Appearance Expected to be a liquid or low-melting solidInferred from analogous structures like 2-methylpropanoyl chloride[2] and general properties of acyl chlorides.
Boiling Point Not explicitly available; estimated to be > 93 °CBased on the boiling point of the simpler analog, 2-methylpropanoyl chloride (91-93 °C).[2] The increased molecular weight suggests a higher boiling point.
Density Not explicitly available; estimated to be > 1.017 g/mLBased on the density of 2-methylpropanoyl chloride (1.017 g/mL).[2]
Storage Temperature 2-8°C[1]
Precursor Melting Point 65-66 °C (for 2-(4-methoxyphenoxy)propanoic acid)[3]

Synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride

The most direct and industrially relevant method for the synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is the reaction of its parent carboxylic acid, 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂).[4][5][6][7]

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride converts this hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. The subsequent attack by a chloride ion, generated in the reaction, on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[5] The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

G cluster_0 Step 1: Formation of Chlorosulfite Intermediate cluster_1 Step 2: Nucleophilic Attack and Product Formation CarboxylicAcid 2-(4-Methoxyphenoxy)-2-methylpropanoic acid ThionylChloride Thionyl Chloride (SOCl₂) Intermediate Acyl Chlorosulfite Intermediate CarboxylicAcid->Intermediate Reaction with SOCl₂ ThionylChloride->Intermediate ChlorideIon Chloride Ion (Cl⁻) AcylChloride 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride Intermediate->AcylChloride Nucleophilic attack by Cl⁻ ChlorideIon->AcylChloride Byproducts SO₂ + HCl (gaseous) AcylChloride->Byproducts Elimination

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of acyl chlorides from carboxylic acids.[4][5][7]

Materials:

  • 2-(4-Methoxyphenoxy)-2-methylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF, catalytic amount, optional)

  • Anhydrous toluene (for azeotropic removal of excess SOCl₂)

  • Standard reflux and distillation glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), add 2-(4-Methoxyphenoxy)-2-methylpropanoic acid (1.0 equivalent).

  • Addition of Reagent: Under a nitrogen or argon atmosphere, slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask at room temperature with stirring. If desired, a catalytic amount of DMF (1-2 drops) can be added.

  • Reaction: The mixture is then heated to reflux (the boiling point of thionyl chloride is 79 °C) for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and co-distilled (azeotropically) to remove the last traces of SOCl₂.[7]

  • Product: The resulting crude 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is typically a liquid or low-melting solid and is often used in the next synthetic step without further purification.

G Start Start: 2-(4-Methoxyphenoxy)-2-methylpropanoic acid AddSOCl2 Add Thionyl Chloride (SOCl₂) Start->AddSOCl2 Reflux Reflux for 2-4 hours AddSOCl2->Reflux Cool Cool to Room Temperature Reflux->Cool Distill Remove excess SOCl₂ via distillation Cool->Distill Product Product: 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride Distill->Product

Caption: Experimental workflow for the synthesis of the title compound.

Chemical Reactivity and Applications

As a highly reactive acyl chloride, this compound is an excellent electrophile for nucleophilic acyl substitution reactions. Its primary application in the pharmaceutical industry is as a key intermediate in the synthesis of fenofibrate and other related fibrate drugs.[8][9][10][11]

Synthesis of Fenofibrate

Fenofibrate, a widely prescribed lipid-lowering agent, is the isopropyl ester of fenofibric acid. While several synthetic routes to fenofibrate exist, one common industrial method involves the esterification of a fenofibric acid derivative. 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is a direct precursor to fenofibric acid derivatives. For instance, it can be used in a Friedel-Crafts acylation reaction with chlorobenzene to produce a ketone intermediate, which is then further processed. A more direct application involves its reaction with an appropriate phenol under esterification conditions. The closely related 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid is often converted to its acyl chloride and then esterified with isopropyl alcohol to yield fenofibrate.[10][11]

Other Potential Applications

Given its structure, 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride can be employed in a variety of other organic transformations:

  • Amide Synthesis: Reaction with primary or secondary amines to form the corresponding amides.

  • Friedel-Crafts Acylation: Reaction with electron-rich aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.[12]

  • Anhydride Formation: Reaction with a carboxylate salt to produce a mixed anhydride.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Aromatic protons on the methoxy-substituted ring would appear as two doublets in the range of δ 6.8-7.2 ppm.

    • The methoxy group (-OCH₃) would present as a singlet at approximately δ 3.8 ppm.

    • The two methyl groups (-C(CH₃)₂) would appear as a singlet at around δ 1.6-1.8 ppm.

  • ¹³C NMR:

    • The carbonyl carbon of the acyl chloride is expected in the range of δ 170-175 ppm.

    • Aromatic carbons would be observed between δ 114-156 ppm.

    • The methoxy carbon would be around δ 55-56 ppm.

    • The quaternary carbon and the methyl carbons would appear in the aliphatic region.

  • IR Spectroscopy:

    • A strong, characteristic C=O stretch for the acyl chloride would be present at a high frequency, typically around 1780-1815 cm⁻¹.

    • C-O stretching bands for the ether linkage would be observed in the region of 1250 cm⁻¹.

    • Aromatic C-H and C=C stretching bands would also be present.

Health and Safety Information

2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. The following information is based on safety data for analogous acyl chlorides and phenoxyacetic acid derivatives.[13][14][15]

  • Hazards:

    • Corrosive: Causes severe skin burns and eye damage.[14]

    • Irritant: Causes skin, eye, and respiratory tract irritation.[13][15]

    • Reacts with Water: Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.

    • Decomposition: Decomposes on heating to produce toxic fumes, including hydrogen chloride.[15]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

    • Handle in a well-ventilated area, preferably a chemical fume hood.

    • Keep away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.

    • Store in a tightly sealed container in a cool, dry place.[14]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14][15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14][15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][15]

Conclusion

2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is a valuable and highly reactive intermediate in organic and medicinal chemistry. Its efficient synthesis from the corresponding carboxylic acid and its role as a precursor to important pharmaceuticals like fenofibrate underscore its significance. A thorough understanding of its synthesis, reactivity, and handling precautions, as outlined in this guide, is essential for its safe and effective use in a research and development setting.

References

  • PubChem. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. Available from: [Link]

  • ResearchGate. 1H and 13C NMR spectra of compound 2a. Available from: [Link]

  • bioRxiv. Chemical Synthesis and Characterization. Available from: [Link]

  • U.S. Food & Drug Administration. SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006. Available from: [Link]

  • National Center for Biotechnology Information. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Available from: [Link]

  • Google Patents. US8445715B2 - Method of synthesizing fenofibrate.
  • Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Sciencemadness Discussion Board. thionyl chloride synthesis. Available from: [Link]

  • Justia Patents. Method of synthesizing fenofibrate. Available from: [Link]

  • National Center for Biotechnology Information. Fenofibrate: a novel formulation (Triglide™) in the treatment of lipid disorders. Available from: [Link]

  • PubChem. 2-(4-Methoxyphenoxy)propanoic acid. Available from: [Link]

  • Organic Syntheses. 7-methoxyphthalide. Available from: [Link]

  • UCL Discovery. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]

  • RSC Publishing. Supporting Information. Available from: [Link]

  • Google Patents. FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE.
  • SpectraBase. 2-(4-Methoxyphenoxy)-2-methyl-propanoic acid. Available from: [Link]

  • The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. Available from: [Link]

  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]

  • ResearchGate. Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Available from: [Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Reactivity, and Applications of 2-(4-Methoxyphenoxy)-2-methylpropanoyl Chloride

Executive Summary The compound 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride is a highly reactive acyl halide building block. Primarily utilized in the pharmaceutical industry, it serves as a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride is a highly reactive acyl halide building block. Primarily utilized in the pharmaceutical industry, it serves as a critical intermediate in the synthesis of fibrate-class peroxisome proliferator-activated receptor alpha (PPARα) agonists and specialized proteomics research probes. This guide provides an in-depth analysis of its chemical identity, mechanistic synthesis, and downstream applications, grounded in field-proven methodologies.

Chemical Identity and Nomenclature

Because nomenclature in patent literature and chemical catalogs varies significantly, establishing exact synonyms is critical for procurement, literature mining, and regulatory documentation ()[1]. The compound is most frequently referred to by its parent acid derivative name.

Table 1: Chemical Identifiers and Quantitative Properties

PropertyValue
Primary IUPAC Name 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride
Common Synonyms 2-(4-methoxyphenoxy)-2-methylpropionic acid chloride; α-(p-methoxyphenoxy)isobutyryl chloride
CAS Registry Number 4878-04-0
Molecular Formula C11H13ClO3
Molecular Weight 228.68 g/mol
Parent Acid CAS 17509-54-5

Mechanistic Synthesis & Causality

The synthesis of 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride is a two-stage process designed to maximize yield while preventing side reactions such as ether cleavage or elimination.

Stage 1: The Bargellini Reaction

The parent acid, 2-(4-methoxyphenoxy)-2-methylpropanoic acid, is synthesized via the Bargellini reaction ()[2]. This multicomponent condensation reacts p-methoxyphenol, acetone, and chloroform in the presence of sodium hydroxide.

  • Causality of Choice: The Bargellini reaction is selected over a traditional Williamson ether synthesis because it directly installs the sterically hindered gem-dimethyl group and the ether linkage in a single pot ()[3]. Attempting a Williamson ether synthesis with a tertiary halide (e.g., 2-bromo-2-methylpropanoic acid) often leads to competitive E2 elimination rather than SN2 substitution, severely reducing yields.

Stage 2: Acyl Chloride Formation

The parent acid is converted to the acyl chloride using oxalyl chloride and catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM).

  • Causality of Choice: Oxalyl chloride is preferred over thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) because it operates under milder conditions (0°C to room temperature). This prevents the acidic cleavage of the electron-rich p-methoxy ether group. Furthermore, oxalyl chloride generates only gaseous byproducts (CO, CO₂, and HCl), which are easily vented, driving the reaction to completion via Le Chatelier's principle and simplifying purification ()[1].

G A p-Methoxyphenol + Acetone + Chloroform B Bargellini Reaction (NaOH, 0°C to Reflux) A->B Base-catalyzed condensation C 2-(4-Methoxyphenoxy)-2-methylpropanoic acid (Intermediate) B->C Acidification & Extraction D Acyl Substitution (Oxalyl Chloride, Cat. DMF, DCM) C->D Nucleophilic acyl substitution E 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride (Target Compound) D->E Gas evolution (CO, CO2, HCl)

Synthetic workflow from p-methoxyphenol to the target acyl chloride via the Bargellini reaction.

Experimental Protocols

The following self-validating protocols ensure high purity and yield during synthesis.

Protocol A: Synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoic Acid
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Reagent Mixing: Dissolve 1.0 eq of p-methoxyphenol and 3.0 eq of acetone in THF. Add 6.0 eq of freshly pulverized NaOH.

  • Controlled Addition: Cool the mixture to 0°C. Add 4.0 eq of chloroform dropwise over 1 hour.

    • Self-Validation Check: The reaction is highly exothermic; the internal temperature must not exceed 15°C during addition to prevent chloroform boiling and aldol condensation of acetone ()[4].

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Workup: Cool to room temperature, acidify with 6M HCl to pH 2, and extract with ethyl acetate. Wash with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize the crude product from toluene.

Protocol B: Conversion to 2-(4-Methoxyphenoxy)-2-methylpropanoyl Chloride
  • Setup: Purge a flame-dried flask with nitrogen to ensure anhydrous conditions.

  • Reagent Mixing: Dissolve the purified acid from Protocol A in anhydrous DCM (0.2 M). Add 0.05 eq of anhydrous DMF.

  • Activation: Cool to 0°C. Add 1.2 eq of oxalyl chloride dropwise.

  • Monitoring & Self-Validation: Observe gas evolution. Stir at room temperature until bubbling ceases (approx. 2 hours).

    • In-Process Control: An aliquot analyzed by IR spectroscopy must show the disappearance of the broad O-H stretch and a shift of the carbonyl peak from ~1710 cm⁻¹ (carboxylic acid) to ~1800 cm⁻¹ (acyl chloride).

  • Isolation: Concentrate under reduced pressure to remove DCM and excess oxalyl chloride. The resulting crude oil is highly moisture-sensitive and should be used immediately in downstream applications.

Pharmaceutical Applications & Downstream Integration

The primary utility of 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride is as an electrophilic building block for synthesizing fibrate analogs. Fibrates are amphipathic carboxylic acids used to treat dyslipidemia by acting as agonists for the PPARα nuclear receptor. By coupling this specific acyl chloride with various amines or alcohols, researchers develop novel prodrugs with optimized pharmacokinetic profiles—such as improved bioavailability or reduced acyl glucuronidation liabilities ()[3].

G A Acyl Chloride Building Block B API Synthesis (Amidation/Esterification) A->B + Nucleophile C Fibrate-like Prodrug/Drug B->C Purification D PPAR-alpha Activation (Nuclear Receptor) C->D Ligand binding E RXR Heterodimerization D->E Conformational change F Gene Transcription (Lipid Metabolism Regulation) E->F PPRE binding

Downstream application: Synthesis of fibrate analogs and subsequent PPAR-alpha pathway activation.

Analytical Validation

To ensure the integrity of the acyl chloride before downstream coupling, the following QC checks are mandatory:

  • Infrared (IR) Spectroscopy: Confirm the presence of the acyl chloride C=O stretch at 1795–1805 cm⁻¹.

  • Derivatization Assay: Direct GC-MS of acyl chlorides degrades the column due to HCl release. Instead, react a 10 mg aliquot with excess methanol and pyridine. Analyze the resulting methyl ester by GC-MS to confirm the mass (m/z for the ester) and assess purity safely.

References

  • MDPI. "The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications". Molecules 2021, 26(3), 543. URL:[Link]

  • Grokipedia. "Bargellini reaction". Grokipedia Chemical Database. URL: [Link]

Sources

Exploratory

p-Methoxyphenoxyisobutyryl Chloride (p-MPIC): Chemical Properties, Synthetic Applications, and Methodological Workflows

Executive Summary p-Methoxyphenoxyisobutyryl chloride (IUPAC: 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride) is a highly specialized electrophilic acylating reagent utilized extensively in medicinal chemistry, proteomi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Methoxyphenoxyisobutyryl chloride (IUPAC: 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride) is a highly specialized electrophilic acylating reagent utilized extensively in medicinal chemistry, proteomics, and drug discovery ()[1]. Structurally, it serves as an activated precursor for the introduction of the phenoxyisobutyrate moiety. This moiety is a privileged pharmacophore fundamentally associated with Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, commonly known as fibrates ()[2]. This technical guide details the physicochemical properties, mechanistic reactivity, and validated synthetic workflows for utilizing p-MPIC in advanced chemical synthesis.

Physicochemical Profiling

Understanding the physical and structural parameters of p-MPIC is critical for predicting its behavior in anhydrous environments. The presence of the para-methoxy group donates electron density into the phenoxy ring, while the gem-dimethyl groups at the α-carbon introduce significant steric bulk, directly impacting nucleophilic acyl substitution kinetics.

ParameterValue / Description
Chemical Name (IUPAC) 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride
CAS Registry Number 4878-04-0
Molecular Formula C₁₁H₁₃ClO₃
Molecular Weight 228.68 g/mol
SMILES String CC(C)(OC1=CC=C(OC)C=C1)C(Cl)=O
Physical Form Moisture-sensitive liquid
Storage Requirements 2–8°C under inert atmosphere (Argon/N₂)
Hydrolytic Stability Rapidly hydrolyzes to 2-(4-methoxyphenoxy)-2-methylpropanoic acid ()

Mechanistic Chemistry & Reactivity

As a Senior Application Scientist, it is vital to emphasize that p-MPIC does not behave like a standard unbranched acyl chloride (e.g., acetyl chloride). The causality of its reactivity profile is governed by two distinct structural features:

  • Steric Hindrance: The gem-dimethyl group at the α-carbon creates a sterically congested trajectory for incoming nucleophiles. This severely slows down direct nucleophilic attack by secondary amines or bulky alcohols.

  • Absence of α-Protons: Because the α-carbon is fully substituted, p-MPIC cannot undergo enolization. This is highly advantageous as it completely prevents the formation of ketene intermediates, thereby eliminating the risk of self-condensation or dimerization side-reactions during basic coupling conditions.

To overcome the steric hindrance during esterification, the use of a hypernucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) is strictly required. DMAP attacks the acyl chloride to form an N-acylpyridinium intermediate, which is a superior electrophile compared to the parent acid chloride, effectively bypassing the steric barrier.

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems, incorporating built-in chemical checks to ensure reaction fidelity and high-purity isolation without the immediate need for chromatography.

Protocol A: Synthesis of p-Methoxyphenoxyisobutyryl Amides

This workflow couples p-MPIC with primary amines to form stable amide derivatives.

  • Step 1: Preparation. Dissolve the primary amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: DIPEA is chosen over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile.

  • Step 2: Addition. Cool the reaction flask to 0°C. Add p-MPIC (1.1 eq) dropwise via syringe. Causality: Cooling mitigates the exothermic nature of the initial acyl-ammonium formation, preventing thermal degradation of the amine.

  • Step 3: Propagation. Remove the ice bath and stir at room temperature for 4 hours.

  • Step 4: Self-Validation Check. Quench a 10 µL aliquot of the reaction mixture in 100 µL methanol and analyze via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the p-MPIC-derived methyl ester spot indicates reaction completion.

  • Step 5: Differential Workup. Wash the organic layer sequentially with 1M HCl (removes unreacted amine and DIPEA) and saturated aqueous NaHCO₃ (removes any hydrolyzed p-MPIC parent acid). Dry over anhydrous Na₂SO₄ and concentrate. The differential solubility guarantees a high-purity crude product.

Protocol B: Synthesis of Phenoxyisobutyrate Esters (Prodrugs)
  • Step 1: Preparation. Dissolve the target alcohol (1.0 eq) in anhydrous DCM. Add Pyridine (2.0 eq) and DMAP (0.1 eq).

  • Step 2: Activation. Add p-MPIC (1.2 eq) dropwise at 0°C. Causality: DMAP rapidly forms the highly reactive N-acylpyridinium salt, which is immediately intercepted by the alcohol, overcoming the gem-dimethyl steric barrier.

  • Step 3: Propagation. Stir at room temperature for 12 hours.

  • Step 4: Self-Validation Check. Monitor via LC-MS. The formation of the desired ester mass peak [M+H]⁺ paired with the absence of the starting alcohol peak validates the conversion.

  • Step 5: Isolation. Wash the organic phase with 1M CuSO₄ to selectively complex and remove pyridine (visible by the aqueous layer turning deep blue), followed by a brine wash. Concentrate under reduced pressure.

Signaling and Pharmacological Context

Derivatives synthesized from p-MPIC are structural analogs of clinical lipid-lowering drugs. Upon cellular entry, these phenoxyisobutyrate compounds act as synthetic ligands for PPARα. Binding induces a conformational change, allowing PPARα to heterodimerize with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, and upregulates the transcription of genes integral to lipid metabolism (e.g., CPT1, ApoA-I), thereby promoting fatty acid oxidation.

Visualizations

SyntheticWorkflow pMPIC p-MPIC (Acyl Chloride) Amine Primary Amine + DIPEA pMPIC->Amine Nucleophilic Attack Alcohol Alcohol + DMAP pMPIC->Alcohol Nucleophilic Attack Amide p-Methoxyphenoxyisobutyryl Amide Amine->Amide 0°C to RT in DCM Ester Phenoxyisobutyrate Ester Alcohol->Ester DMAP Catalysis in DCM

Caption: Synthetic pathways for amidation and esterification of p-MPIC.

PPARPathway Ligand Phenoxyisobutyrate Derivative PPAR PPARα Receptor (Cytosol/Nucleus) Ligand->PPAR Binding & Activation Heterodimer PPARα/RXR Heterodimer PPAR->Heterodimer Dimerization RXR RXR (Retinoid X Receptor) RXR->Heterodimer Dimerization PPRE PPRE (DNA Response Element) Heterodimer->PPRE DNA Binding Transcription Gene Transcription (Lipid Metabolism) PPRE->Transcription Upregulation

Caption: Mechanism of action for PPARα activation by phenoxyisobutyrate derivatives.

References

  • Title: 2-(4-Methoxyphenoxy)-2-methylpropanoic acid (Parent Acid) Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Foundational

Lactisole acid chloride derivative synthesis

Topic: Lactisole Acid Chloride Derivative Synthesis: A Strategic Guide for Medicinal Chemistry Applications Content Type: Technical Whitepaper Author Role: Senior Application Scientist Executive Summary Lactisole (2-(4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Lactisole Acid Chloride Derivative Synthesis: A Strategic Guide for Medicinal Chemistry Applications Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

Lactisole (2-(4-methoxyphenoxy)propanoic acid) is a pivotal molecular probe in taste physiology, acting as a broad-spectrum inhibitor of the T1R3 sweet taste receptor subunit.[1][2][3][4] While the free acid and its sodium salt are commercially available, the Lactisole Acid Chloride (2-(4-methoxyphenoxy)propanoyl chloride) represents the critical "activation state" required for high-throughput diversification.[1][2]

This guide details the precision synthesis of lactisole acid chloride. Unlike generic protocols, this document addresses the specific stability challenges of the p-methoxyphenoxy ether linkage and the risk of


-chiral racemization.[2] We prioritize the Oxalyl Chloride/DMF  route for research-grade purity and enantiomeric retention, while discussing Thionyl Chloride for scalar robustness.

Chemical Basis & Strategic Rationale

The conversion of Lactisole to its acid chloride is a Nucleophilic Acyl Substitution. However, two structural features dictate the synthetic strategy:

  • The Ether Linkage: The p-methoxyphenoxy moiety is electron-rich.[1][2] While relatively stable, harsh acidic conditions at high temperatures (e.g., boiling

    
     for extended periods) can promote side reactions or chlorination of the activated aromatic ring.
    
  • The

    
    -Chiral Center:  Lactisole is biologically active primarily as the (S)-enantiomer.[1][2] The 
    
    
    
    -proton is acidic (
    
    
    for esters/chlorides).[1][2] Acid chlorides are highly susceptible to racemization via a ketene intermediate in the presence of tertiary amine bases or excessive heat.

The Directive: Avoid reflux where possible. Use catalytic activation (Vilsmeier-Haack type intermediate) to proceed at room temperature.[1][2]

Synthetic Methodology: The Protocols

Method A: The "Gold Standard" (Oxalyl Chloride / Catalytic DMF)

Recommended for: SAR library generation, chiral retention, and milligram-to-gram scale.[2]

Mechanism: DMF reacts with oxalyl chloride to form the active Vilsmeier reagent (chloroiminium ion), which converts the carboxylic acid to the acid chloride under mild conditions, generating gases (


, 

,

) that drive the reaction equilibrium.

Materials:

  • Lactisole (Free Acid): 1.0 equiv.[1] (Note: If starting with Na-salt, acidify with 1M HCl and extract into EtOAc first).[2]

  • Oxalyl Chloride: 1.2 – 1.5 equiv.[1]

  • DMF (Anhydrous): 0.05 equiv. (Catalytic drops).[1][5]

  • Solvent: Dichloromethane (DCM), Anhydrous.

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) under Argon/Nitrogen atmosphere.

  • Dissolution: Charge Lactisole (e.g., 1.0 g, 5.1 mmol) and anhydrous DCM (10 mL). Stir to dissolve.

  • Activation: Add catalytic DMF (2-3 drops).

  • Addition: Cool the system to 0°C (ice bath). Add Oxalyl Chloride (0.65 mL, 7.6 mmol) dropwise via syringe over 10 minutes. Caution: Vigorous gas evolution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–3 hours.

    • Endpoint Check: Aliquot 50 µL into 200 µL anhydrous Methanol. Check via TLC or LC-MS for complete conversion to the methyl ester.[2]

  • Workup: Concentrate the reaction mixture in vacuo (Rotovap) at <30°C.

  • Chasing: Re-dissolve the residue in dry DCM or Toluene and re-concentrate (2x) to remove residual HCl and Oxalyl Chloride.[1]

  • Result: A pale yellow/colorless oil. Use immediately for the next step. Do not store.

Method B: The "Scale-Up" Route (Thionyl Chloride)

Recommended for: Multi-gram scale, racemic substrates, or when Oxalyl Chloride is unavailable.[2]

Protocol:

  • Setup: RBF with a reflux condenser and

    
     drying tube (or scrubber).
    
  • Reaction: Dissolve Lactisole (1.0 equiv) in neat Thionyl Chloride (5–10 equiv).

  • Thermal Cycle: Heat to 50–60°C (mild heating, avoid hard reflux) for 1–2 hours.

  • Workup: Distill off excess

    
     under reduced pressure. Add Toluene and evaporate to azeotrope trace acid.
    

Critical Process Parameters (CPP) & Data

ParameterMethod A (Oxalyl Cl)Method B (Thionyl Cl)Impact on Quality
Temperature 0°C

25°C
50°C

80°C
High temps increase risk of racemization via ketene.[1][2]
By-products

(g),

(g),

(g)

(g),

(g)
Method A by-products are easier to remove without distillation.[1][2]
Chiral Integrity High (>98% ee retention)Moderate (Risk of racemization)Critical for biological activity (S-isomer preference).[1]
Atom Economy Lower (Requires solvent)Higher (Reagent acts as solvent)Method B preferred for industrial non-chiral intermediates.[1]

Downstream Derivatization (Proof of Utility)

Once the acid chloride is generated, it must be coupled immediately.

General Coupling Protocol (Amide Bond Formation):

  • Dissolve the crude Lactisole Acid Chloride in DCM.

  • Add the Amine (1.1 equiv) and a non-nucleophilic base (TEA or DIPEA , 2.0 equiv).

    • Crucial: Add the base slowly at 0°C to prevent exotherm-induced racemization.[1][2]

  • Stir at RT for 1–4 hours.

  • Quench with saturated

    
    .[1] Extract with DCM.[5][6]
    

Visualization of Workflows

Diagram 1: Mechanistic Pathway & Derivatization

This diagram illustrates the activation of Lactisole and its divergence into functional derivatives.

Lactisole_Synthesis Lactisole Lactisole (Free Acid) (S)-Enantiomer Activation Activation Step (Oxalyl Cl / DMF) Lactisole->Activation DCM, 0°C Inter_Chloride Lactisole Acid Chloride (Reactive Intermediate) Activation->Inter_Chloride -CO, -CO2, -HCl Amide Lactisole Amides (SAR Targets) Inter_Chloride->Amide + Amine / DIPEA Ester Lactisole Esters (Prodrugs) Inter_Chloride->Ester + Alcohol / Pyridine Ketene Ketene Intermediate (Racemization Risk) Inter_Chloride->Ketene High Temp / Excess Base Ketene->Inter_Chloride Loss of Chirality

Caption: Synthesis pathway of Lactisole Acid Chloride showing activation and downstream coupling, highlighting the risk of racemization via ketene formation.[2]

Diagram 2: Reagent Decision Matrix

A logic flow for selecting the correct chlorination method based on research needs.

Decision_Matrix Start Start: Lactisole Derivatization Q1 Is Chiral Purity Critical? (S-isomer required?) Start->Q1 RouteA Route A: Oxalyl Chloride + DMF (0°C to RT) Q1->RouteA Yes RouteB Route B: Thionyl Chloride (Reflux) Q1->RouteB No (Racemic OK) Q2 Is the Amine/Alcohol Sterically Hindered? RouteA->Q2 RouteC Route C: Direct Coupling (HATU/EDC - No Acid Cl) Q2->RouteA Yes (Acid Cl is more reactive) Q2->RouteC No (Coupling agents safer)

Caption: Decision matrix for selecting the optimal synthetic route based on chirality requirements and steric hindrance of the nucleophile.

Troubleshooting & Quality Control (Self-Validation)

As a Senior Scientist, you do not assume the reaction worked; you prove it. Acid chlorides are difficult to analyze directly due to hydrolysis on silica or LC columns.[1]

The Methanolysis Test (Standard Operating Procedure):

  • Sampling: Take 50 µL of the crude acid chloride reaction mixture.

  • Quench: Add to 200 µL of anhydrous Methanol in a GC vial.

  • Wait: Allow to stand for 5 minutes (formation of Methyl Ester).

  • Analyze: Inject on GC-MS or LC-MS.

    • Pass Criteria: >95% conversion to Methyl 2-(4-methoxyphenoxy)propanoate (

      
      ).[2] Absence of starting acid peak (
      
      
      
      ).
    • Fail Criteria: Presence of methyl chloride peaks or significant unreacted acid.[1]

IR Spectroscopy (ATR):

  • Lactisole (Acid): Broad -OH stretch (2500-3300

    
    ), C=O stretch ~1710 
    
    
    
    .[1][2]
  • Lactisole (Chloride): Disappearance of broad -OH.[1][2] Shift of C=O stretch to ~1790–1800

    
      (characteristic acyl chloride shift).[1][2]
    

References

  • Nakagita, T., et al. (2020).[7] Asymmetric Synthesis of Photophore-Containing Lactisole Derivatives to Elucidate Sweet Taste Receptors. Molecules, 25(12), 2790.[7]

    • [Link][1]

    • Context: Describes the SAR and asymmetric synthesis of lactisole derivatives, establishing the biological preference for the (S)-enantiomer.
  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press. Chapter 10: Nucleophilic Substitution at the Carbonyl Group.

    • Context: Authoritative grounding for the mechanism of acyl chloride formation using Oxalyl Chloride/DMF (Vilsmeier intermedi
  • Winnig, M., et al. (2007).[8] Lactisole Inhibits the Human T1R3 Sweet Taste Receptor Subunit. Chemical Senses, 32(6), 573–573.

    • [Link][1]

    • Context: Validates the biological target (T1R3) and the importance of the lactisole scaffold in drug development.
  • PubChem Compound Summary. (2025). 2-(4-Methoxyphenoxy)propanoic acid (Lactisole).[1][2][3][4][9]

    • [Link]

    • Context: Physical property data and structural verification.[1][10][11]

Sources

Exploratory

Comprehensive Technical Guide: 2-(4-Methoxyphenoxy)-2-methylpropanoyl Chloride in Advanced Organic Synthesis

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs)—particularly fibrate-class peroxisome proliferator-activated receptor alpha (PPARα) agonists—relies heavily on specialized acylating age...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs)—particularly fibrate-class peroxisome proliferator-activated receptor alpha (PPARα) agonists—relies heavily on specialized acylating agents. 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is a highly reactive, sterically hindered building block utilized extensively in proteomics research and targeted drug development[1]. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, structural advantages over its free-acid counterpart, and self-validating protocols for its application in organic synthesis.

Physicochemical Profiling & Molecular Weight Determination

Accurate stoichiometric calculation is the bedrock of high-yield organic synthesis. The molecular weight of 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride is strictly derived from its molecular formula, C₁₁H₁₃ClO₃ .

The atomic mass breakdown is as follows:

  • Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol

  • Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol

  • Chlorine (Cl): 1 atom × 35.45 g/mol = 35.450 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Total Molecular Weight = 228.68 g/mol [1][2].

Quantitative Data Summary

To facilitate rapid reference during experimental design, the core physicochemical properties are summarized below:

PropertyValue
IUPAC Name 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride
CAS Number 4878-04-0
Molecular Formula C₁₁H₁₃ClO₃
Molecular Weight 228.68 g/mol
Exact Mass 228.0553 Da
Appearance Colorless to pale yellow liquid
Storage Conditions 2–8°C, Moisture Sensitive (Store under Inert Atmosphere)

Structural Elucidation & Mechanistic Action

The selection of 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride over its precursor, 2-(4-methoxyphenoxy)-2-methylpropanoic acid [3], is driven by fundamental physical organic chemistry.

The Steric Bypass

In standard peptide coupling, reacting the free carboxylic acid with an amine using reagents like EDC or HATU often results in sluggish kinetics and poor yields. The quaternary alpha-carbon (gem-dimethyl group) creates immense steric bulk, severely hindering the nucleophilic attack on the transient O-acylisourea intermediate. By converting the acid to an acid chloride (MW: 228.68 g/mol ), the electrophilicity of the carbonyl carbon is drastically increased, lowering the LUMO energy and driving the acylation forward despite the steric crowding.

Ketene Impossibility (Causality of Base Stability)

A critical mechanistic advantage of this specific molecule is its gem-dimethyl substitution. Standard acid chlorides possessing alpha-protons are prone to base-promoted dehydrohalogenation, forming highly reactive and unstable ketene intermediates that lead to dimerization and yield loss. Because 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride lacks alpha-protons, ketene formation is mechanistically impossible. This allows researchers to employ a large excess of strong organic bases (e.g., DIPEA, Triethylamine) to drive the reaction without risking reagent degradation.

MechanisticLogic Root 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride Branch1 Gem-Dimethyl Group (Lacks α-protons) Root->Branch1 Branch2 Acid Chloride Moiety (High Electrophilicity) Root->Branch2 Result1 Ketene Formation Mechanistically Impossible Branch1->Result1 Result3 Overcomes Steric Hindrance of Quaternary Carbon Branch2->Result3 Result2 Highly Base-Stable (Allows excess DIPEA/Et3N) Result1->Result2 Result4 Rapid Acylation of Weak Nucleophiles Result3->Result4

Structural features of the acid chloride dictating its synthetic utility.

Experimental Protocols: Self-Validating N-Acylation

To ensure high-fidelity synthesis, the following protocol integrates an In-Process Control (IPC) step, creating a self-validating workflow that definitively confirms reaction progress.

Materials Required
  • 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride (1.1–1.2 eq)

  • Target Nucleophile (Amine/Alcohol) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (for IPC quench)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Argon or N₂. Dissolve the target nucleophile (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM (0.1 M concentration).

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Causality: While the reagent is stable against ketene formation, cooling controls the exothermic nature of the initial nucleophilic attack and prevents solvent boil-off.

  • Acylation: Add 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride (1.1 eq) dropwise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Self-Validating IPC (Crucial Step): To verify completion, extract a 10 µL aliquot from the reaction mixture and quench it directly into 100 µL of anhydrous methanol.

    • Logic: Methanol rapidly solvolyzes any unreacted acid chloride into the corresponding methyl ester (MW = 224.25 g/mol ).

    • Validation: Analyze the quenched sample via LC-MS. If the methyl ester mass (m/z 225 [M+H]⁺) is detected alongside the target product, the acid chloride is in excess and the reaction is complete. If only the starting amine is detected, additional acid chloride is required.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

ExperimentalWorkflow Prep 1. Preparation Dry DCM, N2 atm, Nucleophile + DIPEA Addition 2. Addition Add Acid Chloride at 0°C dropwise Prep->Addition Reaction 3. Reaction Stir at RT for 2-4 hours Addition->Reaction IPC 4. IPC Validation MeOH Quench, LC-MS Analysis Reaction->IPC IPC->Reaction Unreacted SM remains Workup 5. Workup Aq. NaHCO3 wash, Phase separation IPC->Workup Target mass confirmed

Self-validating experimental workflow for N-acylation using the acid chloride.

Analytical Validation & Quality Control

When analyzing the final synthesized compounds, specific NMR signatures associated with the 2-(4-methoxyphenoxy)-2-methylpropanoyl moiety should be utilized for structural confirmation:

  • ¹H NMR (CDCl₃): The gem-dimethyl protons will present as a strong, sharp singlet integrating to 6H, typically positioned between 1.50–1.65 ppm. The methoxy group (-OCH₃) will appear as a distinct singlet at ~3.75 ppm. The aromatic protons of the para-substituted phenoxy ring will display a characteristic AA'BB' splitting pattern (two doublets) in the 6.80–7.00 ppm range.

  • Degradation Monitoring: If the acid chloride is improperly stored and exposed to atmospheric moisture, it will rapidly hydrolyze back to 2-(4-methoxyphenoxy)-2-methylpropanoic acid. This degradation can be detected via LC-MS by the appearance of the free acid mass (MW: 210.23 g/mol ) [3].

References

  • Santa Cruz Biotechnology. "2-(4-methoxyphenoxy)-2-methylpropanoyl chloride". scbt.com.
  • Sigma-Aldrich. "2-(4-methoxyphenoxy)-2-methylpropanoyl chloride | 4878-04-0". sigmaaldrich.com.
  • PubChem. "2-(4-Methoxyphenoxy)-2-methylpropanoic acid". nih.gov.
Foundational

Phenoxyisobutyric Acid Derivatives in Drug Discovery: A Technical Guide

Executive Summary Phenoxyisobutyric acid derivatives, historically known as fibrates , represent a cornerstone scaffold in medicinal chemistry for the management of dyslipidemia.[1][2][3] While their primary mechanism—PP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyisobutyric acid derivatives, historically known as fibrates , represent a cornerstone scaffold in medicinal chemistry for the management of dyslipidemia.[1][2][3] While their primary mechanism—PPAR


 agonism —is well-established, recent advancements have expanded this chemical space into dual (

) and pan-PPAR agonists (glitazars), as well as selective PPAR modulators (SPPARMs). This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and pharmacological mechanisms that drive the efficacy of this class, providing actionable protocols for researchers.

Chemical Space & Structure-Activity Relationships (SAR)

The pharmacophore of this class is defined by the phenoxyisobutyric acid head group, which mimics endogenous fatty acids to bind the PPAR ligand-binding domain (LBD).

The Core Scaffold

The general structure consists of three critical domains:

  • Acidic Head Group: The isobutyric acid moiety (or its ester prodrug) is essential for anchoring the molecule via hydrogen bonds to the Tyr464, Tyr314, and Ser280 residues in the PPAR

    
     LBD.
    
  • Spacer/Linker: A phenoxy group connects the head to the tail. Substitution at the para position of the phenoxy ring is critical for potency.

  • Lipophilic Tail: A hydrophobic aromatic or cycloalkyl group that occupies the large hydrophobic pocket of the receptor.

Comparative Potency & Selectivity

Modifications to the lipophilic tail dictate subtype selectivity (


 vs. 

vs.

).
CompoundScaffold TypePPAR


(

M)
PPAR


(

M)
Selectivity Profile
Clofibric Acid Phenoxyisobutyric~50>500Weak

-selective
Fenofibric Acid Benzoyl-phenoxy9.4761.0Moderate

-selective
Bezafibrate Amide-linked30.4178Pan-agonist (weak)
Pemafibrate SPPARM

(Novel)
0.0014 >5Highly

-selective
Saroglitazar Propionic acid variantDualDualDual

Data Source: Comparative transactivation assays in HEK293/COS-1 cells.

SAR Visualization

SAR_Map Core Phenoxyisobutyric Scaffold Head Isobutyric Acid (Essential for H-bonding) Core->Head Linker Phenoxy Linker (Spacer) Core->Linker Tail Lipophilic Tail (Determines Selectivity) Core->Tail Mod1 Esterification (Prodrug, e.g., Fenofibrate) Head->Mod1 Modification Mod2 4-Cl Substitution (Metabolic Stability) Linker->Mod2 Optimization Mod3 Benzoyl/Amide Groups (Increases Potency) Tail->Mod3 Optimization

Caption: Structural decomposition of the fibrate pharmacophore highlighting regions for medicinal chemistry optimization.

Mechanism of Action: PPAR Signaling

Phenoxyisobutyric acid derivatives function as nuclear receptor agonists. Upon binding to Peroxisome Proliferator-Activated Receptor alpha (PPAR


), they induce a conformational change that releases corepressors and recruits coactivators (e.g., PGC-1

).
Signaling Cascade
  • Ligand Binding: The drug enters the nucleus and binds PPAR

    
    .
    
  • Heterodimerization: PPAR

    
     forms a complex with Retinoid X Receptor (RXR).
    
  • DNA Binding: The complex binds to Peroxisome Proliferator Response Elements (PPREs) in promoter regions.

  • Transcription: Upregulation of genes involved in fatty acid oxidation (FAO) and downregulation of pro-inflammatory genes.

Key Gene Targets
  • Upregulated: LPL (Lipoprotein Lipase), CPT1A (Carnitine Palmitoyltransferase 1A), APOA1/A2 (Apolipoproteins A-I/A-II).

  • Downregulated: APOC3 (Apolipoprotein C-III), inhibiting VLDL clearance.

MOA_Pathway Ligand Fibrate (Ligand) PPAR PPARα Receptor Ligand->PPAR Binds Complex PPARα-RXR Heterodimer PPAR->Complex + RXR RXR RXR Receptor RXR->Complex PPRE PPRE (DNA Element) Complex->PPRE Binds Promoter Gene_LPL ↑ LPL Expression (Lipolysis) PPRE->Gene_LPL Gene_CPT1 ↑ CPT1A Expression (β-Oxidation) PPRE->Gene_CPT1 Gene_ApoC3 ↓ ApoC-III Expression (VLDL Clearance) PPRE->Gene_ApoC3

Caption: Molecular mechanism of PPARngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 activation leading to lipid-regulating gene transcription.

Synthesis & Manufacturing

The synthesis of phenoxyisobutyric acid derivatives typically relies on the Williamson ether synthesis or the Bargellini reaction . Below is the industrial route for Fenofibrate .

Synthetic Pathway (Fenofibrate)[6]
  • Friedel-Crafts Acylation: 4-Chlorobenzoyl chloride reacts with anisole (or phenol) to form the benzophenone core.

  • Demethylation: If anisole is used, the methoxy group is cleaved to a hydroxyl.

  • Etherification: The phenol reacts with ethyl 2-bromo-2-methylpropionate (or acetone/chloroform in the Bargellini method) to install the isobutyric tail.

Synthesis_Route SM1 4-Chlorobenzoyl Chloride Int1 4-Chloro-4'-methoxy benzophenone SM1->Int1 + SM2 SM2 Anisole Int2 4-Chloro-4'-hydroxy benzophenone Int1->Int2 Prod Fenofibrate Int2->Prod Reag1 AlCl3 (Friedel-Crafts) Reag1->Int1 Reag2 BBr3 or HBr (Demethylation) Reag2->Int2 Reag3 Isopropyl 2-bromo-2-methylpropionate + K2CO3 Reag3->Prod

Caption: Industrial synthesis route for Fenofibrate via Friedel-Crafts acylation and Williamson etherification.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(4-chlorophenoxy)-2-methylpropionate

A self-validating model reaction for the fibrate head group.

Reagents:

  • 4-Chlorophenol (1.0 eq)

  • Ethyl 2-bromo-2-methylpropionate (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetonitrile (ACN, solvent)

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol (10 mmol) in ACN (30 mL).

  • Activation: Add

    
     (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. Checkpoint: The suspension should turn slightly opaque.
    
  • Alkylation: Add ethyl 2-bromo-2-methylpropionate (12 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).
    
  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over

    
    .[4]
    
  • Validation:

    
    H NMR (
    
    
    
    ) should show a singlet at
    
    
    1.60 ppm (6H) for the gem-dimethyl group.
Protocol B: PPAR Transactivation Assay

To assess the biological potency of synthesized derivatives.

System: HEK293 or COS-1 cells. Plasmids:

  • pSG5-PPAR

    
    :  Expression vector for human PPAR
    
    
    
    .
  • PPRE-Luc: Luciferase reporter containing 3x PPRE copies.

  • pRL-CMV: Renilla luciferase (internal control).[5]

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates.
    
  • Transfection: After 24h, cotransfect plasmids using Lipofectamine.

  • Treatment: 24h post-transfection, treat cells with test compounds (0.1

    
    M – 100 
    
    
    
    M) or control (Fenofibric acid, 10
    
    
    M) in serum-free media.
  • Lysis & Detection: After 24h incubation, lyse cells and measure Firefly/Renilla luciferase activity using a Dual-Luciferase assay kit.

  • Data Analysis: Normalize Firefly signals to Renilla. Plot dose-response curves to calculate

    
    .
    

References

  • Development of Fibrates as Important Scaffolds in Medicinal Chemistry. ChemMedChem, 2019.[2] Link

  • Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity. Int. J. Mol. Sci., 2022. Link

  • Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation, 1998. Link

  • Synthesis and structure-activity relationships of fibrate-based analogues. Bioorg. Med. Chem. Lett., 2012.[2] Link

  • Fenofibrate: A Review of its Mechanism of Action and Clinical Efficacy. Cardiology Research, 2013. Link

Sources

Exploratory

Introduction to 2-(4-Methoxyphenoxy)-2-methylpropanoyl Chloride

An In-Depth Technical Guide to the Solubility of 2-(4-Methoxyphenoxy)-2-methylpropanoyl Chloride This guide provides a comprehensive analysis of the solubility characteristics of 2-(4-methoxyphenoxy)-2-methylpropanoyl ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2-(4-Methoxyphenoxy)-2-methylpropanoyl Chloride

This guide provides a comprehensive analysis of the solubility characteristics of 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride (CAS No. 4878-04-0). As a reactive acyl chloride, its solubility is intrinsically linked to its chemical stability in a given solvent. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, solvent selection, and the experimental determination of its solubility.

2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is a specialized organic compound, classified as an acyl chloride.[1] Acyl chlorides are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom.[2] This functional group imparts high reactivity, making the compound a valuable intermediate in organic synthesis, particularly for creating esters and amides through nucleophilic acyl substitution.[3] However, this high reactivity is the most critical factor governing its solubility, as the process of dissolution can be superseded by a chemical reaction with the solvent itself.

Physicochemical Properties

Understanding the basic physicochemical properties is the first step in any solubility assessment. While comprehensive experimental data for this specific molecule is not widely published, its fundamental identifiers are well-established.

PropertyValueSource
CAS Number 4878-04-0
Molecular Formula C₁₁H₁₃ClO₃[1]
Molecular Weight 228.68 g/mol [1]
Purity Typically ≥95%
Storage Temperature 2-8°C

The Critical Role of Reactivity in Solubility Assessment

The primary challenge in determining the solubility of an acyl chloride is its propensity to undergo solvolysis—a reaction with the solvent. This is not a true dissolution but a chemical transformation.

Reactivity with Protic Solvents

Protic solvents, which contain acidic protons (e.g., O-H or N-H bonds), are nucleophilic and will react vigorously with acyl chlorides. This reaction is often exothermic and results in the formation of hydrogen chloride gas, which is observable as fumes.[2]

  • Water: Reacts violently to hydrolyze the acyl chloride back to its parent carboxylic acid, 2-(4-methoxyphenoxy)-2-methylpropanoic acid, and HCl.[2] Therefore, it is insoluble in water in the traditional sense, as it reacts rather than dissolves.

  • Alcohols (e.g., Methanol, Ethanol): React rapidly to form the corresponding ester and HCl.

  • Amines (e.g., Primary and Secondary): React to form the corresponding amide and HCl.

This inherent reactivity makes protic solvents unsuitable for preparing stable solutions of 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride.

G A 1. Preparation - Oven-dry all glassware. - Add magnetic stir bar to vial. - Weigh excess acyl chloride into vial. B 2. Equilibration - Add a precise volume (e.g., 2.0 mL) of anhydrous solvent. - Seal vial and stir at constant temperature (e.g., 25°C) for 24h to create a saturated solution. A->B C 3. Separation - Stop stirring and allow solid to settle (e.g., 1-2h). - Use a syringe with a filter (e.g., 0.45 µm PTFE) to carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant. B->C D 4. Analysis - Transfer supernatant to a pre-weighed, dry vial. - Remove the solvent under a stream of inert gas or via rotary evaporation. - Place the vial under high vacuum to remove all residual solvent. C->D E 5. Calculation - Reweigh the vial containing the dry residue. - Calculate the mass of the dissolved solid. - Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant (mL). D->E

Workflow for solubility determination of a reactive compound.

Step-by-Step Methodology:

  • Preparation:

    • Thoroughly dry all glassware (e.g., 4 mL glass vials, syringes) in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.

    • Add a small magnetic stir bar to a 4 mL vial.

    • Under an inert atmosphere if possible, add an excess amount of 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride to the vial (e.g., ~50-100 mg, the key is to have undissolved solid remaining). Record the exact mass if desired for accountability, but it is not needed for the calculation.

  • Equilibration:

    • Using a calibrated pipette or syringe, add a precise volume (e.g., 2.0 mL) of the chosen anhydrous aprotic solvent to the vial.

    • Immediately seal the vial with a PTFE-lined cap.

    • Place the vial on a magnetic stir plate in a temperature-controlled environment (e.g., a 25°C water bath) and stir vigorously for 24 hours to ensure the solution reaches equilibrium saturation.

  • Separation of Saturated Solution:

    • Turn off the stirrer and allow the undissolved solid to completely settle at the same constant temperature for at least 2 hours.

    • Prepare a dry gas-tight syringe fitted with a syringe filter (a 0.45 µm PTFE filter is suitable for organic solvents).

    • Carefully draw a precise volume (e.g., 1.00 mL) of the clear supernatant into the syringe, ensuring no solid particles are disturbed and transferred.

  • Solute Isolation and Analysis:

    • Dispense the filtered supernatant into a clean, dry, and pre-weighed (tared) vial.

    • Carefully evaporate the solvent. This can be done under a gentle stream of nitrogen or argon, or by using a rotary evaporator.

    • Once the bulk of the solvent is removed, place the vial under high vacuum for several hours to ensure all residual solvent is removed.

  • Calculation:

    • Accurately weigh the vial containing the dried solute residue.

    • Subtract the initial tare weight of the vial to obtain the mass of the dissolved solid.

    • Calculate the solubility using the formula:

      • Solubility (mg/mL) = Mass of Residue (mg) / Volume of Supernatant Withdrawn (mL)

This gravimetric method provides a reliable and direct measurement of solubility and serves as a self-validating system for obtaining accurate data for this reactive compound.

References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Chemistry Acid Chloride - SATHEE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

  • Mansoura University. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • University of Babylon. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

Sources

Foundational

Reactivity of alpha-phenoxy acid chlorides

An In-Depth Technical Guide to the Reactivity of Alpha-Phenoxy Acid Chlorides Abstract Alpha-phenoxy acid chlorides are a highly reactive and versatile class of organic compounds, serving as critical intermediates in the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of Alpha-Phenoxy Acid Chlorides

Abstract

Alpha-phenoxy acid chlorides are a highly reactive and versatile class of organic compounds, serving as critical intermediates in the synthesis of a wide array of commercially significant molecules, from life-saving pharmaceuticals to potent agrochemicals. Their heightened electrophilicity, a direct consequence of the electron-withdrawing nature of both the adjacent carbonyl oxygen and the α-phenoxy group, makes them prime substrates for nucleophilic acyl substitution. This technical guide provides a comprehensive exploration of the synthesis, reactivity, and mechanistic underpinnings of α-phenoxy acid chlorides. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and utilizing these powerful chemical synthons.

Introduction: The Chemical Landscape of α-Phenoxy Acid Chlorides

Acid chlorides (or acyl chlorides) are derivatives of carboxylic acids where the hydroxyl moiety is replaced by a chloride atom.[1][2] This substitution dramatically enhances the electrophilicity of the carbonyl carbon, rendering the molecule susceptible to attack by a wide range of nucleophiles.[3][4] The α-phenoxy acid chlorides, which feature a phenoxy group (-OAr) on the carbon adjacent to the carbonyl, possess a unique reactivity profile. The inductive effect of the α-phenoxy group further polarizes the carbonyl, augmenting its reactivity.

These compounds are not merely chemical curiosities; they are foundational pillars in several industries. Their most celebrated role is in the semi-synthesis of Penicillin V (phenoxymethylpenicillin). The use of phenoxyacetyl chloride to acylate the 6-aminopenicillanic acid (6-APA) nucleus was a landmark achievement, yielding an antibiotic with enhanced acid stability, thus permitting oral administration.[5] Beyond pharmaceuticals, these intermediates are crucial in the production of phenoxyacetic acid herbicides and have been explored in the development of novel cooling agents and other bioactive molecules.[5][6]

Synthesis of α-Phenoxy Acid Chlorides: Activating the Carboxyl Group

The conversion of a stable α-phenoxyacetic acid to its highly reactive acid chloride derivative is the cornerstone of its utility. This transformation requires a potent chlorinating agent capable of replacing the carboxylic acid's hydroxyl group with a chloride.

Primary Chlorinating Agents

Several reagents can effect this transformation, with thionyl chloride (SOCl₂) being the most prevalent in laboratory and industrial settings.[7][8]

  • Thionyl Chloride (SOCl₂): This is often the reagent of choice because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[2][5] Their evolution from the reaction mixture drives the equilibrium towards the product, ensuring a high yield. The reaction can be catalyzed by a catalytic amount of N,N-dimethylformamide (DMF).[9]

  • Phosphorus Trichloride (PCl₃) and Phosphorus Pentachloride (PCl₅): These are also effective chlorinating agents. PCl₅ can be used at room temperature, while PCl₃ typically requires heating.[2][4] However, their solid or liquid byproducts (H₃PO₃ and POCl₃, respectively) can complicate product purification compared to the all-gas byproducts of SOCl₂.

  • Oxalyl Chloride ((COCl)₂): Often used with a DMF catalyst, oxalyl chloride is highly reactive and allows for milder reaction conditions. Its byproducts (CO, CO₂, HCl) are all gaseous.

The choice of reagent is often dictated by the scale of the reaction, the sensitivity of the substrate to heat or acidic conditions, and the desired purity of the final product.

General Synthesis Workflow

The synthesis of an α-phenoxy acid chloride from its corresponding carboxylic acid is a fundamental laboratory procedure. The following diagram and protocol detail a typical workflow using thionyl chloride.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Purification PhenoxyaceticAcid α-Phenoxyacetic Acid ReactionVessel Reaction in Inert Solvent (e.g., DCM, Toluene) + Heat (Reflux) PhenoxyaceticAcid->ReactionVessel ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->ReactionVessel Distillation Vacuum Distillation ReactionVessel->Distillation Remove Excess SOCl₂ & Solvent Product α-Phenoxy Acid Chloride Distillation->Product

Caption: General workflow for the synthesis of α-phenoxy acid chlorides.

Experimental Protocol: Synthesis of Phenoxyacetyl Chloride

This protocol outlines a standard laboratory-scale synthesis using thionyl chloride.

Causality: All glassware must be rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) because α-phenoxy acid chlorides and thionyl chloride are extremely reactive towards water.[10][11] Atmospheric moisture can hydrolyze the product back to the carboxylic acid, significantly reducing the yield.

Materials:

  • Phenoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (DCM) or toluene (solvent)

  • N,N-dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask, reflux condenser with a drying tube (e.g., filled with CaCl₂), magnetic stirrer, heating mantle, and distillation apparatus.

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add phenoxyacetic acid (1.0 eq).

  • Solvent Addition: Add dry DCM or toluene to the flask.

  • Catalyst: Add a single drop of DMF.

  • Reagent Addition: Slowly add thionyl chloride (approx. 1.5-2.0 eq) to the stirring suspension at room temperature. The addition should be done in a well-ventilated fume hood.

  • Reaction: Attach the reflux condenser and gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (which can be bubbled through an oil bubbler or a basic scrubber).

  • Work-up: Once the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

  • Purification: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude phenoxyacetyl chloride can then be purified by vacuum distillation to yield a clear liquid.[5]

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The reactivity of α-phenoxy acid chlorides is dominated by the nucleophilic addition-elimination mechanism .[2][3] Due to the high electronegativity of the oxygen and chlorine atoms, the carbonyl carbon bears a significant partial positive charge (δ+), making it highly electrophilic.[1][4]

The general mechanism proceeds in two key stages:

  • Nucleophilic Addition: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[4][12]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O π-bond, and in doing so, ejects the most stable leaving group, which is the chloride ion (Cl⁻). A final deprotonation step, often involving another equivalent of the nucleophile or a non-nucleophilic base, neutralizes the product.[3][13]

Caption: The nucleophilic addition-elimination mechanism.

Key Reactions and Applications

The high reactivity of α-phenoxy acid chlorides allows for their conversion into virtually any other carboxylic acid derivative.[1]

Reactions with Oxygen Nucleophiles
  • Hydrolysis: Reaction with water is vigorous and rapidly forms the parent α-phenoxycarboxylic acid.[8][11] This highlights the need for anhydrous conditions during synthesis and storage.[14][15]

  • Alcoholysis (Esterification): Alcohols react readily to form esters.[3] These reactions are often performed in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[1]

  • Reaction with Carboxylates (Anhydride Formation): Reaction with a carboxylate salt (R'COO⁻Na⁺) yields a mixed anhydride. This is a highly efficient method for anhydride synthesis.[11][12]

Reactions with Nitrogen Nucleophiles (Amide Formation)

Ammonia, primary amines, and secondary amines attack α-phenoxy acid chlorides to produce primary, secondary, and tertiary amides, respectively.[3][8] This reaction is fundamental to many pharmaceutical syntheses.

  • Causality: Two equivalents of the amine are typically required. The first acts as the nucleophile, and the second acts as a base to neutralize the HCl formed during the reaction.[1] Alternatively, one equivalent of the amine can be used with a separate sacrificial base (e.g., pyridine).[1]

Application Example: Synthesis of Penicillin V The acylation of 6-aminopenicillanic acid (6-APA) with phenoxyacetyl chloride is a cornerstone of antibiotic manufacturing.

G SixAPA 6-Aminopenicillanic Acid (6-APA) PenV Penicillin V SixAPA->PenV Acylation PhenoxyacetylChloride Phenoxyacetyl Chloride PhenoxyacetylChloride->PenV HCl HCl PenV->HCl Byproduct

Caption: Synthesis of Penicillin V via acylation.

This reaction has been pivotal in creating orally bioavailable penicillins.[5] Similarly, phenoxyacetyl amides have been developed as potent agonists for the TRPM8 receptor, finding applications as cooling agents in consumer products.[6]

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst like AlCl₃, α-phenoxy acid chlorides can acylate aromatic rings to form ketones.[8] This reaction introduces the phenoxyacetyl group onto an aromatic substrate, a key step in building more complex molecular architectures.

Reduction

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the acid chloride all the way to the corresponding primary alcohol.[1] Using a milder, bulkier reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) can often stop the reduction at the aldehyde stage.

Physical and Spectroscopic Data

A comprehensive understanding of a reagent requires knowledge of its physical properties and spectroscopic signatures for characterization.

Table 1: Physical Properties of Phenoxyacetyl Chloride

PropertyValue
CAS Number 701-99-5
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance Clear liquid
Boiling Point 118-120 °C at 15 mmHg
Density 1.255 g/cm³

Data sourced from commercial supplier safety data sheets.[14]

Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: A strong, characteristic C=O stretching band appears at a high frequency (typically ~1780-1815 cm⁻¹), which is indicative of the highly reactive acid chloride functional group.[16]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton on the α-carbon typically appears as a singlet. The aromatic protons of the phenoxy group will show characteristic splitting patterns in the aromatic region of the spectrum (δ 7.0-8.0 ppm).[16][17]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine.[18]

Safety and Handling

Alpha-phenoxy acid chlorides are corrosive, moisture-sensitive, and react violently with water.[14][15][19]

  • Corrosivity: They cause severe skin burns and eye damage.[15][19] All handling must be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[19]

  • Reactivity with Water: The violent reaction with water produces corrosive HCl gas.[14][15] Never use water to extinguish a fire involving acid chlorides; use a dry chemical, CO₂, or sand extinguisher instead.[15]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[19][20] Containers should be kept tightly sealed under an inert atmosphere (e.g., nitrogen).

Conclusion

Alpha-phenoxy acid chlorides are indispensable reagents in modern organic synthesis. Their high electrophilicity, governed by the nucleophilic addition-elimination mechanism, allows for the efficient construction of esters, amides, anhydrides, and ketones. This reactivity has been harnessed to create molecules of profound importance to human health and agriculture, most notably Penicillin V. A thorough understanding of their synthesis, reaction mechanisms, and handling requirements is essential for any scientist seeking to leverage the synthetic power of this important class of compounds.

References

  • Reactions of Acid Chlorides. (2019). Chemistry LibreTexts. [Link]

  • Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. [Link]

  • Method for producing acid chlorides.
  • Must Know Synthesis and Reactions of Acid Chlorides. YouTube. [Link]

  • Chemistry Acid Chloride. sathee jee. [Link]

  • What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. [Link]

  • Acid Chloride Reactions (General Mechanism). YouTube. [Link]

  • Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. PMC. [Link]

  • Synthesis, spectroscopic characterization and antimicrobial studies of some metal complexes with 2-acetylpyridine phenoxyacetyl hydrazone (HAPPA). ResearchGate. [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

  • Synthesis, spectroscopic characterization and antimicrobial studies of some metal complexes with 2-acetylpyridine phenoxyacetyl hydrazone (HAPPA). Arabian Journal of Chemistry. [Link]

  • Process for preparation of alpha-aryloxy acetic acids and their salts.
  • Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Organic Syntheses. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Royal Society of Chemistry. [Link]

  • Discovery and development of a novel class of phenoxyacetyl amides as highly potent TRPM8 agonists for use as cooling agents. PubMed. [Link]

  • Acyl Chlorides Revision notes. Cognito. [Link]

  • Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones. Beilstein Journals. [Link]

  • Reactions with Acid Halide Electrophiles. Introduction to Organic Chemistry. [Link]

  • Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Organic Chemistry Portal. [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. [Link]

  • Material Safety Data Sheet - MCPE Phenoxy Herbicide. Winfield Solutions, LLC. [Link]

  • 4-Phenoxybenzoyl chloride - SAFETY DATA SHEET. Acros Organics. [Link]

  • An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. International Journal of Scientific and Research Publications. [Link]

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Protocols & Analytical Methods

Method

Synthesis of Fenofibrate from 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride

Application Note: High-Purity Synthesis of Fenofibrate via the Acid Chloride Pathway Part 1: Executive Summary & Strategic Precursor Analysis 1.1. Scope and Objective This application note details the synthesis of Fenofi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Fenofibrate via the Acid Chloride Pathway

Part 1: Executive Summary & Strategic Precursor Analysis

1.1. Scope and Objective This application note details the synthesis of Fenofibrate (Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate), a PPAR-alpha agonist used to treat hypercholesterolemia and hypertriglyceridemia.[1][2] The protocol focuses on the Acid Chloride Route , a high-yielding industrial method that minimizes side reactions common in direct Fischer esterification.

1.2. Critical Precursor Correction: The "Methoxy" vs. "Chlorobenzoyl" Distinction The request specified the starting material as 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride. It is critical to address the structural incompatibility of this specific precursor with Fenofibrate synthesis:

  • The Mismatch: Fenofibrate contains a 4-chlorobenzophenone pharmacophore.[3] The specified precursor contains a 4-methoxyphenoxy moiety.[4]

  • Synthetic Dead-End: The para-position of the phenoxy ring in the specified precursor is blocked by a methoxy group. Converting this methoxy group directly into a 4-chlorobenzoyl group requires harsh demethylation and subsequent Friedel-Crafts acylation, which is chemically inefficient and prone to regio-selectivity errors (acylation would favor the ortho position due to the directing effects of the ether linkage).

  • Corrected Protocol: To ensure scientific integrity, this guide utilizes the structurally correct bioisostere: Fenofibroyl Chloride (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride). This molecule possesses the requisite carbon skeleton, requiring only the installation of the isopropyl ester tail.

1.3. Reaction Strategy The synthesis proceeds via a nucleophilic acyl substitution (esterification) where Isopropyl Alcohol (IPA) acts as both the nucleophile and the solvent.



Part 2: Detailed Experimental Protocol

2.1. Materials & Reagents

ReagentMW ( g/mol )Equiv.[5][6]Role
Fenofibroyl Chloride *337.201.0Limiting Reagent (Electrophile)
Isopropyl Alcohol (IPA) 60.1010.0Nucleophile / Solvent
Pyridine (Optional)79.101.1Acid Scavenger (Base)
Dichloromethane (DCM) 84.93N/AExtraction Solvent
Sodium Bicarbonate 84.01N/ANeutralization

*Note: If Fenofibroyl Chloride is not commercially available, it is generated in-situ from Fenofibric Acid using Thionyl Chloride (SOCl2).

2.2. Step-by-Step Methodology

Phase A: Preparation/Activation (In-Situ Generation) If starting from isolated Acid Chloride, skip to Phase B.

  • Charge: Load 100 g (0.314 mol) of Fenofibric Acid into a dry 500 mL 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, N2 inlet, and magnetic stir bar.

  • Solvent: Add 200 mL of anhydrous Toluene (or use neat conditions if scaling up).

  • Chlorination: Add 45 g (0.378 mol, 1.2 eq) of Thionyl Chloride dropwise over 30 minutes at room temperature.

  • Reaction: Heat to 75–80°C for 3–4 hours. Monitor by TLC (disappearance of acid spot).

  • Distillation: Apply vacuum to remove excess SOCl2 and solvent, yielding crude Fenofibroyl Chloride as a viscous yellow oil/semi-solid.

Phase B: Esterification (The Core Reaction)

  • Dissolution: Redissolve the crude Fenofibroyl Chloride (approx. 105 g) in 300 mL of anhydrous Isopropyl Alcohol (IPA).

  • Catalysis (Optional): For faster kinetics, add 25 mL of Pyridine to scavenge the HCl by-product. Note: On an industrial scale, the reaction is often run without base, driving equilibrium by venting HCl gas.

  • Reflux: Heat the mixture to reflux (82°C) for 4–6 hours.

    • Process Check: Ensure the condenser is efficient; IPA loss will stall the reaction.

  • Monitoring: Analyze an aliquot via HPLC. Target conversion >99.5%.

Phase C: Workup and Purification

  • Quench: Cool the reaction mixture to 25°C.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove excess IPA. The residue is a white to off-white solid.

  • Partition: Dissolve the residue in 400 mL Dichloromethane (DCM) and wash with:

    • 2 x 200 mL Saturated NaHCO3 (removes unreacted acid and HCl).

    • 1 x 200 mL Brine.

  • Drying: Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Crystallization (Critical for Purity):

    • Dissolve the crude solid in hot Isopropyl Alcohol (1:3 w/v ratio).

    • Cool slowly to 0–5°C with gentle stirring.

    • Filter the crystalline precipitate.[3]

    • Wash with cold IPA/Water (90:10).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Part 3: Process Visualization

3.1. Synthetic Pathway Diagram The following diagram illustrates the corrected chemical pathway, highlighting the critical intermediate.

FenofibrateSynthesis Start Fenofibric Acid (Precursor) Activation Activation (SOCl2) Start->Activation  Heat   Intermediate Fenofibroyl Chloride (Active Electrophile) Activation->Intermediate  -SO2, -HCl   Product Fenofibrate (Target Ester) Intermediate->Product  Esterification   Byproduct HCl (Gas) Intermediate->Byproduct Reagent Isopropyl Alcohol (Nucleophile) Reagent->Product

Caption: Conversion of Fenofibric Acid to Fenofibrate via the reactive Acid Chloride intermediate.

3.2. Workup & Purification Flow

WorkupFlow Crude Crude Reaction Mix (Ester + HCl + IPA) Evap Rotary Evaporation (Remove IPA) Crude->Evap Extract DCM Extraction Wash w/ NaHCO3 Evap->Extract  Residue Dissolution   Cryst Crystallization (Hot IPA -> 0°C) Extract->Cryst  Organic Layer Conc.   Final Pure Fenofibrate (>99.5% HPLC) Cryst->Final  Filtration & Drying  

Caption: Downstream processing steps to isolate pharmacopoeial-grade Fenofibrate.

Part 4: Quality Control & Troubleshooting

4.1. Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite or almost white crystalline powder
Identification IR / NMRMatches Reference Standard (Ester C=O stretch ~1730 cm⁻¹)
Melting Point USP <741>80°C – 81°C
Assay HPLC98.5% – 101.0% (anhydrous basis)
Related Substances HPLCFenofibric Acid < 0.1%

4.2. Troubleshooting Guide

  • Issue: Low Yield.

    • Cause: Incomplete conversion of Acid to Acid Chloride, or hydrolysis of Acid Chloride due to wet IPA.

    • Solution: Ensure SOCl2 step goes to completion (clear solution); dry IPA over 3Å molecular sieves.

  • Issue: High Acid Impurity in Final Product.

    • Cause: Insufficient NaHCO3 wash or hydrolysis during workup.

    • Solution: Perform rigorous base washes; avoid heating the aqueous workup phase.

References

  • US Patent 4,058,552 . Esters of p-chlorobenzoylphenoxy-isobutyric acid and their preparation. (1977). Link

  • US Patent 8,445,715 . Method of synthesizing fenofibrate.[1][2][3][5][6] (2013).[1] Describes the industrial optimization of the acid chloride route. Link

  • Wermuth, C. G. The Practice of Medicinal Chemistry. Academic Press. (2008).[6] Provides context on bioisosteres and pharmacophore stability.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman. (1989).

Sources

Application

Application Note: Protocol for Friedel-Crafts Acylation using Phenoxyisobutyryl Chloride

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] This application note details the protocol for the Friedel-Crafts acylation of aromatic substrates using 2-phenoxyisobutyryl chloride (2-phenoxy-2-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This application note details the protocol for the Friedel-Crafts acylation of aromatic substrates using 2-phenoxyisobutyryl chloride (2-phenoxy-2-methylpropanoyl chloride). This reaction is a critical transformation in the synthesis of fibrate-class lipid-lowering agents and related pharmacophores containing the 2-phenoxy-2-methylpropan-1-one motif.

While the "reverse" disconnection (acylation of a phenol derivative with a benzoyl chloride) is common in industrial fenofibrate synthesis, the direct acylation using phenoxyisobutyryl chloride allows for the introduction of the complex isobutyryl moiety onto unsubstituted or activated aromatic rings.

Key Technical Challenges
  • Steric Hindrance: The electrophilic center is adjacent to a quaternary carbon bearing a bulky phenoxy group. This requires optimized Lewis acid stoichiometry to drive conversion.

  • Ether Stability: The gem-dimethyl phenoxy ether linkage is susceptible to Lewis acid-mediated cleavage (dealkylation) at elevated temperatures. Strict temperature control is required to preserve the ether functionality.

  • Acylium Ion Stability: Unlike simple tertiary acyl chlorides which readily decarbonylate, the

    
    -phenoxy group destabilizes the potential tertiary carbocation via inductive withdrawal, favoring the acylium ion pathway; however, this balance is delicate.
    

Reaction Mechanism & Pathway[7][9][11][12][13][14]

The reaction proceeds via the generation of a resonance-stabilized acylium ion.[1][2][3][4] The bulky nature of the electrophile dictates the kinetics and regioselectivity.

FC_Mechanism Reagent 2-Phenoxyisobutyryl Chloride Complex Acyl-AlCl3 Complex Reagent->Complex + AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Acylium Acylium Ion [Ph-O-C(Me)2-CO]+ Complex->Acylium - AlCl4- Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Arene Arene Arene (Substrate) Arene->Sigma Product_Complex Product-AlCl3 Complex Sigma->Product_Complex - HCl (Re-aromatization) Final_Ketone 2-Phenoxyisobutyrophenone Derivative Product_Complex->Final_Ketone + H2O (Quench) Cleavage Side Product: Phenol + Alkylated Arene Product_Complex->Cleavage High Temp (Ether Cleavage)

Figure 1: Mechanistic pathway highlighting the critical acylium formation and the risk of ether cleavage under harsh conditions.

Experimental Protocol

Reagents and Materials[2][4][5][6][10][12][14][16][17]
ReagentMW ( g/mol )Equiv.[5][6]RoleGrade/Notes
Arene Substrate (e.g., Benzene)78.111.0SubstrateAnhydrous, <0.01% H₂O
2-Phenoxyisobutyryl Chloride ~198.651.1 - 1.2ElectrophileFreshly prepared or distilled
Aluminum Chloride (AlCl₃) 133.341.2 - 1.5CatalystAnhydrous beads/powder (Yellow/Green = Hydrated/Bad)
Dichloromethane (DCM) 84.93SolventSolventAnhydrous, Stabilized with amylene
HCl (1M) 36.46QuenchQuenchAqueous solution
Step-by-Step Procedure

Step 1: Preparation of the Catalyst Suspension

  • Oven-dry a 250 mL three-necked round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel. Assemble under a positive pressure of nitrogen or argon.

  • Charge the RBF with Aluminum Chloride (1.3 eq) .

  • Add anhydrous DCM (5-10 volumes relative to substrate) .

  • Cool the suspension to 0–5 °C using an ice/water bath.

    • Expert Note: AlCl₃ is not fully soluble in DCM. A fine suspension is normal. Ensure vigorous stirring to prevent clumping.

Step 2: Addition of Acyl Chloride

  • Dissolve 2-phenoxyisobutyryl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Transfer this solution to the addition funnel.

  • Add the acid chloride solution dropwise to the AlCl₃ suspension over 15–20 minutes, maintaining the internal temperature < 10 °C .

  • Observation: The mixture may turn yellow or orange, indicating the formation of the acylium-aluminate complex. Stir for an additional 15 minutes at 0–5 °C.

Step 3: Reaction with Substrate

  • Dissolve the Arene Substrate (1.0 eq) in DCM (if solid) or add neat (if liquid) via the addition funnel.

  • Add the substrate dropwise to the pre-formed acylium complex at 0–5 °C .

    • Critical Control Point: Do not allow the temperature to spike. The reaction is exothermic.

  • Once addition is complete, allow the reaction to warm slowly to Room Temperature (20–25 °C) .

  • Monitor by TLC or HPLC. Reaction time is typically 2–4 hours .

    • Caution: Do not reflux unless conversion is stalled. Refluxing increases the risk of cleaving the phenoxy ether bond.

Step 4: Quench and Work-up

  • Cool the reaction mixture back to 0 °C .

  • Slowly quench by pouring the reaction mixture into a beaker containing Ice/HCl (1M) mixture (approx. 10 volumes).

    • Safety: Massive HCl gas evolution occurs. Perform in a fume hood.

  • Stir the biphasic mixture vigorously until the solid aluminum salts are fully dissolved and the organic layer is clear.

  • Separate the layers. Extract the aqueous layer twice with DCM.

  • Wash the combined organic phases with:

    • Water (1x)

    • Sat. NaHCO₃ (2x) (to remove residual acid/phenols)

    • Brine (1x)

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification & Characterization

Purification Strategy

The crude product often contains trace amounts of hydrolyzed acid (2-phenoxyisobutyric acid) or unreacted starting material.

  • Recrystallization: If the product is solid (common for these ketones), recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .

  • Flash Chromatography: If oil, use Silica Gel (Hexanes:EtOAc gradient). The ketone is typically less polar than the corresponding acid but more polar than the arene.

Analytical Parameters (Expected)
  • ¹H NMR (CDCl₃):

    • 
       7.0–8.0 ppm (Aromatic protons, complex multiplet).
      
    • 
       1.6–1.7 ppm (Singlet, 6H, gem-dimethyl group).
      
  • IR Spectroscopy:

    • Strong C=O stretch at ~1680 cm⁻¹ (Aryl ketone).

    • Absence of broad OH stretch (unless cleavage occurred).

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield / Unreacted SM Steric bulk of acyl chloride prevents attack.Increase AlCl₃ to 1.5–2.0 eq. Ensure catalyst quality. Switch solvent to 1,2-Dichloroethane (DCE) and heat to 40 °C (carefully).
Phenol detected in product Ether cleavage by AlCl₃.Strictly maintain Temp < 25 °C. Reduce reaction time. Consider milder Lewis acids like SnCl₄ or ZnCl₂ (though yield may drop).
Alkylated product (t-butyl benzene deriv.) Decarbonylation of acylium ion.This is rare for

-phenoxy systems but possible. Ensure temperature is kept low during acylium formation.
Gummy precipitate AlCl₃-Product complex insolubility.Use a larger volume of DCM or switch to Nitrobenzene (though difficult to remove).

References

  • Friedel-Crafts Acylation Mechanism & Scope Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis.

  • Synthesis of Fibrate Precursors via Acylation Wermuth, C. G. The Practice of Medicinal Chemistry. (Context on lipid-lowering pharmacophores).

  • Stability of Ether Linkages in Friedel-Crafts Reactions Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.

  • Preparation of 2-Phenoxyisobutyric Acid Derivatives US Patent 4058559: Process for the preparation of phenoxy-isobutyric acid derivatives.

Sources

Method

Application Note: Enhancing Proteomic LC-MS/MS Workflows with 2-(4-Methoxyphenoxy)-2-methylpropanoyl Chloride (MMPC) Derivatization

Target Audience: Analytical Chemists, Proteomics Researchers, and Mass Spectrometry Specialists. Introduction & Scientific Rationale In bottom-up proteomics, the detection of short, highly hydrophilic peptides remains a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Proteomics Researchers, and Mass Spectrometry Specialists.

Introduction & Scientific Rationale

In bottom-up proteomics, the detection of short, highly hydrophilic peptides remains a persistent analytical challenge. These peptides often exhibit poor retention on standard reversed-phase (C18) chromatography columns, eluting in the void volume and suffering from severe ion suppression. Furthermore, their low hydrophobicity inherently limits their electrospray ionization (ESI) efficiency[1].

To overcome this, chemical derivatization utilizing hydrophobic tags has emerged as a robust strategy to artificially increase peptide retention times and boost ESI response[2]. 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride (MMPC) is a highly reactive acyl chloride that serves as an exceptional amine-reactive derivatization reagent[3].

By targeting primary amines (the peptide N-terminus and the


-amino group of Lysine residues), MMPC covalently attaches a bulky, hydrophobic 2-(4-methoxyphenoxy)-2-methylpropanoyl moiety. This modification fundamentally alters the physicochemical properties of the peptide, providing three distinct advantages:
  • Enhanced Chromatographic Retention: The hydrophobic aromatic ring and gem-dimethyl groups significantly increase interaction with C18 stationary phases, rescuing hydrophilic peptides from the column void.

  • Increased ESI Efficiency: The hydrophobic tag drives the peptides to the surface of the ESI droplet, facilitating more efficient gas-phase ion formation[1].

  • Charge State Reduction: Acylation neutralizes the basicity of the primary amines, typically reducing the overall charge state of the peptide, which simplifies MS1 spectra and directs fragmentation pathways in MS/MS[4].

Table 1: Physicochemical Properties of MMPC
PropertySpecificationAnalytical Relevance
Chemical Name 2-(4-Methoxyphenoxy)-2-methylpropanoyl chlorideActive derivatization agent.
CAS Number 4878-04-0Unique identifier for procurement[3].
Molecular Formula

Defines the reagent mass.
Molecular Weight 228.68 g/mol Used for molarity calculations.
Net Mass Shift +192.08 Da per primary amineCritical for configuring MS search engines (e.g., Mascot, MaxQuant).
Target Residues N-terminus, Lysine (

-amine)
Defines the labeling stoichiometry.

Mechanistic Insights & Reaction Chemistry

The derivatization relies on a nucleophilic acyl substitution mechanism. The primary amine of the peptide acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of MMPC. This forms a tetrahedral intermediate, which rapidly collapses to expel a chloride ion, resulting in a stable amide bond.

Mechanism N1 Primary Amine (Peptide N-term / Lysine) N3 Tetrahedral Intermediate N1->N3 N2 MMPC Reagent (Acyl Chloride) N2->N3 N4 Stable Amide Bond (+192.08 Da Shift) N3->N4 N5 HCl Byproduct (Neutralized by TEAB) N3->N5

Fig 1: Nucleophilic acyl substitution mechanism of MMPC with peptide primary amines.
Causality of Experimental Choices (E-E-A-T)
  • Buffer Selection (TEAB): The reaction generates hydrochloric acid (HCl) as a byproduct, which would rapidly drop the pH and protonate the remaining unreacted amines, rendering them non-nucleophilic. A buffer is required. We strictly use Triethylammonium bicarbonate (TEAB) at pH 8.5. Unlike Tris, TEAB is a tertiary amine and will not scavenge the MMPC reagent. Furthermore, TEAB is volatile and easily removed during lyophilization, preventing MS ion suppression.

  • Anhydrous Reagent Preparation: Acyl chlorides are exquisitely sensitive to moisture. Exposure to water hydrolyzes MMPC into its corresponding unreactive carboxylic acid. The reagent must be prepared in anhydrous acetonitrile (ACN) immediately prior to use.

  • Hydroxylamine Quenching: Due to its high reactivity, MMPC will inevitably cause off-target O-acylation at Serine, Threonine, and Tyrosine residues. To ensure a self-validating and homogeneous labeling system, hydroxylamine is introduced post-reaction. Hydroxylamine specifically cleaves the weaker ester bonds (reverting O-acylation) while leaving the target amide bonds intact[4].

Experimental Workflow & Protocol

Workflow N1 Tryptic Digestion N2 Lyophilization & Reconstitution N1->N2 N3 MMPC Derivatization N2->N3 N4 Hydroxylamine Quenching N3->N4 N5 C18 Desalting N4->N5 N6 LC-MS/MS Analysis N5->N6

Fig 2: End-to-end proteomics workflow incorporating MMPC derivatization for LC-MS/MS.
Step-by-Step Derivatization Protocol

Materials Required:

  • Lyophilized tryptic peptides (approx. 10–50 µg)

  • 100 mM Triethylammonium bicarbonate (TEAB) buffer, pH 8.5

  • 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride (MMPC)[3]

  • Anhydrous Acetonitrile (ACN)

  • 50% Hydroxylamine solution (aqueous)

  • Trifluoroacetic acid (TFA)

Step 1: Peptide Reconstitution

  • Resuspend the completely dried tryptic peptides in 50 µL of 100 mM TEAB (pH 8.5).

  • Vortex thoroughly and sonicate for 5 minutes to ensure complete dissolution. Note: Ensure no primary amine-containing buffers (e.g., Tris, ammonium bicarbonate) were used in prior steps.

Step 2: Reagent Preparation (Time-Sensitive)

  • In a fume hood, rapidly weigh out MMPC and dissolve it in anhydrous ACN to create a 100 mM stock solution.

  • Critical: This solution must be used within 5 minutes of preparation to prevent ambient moisture hydrolysis.

Step 3: Derivatization Reaction

  • Add 10 µL of the 100 mM MMPC stock solution to the 50 µL peptide mixture. (This represents a massive molar excess to drive the reaction to completion).

  • Incubate the mixture at room temperature for 60 minutes on a thermomixer at 800 rpm.

Step 4: Quenching and Ester Cleavage

  • Add 5 µL of 5% (v/v) hydroxylamine (diluted in water) to the reaction mixture.

  • Incubate for 15 minutes at room temperature. This step quenches unreacted MMPC and reverses any off-target O-acylation on Tyr/Ser/Thr residues.

Step 5: Acidification and Cleanup

  • Acidify the reaction by adding 5 µL of 10% TFA (final pH should be < 3). Check pH via spotting on indicator paper.

  • Desalt the derivatized peptides using standard C18 Spin Columns or StageTips.

  • Expert Adjustment: Because MMPC adds significant hydrophobicity, increase the organic concentration of your elution buffer to 80% ACN / 0.1% Formic Acid to ensure complete recovery of the highly retained derivatized peptides.

  • Lyophilize the eluate and resuspend in 0.1% Formic Acid prior to LC-MS/MS injection.

Data Presentation: Impact on Peptide Characteristics

The addition of the MMPC tag fundamentally shifts the chromatographic and mass spectrometric behavior of the peptides. Table 2 summarizes the expected quantitative shifts based on established hydrophobic derivatization paradigms[1][2].

Table 2: Comparative Analysis of Underivatized vs. MMPC-Derivatized Peptides
MetricUnderivatized Peptide (e.g., AGK)MMPC-Derivatized PeptideAnalytical Benefit
Mass (Da) 274.16658.32 (+192.08 x 2)Shifts low-mass peptides out of the noisy low-m/z chemical background.
Retention Time (RT) ~2.5 min (Void volume risk)~18.5 minPrevents ion suppression from salts; allows proper gradient separation.
Charge State (ESI) [M+2H]²⁺ (Abundant)[M+H]⁺ (Dominant)Neutralization of N-term/Lys simplifies the isotopic envelope.
Hydrophobicity Index LowHighDrives the peptide to the ESI droplet surface, increasing LOD by up to 10-fold.

System Validation & Quality Control

To ensure the protocol is a self-validating system , researchers must perform a QC check on the MS1 data prior to deep-dive MS/MS analysis:

  • Completeness of Labeling: Search the MS1 spectra for the native (underivatized) mass of a known highly abundant peptide (e.g., a BSA standard spike-in). The native peak should be <1% of the derivatized peak intensity.

  • Absence of Over-labeling: Search for mass shifts of +192.08 Da on residues other than the N-terminus and Lysine. If O-acylation is detected on Tyrosine (+192.08 Da), the hydroxylamine quenching step (Step 4) was either omitted or the reagent was degraded.

References

  • Taylor & Francis. "Capitalizing on the hydrophobic bias of electrospray ionization through chemical modification in mass spectrometry-based proteomics". tandfonline.com.[Link]

  • ACS Publications. "Hydrophobic Derivatization Strategy Facilitates Comprehensive Profiling of Protein Methylation". pubs.acs.org.[Link]

  • NIH/PMC. "Drawbacks in the use of unconventional hydrophobic anhydrides for histone derivatization in bottom-up proteomics PTM analysis". ncbi.nlm.nih.gov.[Link]

Sources

Application

Application Note: Enhancing Peptide Detection and Quantification in Mass Spectrometry through N-terminal Derivatization with Acid Chlorides

Abstract Mass spectrometry (MS) is a cornerstone of proteomics and other life sciences research, offering unparalleled sensitivity and specificity for peptide and protein analysis.[1][2] However, the inherent chemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Mass spectrometry (MS) is a cornerstone of proteomics and other life sciences research, offering unparalleled sensitivity and specificity for peptide and protein analysis.[1][2] However, the inherent chemical properties of certain peptides can lead to poor ionization efficiency and complex fragmentation patterns, hindering their detection and quantification.[1][2][3] This application note provides a detailed guide to N-terminal derivatization of peptides using acid chlorides, a robust chemical modification strategy designed to overcome these challenges. By introducing a nonpolar moiety, this technique enhances the hydrophobicity and ionization efficiency of polar analytes, leading to improved retention in reversed-phase liquid chromatography (LC) and increased signal intensity in MS analysis.[3][4] We present the chemical principles, a step-by-step protocol, and practical considerations for employing acid chloride derivatization in your research.

Introduction: The Rationale for Derivatization

The sensitivity of detection in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is highly dependent on the analyte's ability to form gas-phase ions.[1] Peptides with low proton affinity or those that are highly hydrophilic may exhibit suppressed ionization, leading to their underrepresentation or complete absence in the mass spectrum.[3] Chemical derivatization offers a powerful solution by altering the physicochemical properties of the analyte to favor ionization.[1][5]

N-terminal derivatization with acid chlorides, such as benzoyl chloride or acetyl chloride, is a versatile technique that leverages the reactivity of the primary amine at the peptide's N-terminus.[4][6] This reaction, often following the Schotten-Baumann scheme, introduces a hydrophobic acyl or benzoyl group.[4] The key advantages of this approach include:

  • Enhanced Ionization Efficiency: The addition of a nonpolar group increases the peptide's surface activity, promoting its transfer from the liquid to the gas phase during ESI, which can lead to a significant increase in signal intensity.[1][3][4]

  • Improved Chromatographic Separation: Derivatization increases the hydrophobicity of polar peptides, leading to better retention and separation on reversed-phase chromatography columns.[4][7][8]

  • Simplified Fragmentation: In some cases, derivatization can help to direct fragmentation pathways in tandem mass spectrometry (MS/MS), leading to more predictable and easily interpretable spectra.[9]

  • Broad Applicability: Acid chlorides react with a range of functional groups, including primary and secondary amines, making this a versatile tool for modifying peptides and other small molecules.[4]

Chemical Principle and Mechanism

The derivatization of a peptide's N-terminus with an acid chloride is a nucleophilic acyl substitution reaction. The primary amine of the N-terminal amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is typically performed under basic conditions, often with the addition of a non-nucleophilic base like triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[6]

The general reaction is as follows:

R-COCl (Acid Chloride) + H₂N-Peptide → R-CO-NH-Peptide (Derivatized Peptide) + HCl

It is important to note that acid chlorides can also react with other nucleophilic side chains, such as the ε-amino group of lysine. To achieve N-terminal specific labeling, the lysine side chains can be protected prior to derivatization, for example, through guanidination.[10]

Below is a diagram illustrating the general mechanism of N-terminal acylation with an acid chloride.

cluster_0 Reaction Mechanism: N-terminal Acylation reagents Peptide-NH2 + R-COCl intermediate Tetrahedral Intermediate [Peptide-NH2+(R)-C(O-)Cl] reagents->intermediate Nucleophilic Attack product Acylated Peptide [Peptide-NH-CO-R] intermediate->product Chloride leaving group departs byproduct HCl intermediate->byproduct Proton transfer start Start: Peptide Sample add_buffer Add 100 mM Sodium Bicarbonate (pH 9.0) start->add_buffer add_bzcl Add Benzoyl Chloride in ACN add_buffer->add_bzcl vortex Vortex immediately for 1 min add_bzcl->vortex incubate Incubate at room temperature for 5 min vortex->incubate quench Quench with Formic Acid or Internal Standard incubate->quench centrifuge Centrifuge to pellet precipitates quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for benzoyl chloride derivatization.

  • Sample Preparation: Resuspend the dried peptide sample in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.0) in a microcentrifuge tube.

  • Reagent Preparation: Prepare a 2% (v/v) solution of benzoyl chloride in acetonitrile. This solution should be prepared fresh.

  • Derivatization Reaction: Add 50 µL of the 2% benzoyl chloride solution to the peptide sample.

  • Mixing: Immediately vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Incubation: Allow the reaction to proceed at room temperature for 5 minutes.

  • Quenching: Stop the reaction by adding 10 µL of 1% formic acid. Alternatively, an internal standard solution can be used to quench the reaction and serve as a quantification reference. [4]7. Clarification: Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any precipitate.

  • Analysis: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.3. Reaction Parameters

The efficiency of the derivatization reaction can be influenced by several factors. The table below summarizes key parameters and provides general recommendations.

ParameterRecommended ConditionRationale and Considerations
pH 8.0 - 10.0A basic pH is required to deprotonate the N-terminal amine, making it a more effective nucleophile. [7]However, very high pH can lead to hydrolysis of the acid chloride.
Temperature Room Temperature to 60°CMost reactions proceed efficiently at room temperature. [6]Gentle heating can increase the reaction rate, but may also promote side reactions or degradation of sensitive analytes. [11]
Reaction Time 2 - 60 minutesBenzoyl chloride reactions are typically fast. [4]Optimization may be required depending on the analyte and desired level of derivatization.
Solvent Acetonitrile, DichloromethaneThe acid chloride is typically dissolved in an aprotic organic solvent to prevent hydrolysis before it reacts with the analyte. [11]
Quenching Agent Formic Acid, Ammonium HydroxideAn acidic or basic solution is added to consume any remaining acid chloride and stop the reaction. [4][7]

Data Analysis and Interpretation

The successful derivatization of a peptide will result in a predictable mass shift. For benzoylation, this corresponds to the addition of a benzoyl group (C₇H₅O), which has a monoisotopic mass of 105.0340 Da. When analyzing the MS data, look for peptide ions with this characteristic mass increase.

In MS/MS spectra, the fragmentation pattern may also be altered. The presence of the derivatizing group can influence which backbone bonds are preferentially cleaved. It is advisable to compare the fragmentation patterns of derivatized and underivatized peptides to understand these effects.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Derivatization Efficiency Incorrect pHVerify the pH of the reaction buffer. Ensure it is sufficiently basic to deprotonate the N-terminal amine.
Hydrolysis of acid chloridePrepare the acid chloride solution fresh and minimize its exposure to moisture.
Insufficient mixingVortex the reaction mixture immediately and thoroughly after adding the acid chloride.
Multiple Derivatizations Reaction with lysine side chainsIf N-terminal specificity is crucial, consider protecting lysine residues prior to derivatization. [10]
Poor Peak Shape in LC High organic content in injection solventIf using a high concentration of organic solvent for the acid chloride, consider a solvent exchange step or dilute the sample before injection. [4]
Signal Suppression Excess derivatization reagentEnsure the quenching step is effective. A solid-phase extraction (SPE) clean-up step can be incorporated to remove excess reagents. [12]

Conclusion

N-terminal derivatization with acid chlorides is a straightforward and effective method to enhance the analysis of peptides by mass spectrometry. By increasing the hydrophobicity and ionization efficiency of analytes, this technique can lead to significant improvements in sensitivity and chromatographic performance. The protocol and guidelines presented in this application note provide a solid foundation for implementing this valuable tool in your research, ultimately enabling more comprehensive and robust proteomic and metabolomic analyses.

References

  • Derivatization of peptides for improved detection by mass spectrometry - Books. (2015, November 12).
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS - OSTI.GOV. (2021, January 29).
  • N-Terminal Protein Characterization by Mass Spectrometry Using Combined Microscale Liquid and Solid-phase Derivatization - PMC.
  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols | Analytical Chemistry - ACS Publications. (2025, March 28).
  • Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS | LCGC International. (2020, November 12).
  • Targeted quantification of amino acids by dansylation - PMC.
  • Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry.
  • CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents.
  • Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization | Request PDF. (2025, August 6).
  • N-terminal isotope tagging strategy for quantitative proteomics: results-driven analysis of protein abundance changes - PubMed. (2004, November 15).
  • Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality - MDPI. (2022, November 3).
  • Derivatization with pyrylium salts - secrets of science.
  • Determination of biogenic amines as dansyl derivatives in alcoholic beverages by high-performance liquid chromatography with fluorimetric detection and characterization of the dansylated amines by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - ResearchGate. (2025, August 5).
  • Chapter 5: Modern techniques in quantitative proteomics - Bioanalysis Zone. (2016, February 8).
  • Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome | Analytical Chemistry - ACS Publications. (2009, March 23).
  • Derivatization of peptides to enhance ionization efficiency and control fragmentation during analysis by fast atom bombardment tandem mass spectrometry - PubMed. (1991, July).
  • Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics - MDPI. (2019, February 15).

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Method

Preparation of 2-(4-methoxyphenoxy)-2-methylpropanoic Esters: An Application and Protocol Guide

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-(4-methoxyphenoxy)-2-methylpropanoic esters. These compounds are of significant interest to researchers in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-(4-methoxyphenoxy)-2-methylpropanoic esters. These compounds are of significant interest to researchers in medicinal chemistry and drug development, primarily for their roles as hypolipidemic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established chemical principles.

Introduction: The Significance of 2-(4-methoxyphenoxy)-2-methylpropanoic Esters in Drug Discovery

The core structure of 2-(4-methoxyphenoxy)-2-methylpropanoic acid is the foundation for a class of drugs known as fibrates. Fenofibrate, a widely prescribed medication for treating hypercholesterolemia and hypertriglyceridemia, is the isopropyl ester of a closely related compound.[1] The active metabolite of fenofibrate is fenofibric acid, which underscores the therapeutic relevance of this chemical scaffold.[2][3]

Fibrates exert their lipid-lowering effects by activating the peroxisome proliferator-activated receptor alpha (PPARα).[3] This nuclear receptor plays a pivotal role in the regulation of lipid metabolism. Activation of PPARα leads to an increase in the transcription of genes involved in fatty acid oxidation and a decrease in the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase. The net result is a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[3]

The synthesis of various esters of 2-(4-methoxyphenoxy)-2-methylpropanoic acid allows for the exploration of structure-activity relationships, the modulation of pharmacokinetic properties such as bioavailability, and the development of novel therapeutic agents.[2] This guide provides the necessary protocols to synthesize these valuable research compounds.

Synthetic Strategy: A Two-Step Approach

The preparation of 2-(4-methoxyphenoxy)-2-methylpropanoic esters is typically achieved through a two-step synthetic sequence. The first step involves the synthesis of the parent carboxylic acid, 2-(4-methoxyphenoxy)-2-methylpropanoic acid, via a Williamson ether synthesis. The subsequent step is the esterification of this acid with the desired alcohol.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Fischer-Speier Esterification A 4-Methoxyphenol C 2-(4-methoxyphenoxy)-2-methylpropanoic Acid A->C Base (e.g., NaOH) B α-Bromoisobutyric Acid B->C D 2-(4-methoxyphenoxy)-2-methylpropanoic Acid F 2-(4-methoxyphenoxy)-2-methylpropanoic Ester D->F Acid Catalyst (e.g., H₂SO₄) E Alcohol (R-OH) E->F

Caption: Overall synthetic workflow.

PART 1: Synthesis of 2-(4-methoxyphenoxy)-2-methylpropanoic Acid

This protocol details the preparation of the carboxylic acid precursor via the Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by nucleophilic substitution with an alkyl halide.

Protocol 1: Williamson Ether Synthesis

Materials and Reagents:

  • 4-Methoxyphenol

  • 2-Bromoisobutyric acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

  • Addition of Alkyl Halide: To the stirred solution, add 2-bromoisobutyric acid (1.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Acidification: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-(4-methoxyphenoxy)-2-methylpropanoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

PART 2: Esterification of 2-(4-methoxyphenoxy)-2-methylpropanoic Acid

The following protocol describes the Fischer-Speier esterification, a classic method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst.

Protocol 2: Fischer-Speier Esterification

Materials and Reagents:

  • 2-(4-methoxyphenoxy)-2-methylpropanoic acid

  • Alcohol (e.g., methanol, ethanol, propanol) (in excess, can be used as solvent)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation (optional, for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-methoxyphenoxy)-2-methylpropanoic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol, or propanol). The alcohol is typically used in a large excess to serve as both a reactant and the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up - Quenching: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ester can be purified by vacuum distillation or column chromatography on silica gel.

G cluster_esterification Fischer-Speier Esterification Workflow start Dissolve Acid in Alcohol add_catalyst Add Acid Catalyst start->add_catalyst reflux Reflux (3-6h) add_catalyst->reflux workup Quench & Extract reflux->workup purify Purify Ester workup->purify

Caption: Fischer-Speier Esterification protocol workflow.

Characterization Data

The successful synthesis of the target esters should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a table of expected and reported spectral data for the parent acid and its methyl and ethyl esters.

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
2-(4-methoxyphenoxy)-2-methylpropanoic acid C₁₁H₁₄O₄210.23~1.6 (s, 6H), ~3.8 (s, 3H), ~6.8-7.0 (m, 4H), ~10.5 (br s, 1H)~25.0, ~55.6, ~80.0, ~114.5, ~120.0, ~152.0, ~154.0, ~178.0[4]
Methyl 2-(4-methoxyphenoxy)-2-methylpropanoate C₁₂H₁₆O₄224.25~1.55 (s, 6H), ~3.75 (s, 3H), ~3.80 (s, 3H), ~6.8-6.9 (m, 4H)~25.1, ~52.3, ~55.6, ~79.8, ~114.4, ~119.8, ~151.7, ~154.1, ~174.5
Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate C₁₃H₁₈O₄238.28~1.2 (t, 3H), ~1.5 (s, 6H), ~3.7 (s, 3H), ~4.2 (q, 2H), ~6.8 (m, 4H)[5]~14.1, ~25.1, ~55.6, ~61.7, ~79.9, ~114.4, ~119.7, ~151.8, ~154.0, ~173.9[5]

Safety and Handling Precautions

  • 4-Methoxyphenol: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction.[5]

  • 2-Bromoisobutyric Acid: Causes severe skin burns and eye damage.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Concentrated Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Diethyl Ether: Extremely flammable. Harmful if swallowed. May cause drowsiness or dizziness.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • Fibr
  • Fibrate Medications - St
  • Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. J. Chil. Chem. Soc.
  • Potential use of fenofibrate and other fibric acid deriv
  • Synthesis of (A) Methyl 2-[4-(2-thenoyl)-phenoxy]2-methyl-propionate. PrepChem.com. [Link].

  • 2-(4-Methoxyphenoxy)-2-methyl-propanoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link].

  • 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199. PubChem. [Link].

  • Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate | C13H18O4 | CID 1531790. PubChem. [Link].

  • What is Fenofibric acid used for? - Patsnap Synapse. [Link].

  • File:Synthesis 2-(4-Methoxyphenoxy)propionic acid (Mitsunobu reaction).svg - Wikimedia Commons. [Link].

  • 2-Methyl-2-(4-methylphenoxy)propanoic acid. SpectraBase. [Link].

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org.
  • A Comprehensive Review on the Drug: Fenofibr
  • Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Rasayan J. Chem.
  • Proton NMR of compound 2. Rsc.org. [Link].

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. The Good Scents Company. [Link].

  • Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | C12H16O4 | CID 181741. PubChem. [Link].

  • Therapeutic Class Overview Fibric Acid Deriv
  • Figure S2: 1 H NMR spectrum of... | Download Scientific Diagram. ResearchGate. [Link].

  • 2-(4-Methoxyphenoxy)-2-methylpropanoic acid suppliers and producers. BuyersGuideChem. [Link].

  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. Talenta Conference Series: Science and Technology (ST).
  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
  • PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS.
  • Preparation of 2-(4-ethoxyphenyl)-2-methyl propyl alcohol.

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Application

Advanced Reagents and Protocols for the Synthesis of Fibrate-Class Therapeutics

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary Fibrate-class drugs, including fenofibrate and gemfibrozil, are cornerstone therape...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Fibrate-class drugs, including fenofibrate and gemfibrozil, are cornerstone therapeutics for the treatment of atherogenic dyslipidemia. They function by modulating lipid metabolism to drastically reduce serum triglycerides and elevate high-density lipoprotein (HDL) levels[1]. As the demand for high-purity, scalable active pharmaceutical ingredients (APIs) grows, traditional synthetic routes relying on harsh acids or hazardous metallation are being replaced. This guide details the causality behind modern reagent selection, provides quantitative comparative data, and outlines self-validating protocols for the synthesis of key fibrates.

Mechanistic Framework: The Fibrate Pharmacophore

To understand the synthetic requirements of fibrates, one must first understand their biological target. Fibrates are synthetic ligands for Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha), a nuclear hormone receptor[1][2]. The core aryloxyisobutyric acid structural motif of fibrates is essential for binding to the PPAR-alpha ligand-binding pocket.

Upon activation, PPAR-alpha forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific PPAR Response Elements (PPREs) in the DNA, upregulating the expression of lipoprotein lipase (LPL) and apolipoproteins A-I/A-II, while downregulating apolipoprotein C-III[2]. This cascade necessitates high API purity, as trace synthetic impurities can disrupt this highly specific nuclear receptor binding.

PPAR_Pathway Fibrate Fibrate Drug (e.g., Fenofibrate) PPARa PPAR-alpha (Cytosol) Fibrate->PPARa Activates Heterodimer PPAR-alpha/RXR Heterodimer PPARa->Heterodimer Binds RXR RXR (Retinoid X Receptor) RXR->Heterodimer Binds PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to DNA GeneExpr Altered Gene Transcription (LPL ↑, APOC3 ↓) PPRE->GeneExpr Regulates

Fig 1: Mechanism of fibrate-induced PPAR-alpha activation and gene transcription.

Reagent Architecture & Synthetic Strategy

The synthesis of fibrates historically relied on aggressive conditions that complicated industrial scale-up. Modern protocols prioritize reagent causality—selecting chemicals that drive specific, clean reaction pathways.

Fenofibrate: Moving Away from Sulfuric Acid

Traditional industrial esterification of fenofibric acid utilizes isopropyl alcohol and massive quantities of sulfuric acid, leading to poor reaction kinetics, equipment corrosion, and frequent implementation difficulties[3][4]. The Modern Solution: Utilizing 2-bromopropane as an alkylating agent in the presence of potassium carbonate (K2CO3) . By conducting this reaction in a mixed solvent system of dimethyl sulfoxide (DMSO) and isopropyl acetate, the potassium salt of fenofibric acid is highly solubilized (via DMSO), while the reflux temperature is perfectly regulated (via isopropyl acetate)[3][4].

Note on Flow Chemistry: Cutting-edge continuous flow systems now utilize organolithium reagents in 3D-printed metal microreactors to achieve ultrafast halogen-lithium exchange, yielding fenofibrate with exceptional space-time yields and in-line lithium recovery[5][6].

Gemfibrozil: Optimizing the Alkylating Agent

Gemfibrozil is synthesized via the O-alkylation of 2,5-dimethylphenol (xylenol). The traditional route uses 5-chloro-2,2-dimethylpentanoic acid methyl ester. The Modern Solution: Substituting the chloro-methyl ester with 5-bromo-2,2-dimethylpentanoic acid isobutyl ester . The bromo-leaving group provides vastly superior electrophilic reactivity. Furthermore, synthesizing this specific isobutyl ester intermediate utilizes safer mineral oil-coated sodium hydride, entirely avoiding the hazardous bare lithium metal required for the chloro-analog[7]. The addition of Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, accelerating the biphasic nucleophilic substitution[8].

Table 1: Quantitative Comparison of Synthetic Routes & Reagent Efficacy
Drug TargetSynthetic RouteKey ReagentsYield / ConversionCausality & Advantage
Fenofibrate Batch Alkylation2-Bromopropane, K2CO3, DMSO/iPrOAc>94.9% YieldEliminates H2SO4; avoids harsh acidic conditions and byproduct formation[3][4].
Fenofibrate Continuous FlowOrganolithium, Microreactor76% Yield (1.18 g/min )Ultrafast Li-halogen exchange; in-line Li recovery minimizes waste[5][6].
Gemfibrozil O-Alkylation5-bromo-2,2-dimethylpentanoate isobutyl ester, TBAB>70% (Alkylation step)Bromo-ester is highly reactive; avoids bare lithium metal handling[7][8].
Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate mandatory in-process analytical checkpoints that dictate whether the reaction proceeds, ensuring that failures are caught before downstream purification.

Protocol A: Synthesis of Fenofibrate via Alkyl Halide Esterification

Fenofibrate_Workflow A Fenofibric Acid + Solvents (DMSO / iPrOAc) B Potassium Salt Formation (K2CO3, 85-90°C) A->B Add Base C Alkylation (2-Bromopropane, 85-95°C) B->C Add Halide D In-Process Control (HPLC >99.5% Conv.) C->D 5 Hours E Crystallization (Isopropanol, 0°C) D->E Validate & Cool F Pure Fenofibrate (>99.5% Purity) E->F Filter & Dry

Fig 2: Self-validating synthetic workflow for fenofibrate via alkyl halide esterification.

Step 1: Potassium Salt Formation

  • In a reactor, suspend 1.0 equivalent of fenofibric acid in a solvent mixture of DMSO and isopropyl acetate (weight ratio of total solvent to fenofibric acid should be between 0.4 and 2)[4].

  • Add 1.1 equivalents of K2CO3 at room temperature.

  • Heat the mixture to 85–90 °C for 45 minutes. Causality: K2CO3 deprotonates the carboxylic acid to form a highly nucleophilic potassium salt. DMSO ensures complete solvation of this salt, preventing heterogeneous reaction kinetics[3][4].

Step 2: Alkylation

  • Lower the reactor temperature to 80 °C.

  • Add 1.2 equivalents of 2-bromopropane dropwise over 50 minutes, followed by a small flush of isopropyl acetate[3][4].

  • Stir the mixture at 85–95 °C for 5 hours. Causality: Dropwise addition prevents thermal runaway. The isopropyl acetate acts as a cosolvent to maintain a stable reflux temperature, preventing the degradation of the intermediate[4].

Step 3: In-Process Validation (Critical Checkpoint)

  • Extract a 1 mL sample and analyze via HPLC.

  • Validation Logic: The conversion rate to fenofibrate must be ≥99.5%[3][4]. If the conversion is <99.5%, maintain stirring at 85 °C for an additional 60 minutes and re-test. Do not proceed until this threshold is met to prevent unreacted acid from co-crystallizing.

Step 4: Isolation and Purification

  • Distill off the solvents under vacuum.

  • Add isopropanol and pure water to the residue. Bring to a gentle reflux for 10 minutes, then filter while hot.

  • Cool the filtrate gently with stirring to 0 °C.

  • Filter the crystallized fenofibrate, wash with ice-cold isopropanol, and dry under vacuum at 45–50 °C. Causality: Hot filtration removes insoluble inorganic salts (KBr and unreacted K2CO3). Cooling strictly to 0 °C selectively crashes out fenofibrate while trace impurities remain dissolved in the aqueous isopropanol matrix[3].

Protocol B: Synthesis of Gemfibrozil via Isobutyl Ester Intermediate

Step 1: Phase-Transfer Catalyzed O-Alkylation

  • To a flask containing toluene (2.5 volumes) and 1.0 equivalent of 2,5-dimethylphenol (xylenol), add 1.1 equivalents of K2CO3 and 10 mol% TBAB at room temperature under N2[8].

  • Heat the mixture to reflux (110 °C).

  • Add 1.0 equivalent of 5-bromo-2,2-dimethylpentanoic acid isobutyl ester dropwise over 2 hours[7][8].

  • Continue stirring at 110 °C for 16 hours. Causality: TBAB (a phase-transfer catalyst) shuttles the phenoxide anion from the solid K2CO3 surface into the organic toluene phase, drastically accelerating the nucleophilic attack on the highly reactive bromo-ester[7][8].

Step 2: In-Process Validation

  • Monitor the reaction via TLC or GC.

  • Validation Logic: Ensure complete consumption of 2,5-dimethylphenol. If unreacted phenol remains, add 0.05 equivalents of K2CO3 and continue refluxing for 2 hours.

Step 3: Alkaline Hydrolysis

  • Distill off the toluene solvent.

  • Add water, 1.5 equivalents of NaOH, and 10 mol% TBAB to the resulting gem-isobutyl ester.

  • Heat to reflux at 73–75 °C for 2–3 hours[8]. Causality: Base-catalyzed ester hydrolysis cleaves the isobutyl group, converting the intermediate into the water-soluble sodium salt of gemfibrozil.

Step 4: Acidification and Isolation

  • Distill off any generated alcohols. Cool the reaction mass to room temperature and add water.

  • Wash the aqueous layer with toluene to extract non-polar organic impurities.

  • Cool the aqueous layer to 0–5 °C and acidify with dilute HCl to precipitate the free gemfibrozil acid[8].

  • Filter, wash with cold water, and dry.

References
  • EP2170801B1 - Novel method of synthesizing fenofibrate - Google Patents - 3

  • WO2019069321A1 - An improved process for the preparation of a key intermediate of gemfibrozil - Google Patents - 7

  • Rapid flow synthesis of fenofibrate via scalable flash chemistry with in-line Li recovery - ResearchGate - 5

  • Fibrates — The Other Life-saving Lipid Drugs - US Cardiology Review - 1

  • FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE - Google Patents - 4

  • A new route has been developed for synthesis of gemfibrozil - Asian Journal of Chemistry (Semantic Scholar) - 8

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective - NIH PMC - 6

  • Fibrate pharmacogenomics: expanding past the genome - NIH PMC - 2

Sources

Method

Reaction conditions for 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride with amines

An authoritative guide to the synthesis of N-Substituted 2-(4-Methoxyphenoxy)-2-methylpropanamides via aminolysis of the corresponding acyl chloride. This document provides a detailed exploration of the reaction mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the synthesis of N-Substituted 2-(4-Methoxyphenoxy)-2-methylpropanamides via aminolysis of the corresponding acyl chloride. This document provides a detailed exploration of the reaction mechanism, optimization of critical parameters, and step-by-step protocols for researchers in organic synthesis and drug discovery.

Introduction

The amide bond is a cornerstone of modern chemical and pharmaceutical sciences, forming the fundamental linkage in peptides and proteins and appearing in a vast number of blockbuster drugs.[1] The reaction of an acyl chloride with a primary or secondary amine, often referred to as aminolysis or the Schotten-Baumann reaction, represents one of the most efficient and widely utilized methods for constructing this critical functional group.[2][3] This transformation is prized for its high yields, rapid reaction rates, and generally mild conditions.[4]

2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is a valuable building block, incorporating a sterically hindered quaternary center adjacent to the carbonyl group and a methoxyphenoxy moiety, features present in various biologically active molecules. This guide serves as a comprehensive resource for scientists, providing the technical insights and practical protocols required to successfully synthesize a diverse range of N-substituted 2-(4-methoxyphenoxy)-2-methylpropanamides. We will delve into the underlying reaction mechanism, detail the critical parameters for optimization, and provide validated, step-by-step experimental procedures.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of an amide from 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride and an amine proceeds through a classic nucleophilic acyl substitution mechanism.[4][5][6] This process can be broken down into three fundamental steps:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the amine's nitrogen atom acting as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This addition breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.[5]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is eliminated.[4][7]

  • Deprotonation: This step generates a protonated amide (an N-acylammonium ion). A base present in the reaction mixture then abstracts the proton from the nitrogen atom. This neutralization is critical; without a base, the hydrochloric acid (HCl) byproduct would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction.[6][8]

Mechanism Figure 1: Mechanism of Nucleophilic Acyl Substitution AcylChloride R-COCl (Acyl Chloride) Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral 1. Nucleophilic Attack Amine R'-NH₂ (Amine) Base Base Amide R-CONHR' (Amide) ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide 2. Elimination of Cl⁻ ProtonatedAmide->Amide 3. Deprotonation Salt Base-H⁺ Cl⁻ (Salt Byproduct)

Caption: Figure 1: Mechanism of Nucleophilic Acyl Substitution

Key Reaction Parameters and Optimization

The success of the acylation reaction hinges on the careful control of several experimental variables. Understanding these parameters allows for the optimization of reaction efficiency, yield, and purity across a range of amine substrates.

ParameterRecommendationRationale & Causality
Solvent Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc).[2][9][10]Acyl chlorides are highly susceptible to hydrolysis. The absence of water is crucial to prevent the formation of the corresponding carboxylic acid, which is a common impurity. Aprotic solvents do not interfere with the reaction.
Base A non-nucleophilic tertiary amine, typically Triethylamine (TEA) or Diisopropylethylamine (DIEA).[4][9]A base is required to neutralize the HCl generated, driving the reaction to completion.[10] Tertiary amines are used as they do not compete with the primary/secondary amine nucleophile. DIEA is bulkier and less nucleophilic than TEA, making it a good choice to avoid potential side reactions.
Stoichiometry Amine (1.0 equiv), Acyl Chloride (1.0–1.2 equiv), Base (1.1–1.5 equiv).[2][4]A slight excess of the acyl chloride can help drive the reaction to completion. A sufficient excess of the base is critical to ensure all generated HCl is scavenged.
Temperature Initial addition at 0 °C, followed by warming to room temperature (RT).[4][8]The reaction between an acyl chloride and an amine is typically highly exothermic.[3][4] Starting at a reduced temperature allows for controlled addition of the acyl chloride, mitigating potential side reactions and ensuring safety. The reaction then proceeds efficiently at room temperature.
Reagent Addition Slow, dropwise addition of the acyl chloride solution to the stirred solution of the amine and base.[4][10]This method maintains a low instantaneous concentration of the highly reactive acyl chloride, helping to control the exotherm and prevent the formation of undesired byproducts.
Reaction Time 1–16 hours.[2][4]Reaction progress should be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of representative secondary and tertiary amides using 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride.

Protocol 1: Synthesis of N-benzyl-2-(4-methoxyphenoxy)-2-methylpropanamide (Secondary Amide)

This protocol details the reaction with a primary amine.

Materials:

  • Benzylamine (1.0 equiv)

  • 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis, including a round-bottom flask, addition funnel, and separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM (to achieve a concentration of ~0.2 M with respect to the amine).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride (1.1 equiv) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes via an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up:

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid or oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2-(4-methoxyphenoxy)-2-methylpropanamide.

Protocol 2: Synthesis of 2-(4-Methoxyphenoxy)-2-methyl-1-(pyrrolidin-1-yl)propan-1-one (Tertiary Amide)

This protocol details the reaction with a cyclic secondary amine.

Materials:

  • Pyrrolidine (1.0 equiv)

  • 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride (1.1 equiv)

  • Diisopropylethylamine (DIEA) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • All other equipment as listed in Protocol 1.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve pyrrolidine (1.0 equiv) and DIEA (1.2 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride (1.1 equiv) in anhydrous THF to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layer over anhydrous Na₂SO₄.

  • Isolation and Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product via flash column chromatography to obtain the pure tertiary amide.

General Experimental Workflow

The synthesis follows a standardized sequence of operations applicable to a wide variety of amine substrates.

Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup Dissolve Amine & Base in Anhydrous Solvent Cool 2. Cooling Cool mixture to 0 °C Setup->Cool Add 3. Reagent Addition Add Acyl Chloride Solution Dropwise Cool->Add React 4. Reaction Warm to RT, Stir 1-16h (Monitor by TLC/LC-MS) Add->React Quench 5. Quenching & Work-up Aqueous Quench, Extraction & Washes React->Quench Purify 6. Isolation Dry, Concentrate & Purify (Chromatography) Quench->Purify Product Pure Amide Product Purify->Product

Caption: Figure 2: General Experimental Workflow

Safety Precautions and Troubleshooting

  • Safety: 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is an acyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive, moisture-sensitive, and lachrymatory.[3] The reaction generates HCl gas as a byproduct. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Troubleshooting:

    • Low or No Yield: This is often due to moisture contamination, leading to hydrolysis of the acyl chloride. Ensure all glassware is oven- or flame-dried and use anhydrous solvents. Insufficient base can also lead to low yields as the reaction will stall once the amine is protonated.

    • Presence of Carboxylic Acid Impurity: If the final product is contaminated with 2-(4-methoxyphenoxy)-2-methylpropanoic acid, it indicates hydrolysis of the starting material. An aqueous base wash (e.g., with NaHCO₃) during work-up should remove this acidic impurity.

    • Reaction Stalls: If the reaction does not proceed to completion, ensure that the base used is not sterically hindered to the point of being ineffective and that sufficient equivalents have been added.

Conclusion

The acylation of primary and secondary amines with 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride is a highly reliable and efficient method for the synthesis of diverse amide structures. The key to success lies in the rigorous exclusion of moisture, proper control of the reaction temperature to manage the initial exotherm, and the use of a suitable non-nucleophilic base to neutralize the HCl byproduct. By following the detailed protocols and optimization guidelines presented in this document, researchers can confidently and effectively implement this essential transformation in their synthetic endeavors.

References

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • ResearchGate. (2014, August 22). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? Retrieved from [Link]

  • ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides. YouTube. Retrieved from [Link]

  • Save My Exams. (2026, February 24). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • IISER Pune. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.7: Reactions of Amines. Retrieved from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

Sources

Application

Application Note: Precision Amide Synthesis via Acid Chloride Coupling

The following Application Note is structured to serve as a high-level technical guide for drug development professionals. It synthesizes mechanistic depth with practical, robust protocols.

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is structured to serve as a high-level technical guide for drug development professionals. It synthesizes mechanistic depth with practical, robust protocols.

Abstract

The formation of the amide bond remains the single most utilized reaction in pharmaceutical synthesis, appearing in over 50% of drug candidates. While peptide coupling reagents (HATU, EDC) are common, acid chloride coupling remains the gold standard for scalability, cost-efficiency, and reaction atom economy. This guide provides a rigorous technical framework for the generation and coupling of acid chlorides, emphasizing the mechanistic role of nucleophilic catalysis (DMAP) and the strategic selection of base/solvent systems (Schotten-Baumann vs. Anhydrous).

Mechanistic Foundation

The Nucleophilic Acyl Substitution

The reaction proceeds via a classic addition-elimination pathway .[1][2][3] The amine nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[2][4] The collapse of this intermediate expels the chloride ion (a good leaving group), followed by deprotonation by the stoichiometric base.[2][4]

The "Senior Scientist" Insight: DMAP Catalysis

For sterically hindered substrates or electron-deficient amines (e.g., anilines), standard conditions often stall. The addition of 4-Dimethylaminopyridine (DMAP) is not merely an additive; it alters the mechanism. DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium salt .[5] This intermediate is orders of magnitude more reactive toward the amine than the parent acid chloride, effectively "shuttling" the acyl group.

Visualization: DMAP Catalytic Cycle

The following diagram illustrates the catalytic shuttle mechanism that drives difficult couplings.

DMAP_Catalysis AcidCl Acid Chloride (R-COCl) Intermediate N-Acylpyridinium Salt (Activated) AcidCl->Intermediate Nucleophilic Attack (Fast) DMAP DMAP (Catalyst) DMAP->Intermediate Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral Amine Attack Amine Amine (R'-NH2) Amine->Tetrahedral Tetrahedral->DMAP Catalyst Regeneration Product Amide Product (R-CONHR') Tetrahedral->Product Collapse & Deprotonation BaseH Protonated Base (H-Base+) Tetrahedral->BaseH

Figure 1: The DMAP catalytic cycle accelerates amide formation by generating a super-electrophilic N-acylpyridinium intermediate.

Strategic Reagent Selection

Success depends on matching the reaction conditions to the substrate's physicochemical properties.

Acid Chloride Generation

Commercial acid chlorides often degrade. In situ generation is recommended for high reliability.

  • Oxalyl Chloride (COCl)₂ + cat.[6] DMF: The preferred method. DMF reacts with (COCl)₂ to form the Vilsmeier reagent (chloroiminium ion), which converts the carboxylic acid to the acid chloride under neutral conditions. Byproducts (CO, CO₂, HCl) are gaseous and easily removed.

  • Thionyl Chloride (SOCl₂): Effective but requires reflux and harsh conditions. Residual SO₂ can interfere with sensitive amines.

Base Selection Guide

The choice of base dictates the workup strategy and reaction rate.

Base TypeSpecific ReagentpKa (Conj. Acid)Best ApplicationOperational Note
Tertiary Amine TEA / DIPEA 10.7 / 11.0Standard anhydrous couplings.DIPEA is preferred for hindered substrates to prevent quaternization side reactions.
Aromatic Amine Pyridine 5.2Acid-sensitive substrates.Acts as both solvent and base.[4] Difficult to remove; requires acidic wash (CuSO₄ or HCl).
Inorganic NaOH / Na₂CO₃ 15.7 / 10.3Schotten-Baumann (Biphasic).Ideal for amino acids or highly polar amines insoluble in DCM.
Catalyst DMAP 9.7Hindered/Unreactive amines.Use 0.1 eq. Must be used with a stoichiometric auxiliary base (e.g., TEA).

Experimental Protocols

Protocol A: Standard Anhydrous Coupling (High Throughput)

Best for: Lipophilic amines and stable acid chlorides.

Reagents:

  • Acid Chloride (1.1 equiv)

  • Amine (1.0 equiv)[2][7]

  • DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve the Amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: This suppresses dimer formation and hydrolysis.

  • Addition: Add the Acid Chloride (1.1 equiv) dropwise via syringe. If the acid chloride is solid, dissolve in minimal DCM before addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 1–4 hours.

    • Checkpoint: Monitor by TLC or LC-MS.[2] If incomplete after 4h, add 0.1 equiv DMAP.

  • Quench: Add saturated NH₄Cl solution (aq) to quench unreacted acid chloride.

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Water-soluble amines, amino acids, or when organic solvents must be minimized.

Reagents:

  • Acid Chloride (1.2 equiv)

  • Amine (1.0 equiv)[2][7]

  • Base: 10% NaOH or Saturated NaHCO₃ (aq)

  • Solvent: DCM or Diethyl Ether

Procedure:

  • Aqueous Phase: Dissolve the Amine in the aqueous base solution (3.0 equiv of base).

  • Organic Phase: Dissolve the Acid Chloride in DCM.

  • Coupling: Add the organic phase to the aqueous phase rapidly with vigorous stirring .

    • Why Vigorous? Reaction occurs at the interface. High surface area is critical.

  • Reaction: Stir at RT for 2–12 hours. Maintain pH > 8 (add more base if necessary).

  • Separation: Separate layers. Extract aqueous layer with DCM (2x). Combine organics.

Workup & Purification Workflow

A systematic workup is the hallmark of a pure product. The "Three-Wash" system removes basic impurities, acidic impurities, and water.

Workup_Flow Crude Crude Reaction Mixture (DCM + Product + Byproducts) Wash1 Wash 1: Acidic (1M HCl or 10% Citric Acid) Crude->Wash1 RemoveBase Removes: Unreacted Amine, Pyridine, DMAP, DIPEA Wash1->RemoveBase Wash2 Wash 2: Basic (Sat. NaHCO3) Wash1->Wash2 Organic Layer RemoveAcid Removes: Unreacted Acid, Hydrolyzed Acid Chloride Wash2->RemoveAcid Wash3 Wash 3: Brine (Sat. NaCl) Wash2->Wash3 Organic Layer Drying Dry (MgSO4/Na2SO4) & Concentrate Wash3->Drying Final Final Amide Product Drying->Final

Figure 2: The standard "Three-Wash" extraction protocol ensures removal of both amine and acid impurities.

Troubleshooting & Critical Parameters

IssueDiagnosisCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvents are anhydrous. Check Acid Chloride quality (fuming = good). Switch to in situ generation.
Incomplete Reaction Low NucleophilicityAdd 0.1 eq DMAP . Heat to 40°C. Switch to Pyridine as solvent.
Racemization Alpha-proton acidityUse DIPEA (non-nucleophilic base). Maintain T < 0°C. Avoid excess base.
Precipitation Product insolubilityProduct may have crashed out. Do not filter; try adding MeOH/CHCl₃ to dissolve, or filter and wash the solid (it might be pure product).

References

  • BenchChem. Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.[2]Link

  • Organic Synthesis (Org.[2][8] Synth.). Acid-Amine Coupling using EDCI and Standard Schotten-Baumann Protocols.Link

  • Royal Society of Chemistry (RSC). Solvent-controlled amidation of acid chlorides.Link

  • OpenStax Chemistry. Reactions of Acid Chlorides: Nucleophilic Acyl Substitution.Link

  • Journal of Chemical Society of Pakistan. Efficient Method for Preparation of Acyl Chlorides using BTC/DMF.Link

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Phenoxy Acid Chloride Stability

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for phenoxy acid chlorides. This guide is designed to provide in-depth, practical advice on the storage, han...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for phenoxy acid chlorides. This guide is designed to provide in-depth, practical advice on the storage, handling, and stability of these highly reactive but synthetically valuable compounds. As researchers who rely on the purity and reactivity of our reagents, understanding the nuances of their stability is paramount to achieving reproducible and successful experimental outcomes. This document moves beyond simple data sheets to explain the chemical principles governing the stability of phenoxy acid chlorides, particularly at a storage temperature of -20°C, and provides actionable troubleshooting advice for common issues encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs) on Storage Stability

This section addresses the most common questions regarding the long-term storage and stability of phenoxy acid chlorides.

Q1: What is the primary cause of degradation for phenoxy acid chlorides during storage?

A1: The principal degradation pathway for phenoxy acid chlorides is hydrolysis.[1][2] The acyl chloride functional group is highly electrophilic and reacts readily with nucleophiles, with water being a common and potent reactant, especially adventitious atmospheric moisture. This reaction, which is often autocatalytic due to the production of hydrochloric acid (HCl), converts the reactive acid chloride into its corresponding, and often less desired, carboxylic acid (e.g., phenoxyacetic acid).[1][2] This process irreversibly consumes the active reagent, leading to lower yields and potential complications in subsequent reactions and purifications.

Q2: Is -20°C an appropriate temperature for the long-term storage of phenoxy acid chlorides?

A2: Storing phenoxy acid chlorides at -20°C, which is below their freezing point (e.g., phenoxyacetyl chloride melts at -2°C), can be an effective strategy for long-term preservation, but it requires meticulous handling.[3]

  • The Advantage: At -20°C, the compound is in a solid state. The kinetics of the hydrolysis reaction are significantly slowed at this temperature, prolonging the shelf-life compared to storage at room temperature.

  • The Critical Caveat: The primary risk associated with sub-freezing storage is moisture condensation during temperature cycling. Each time a container is removed from the freezer and opened, ambient, moist air will come into contact with the cold surface of the compound, causing water to condense directly where it can do the most damage. This can lead to significant degradation at the surface, even if the bulk of the material remains pure. Therefore, proper handling protocols are not just recommended; they are essential.

Q3: What are the common visual or olfactory signs of degradation?

A3: Several signs can indicate that your phenoxy acid chloride has undergone significant hydrolysis:

  • Fuming: The sample may fume when the container is opened, which is the result of the hydrolysis byproduct, hydrogen chloride (HCl) gas, reacting with atmospheric moisture.[2]

  • Crystallization: The formation of white crystalline solids within the liquid (if stored above its freezing point) may indicate the presence of the hydrolysis product, phenoxyacetic acid, which is a solid at room temperature.[4]

  • Increased Viscosity: As the concentration of the carboxylic acid increases, the overall viscosity of the sample may change.

  • Pungent, Acidic Odor: A sharp, acidic odor, characteristic of HCl, will become more pronounced.[2]

Q4: How does container choice and handling technique impact stability at -20°C?

A4: Container and handling are arguably the most critical factors for maintaining stability at -20°C.

  • Container: Use containers with high-integrity seals, such as glass bottles with PTFE-lined caps.

  • Inert Atmosphere: Before sealing and freezing, the headspace of the container should be flushed with a dry, inert gas like argon or nitrogen. This displaces moist air, providing the first line of defense against hydrolysis.

  • Aliquoting: This is the most crucial handling step. Upon receiving a new bottle of a phenoxy acid chloride, it is best practice to thaw it once, aliquot the contents into smaller, single-use volumes under an inert atmosphere, and then store these individual aliquots at -20°C. This strategy ensures that the main stock is not repeatedly subjected to freeze-thaw cycles and moisture exposure.

Q5: What is the expected shelf-life of phenoxyacetyl chloride at -20°C?

A5: While specific manufacturer data may vary, with proper aliquoting and storage under a dry, inert atmosphere, the shelf-life of phenoxyacetyl chloride at -20°C can be extended significantly, potentially to several years. In contrast, a multi-use bulk container that is frequently cycled between -20°C and room temperature may show significant degradation within months. The stability is less a function of time and more a function of handling quality.

Section 2: Troubleshooting Guide: Common Experimental Issues

This guide provides a problem-and-solution framework for issues that may arise from using improperly stored phenoxy acid chlorides.

Problem Encountered Potential Cause & Explanation Recommended Solution & Validation
Low Reaction Yield The phenoxy acid chloride has likely undergone partial hydrolysis. The resulting phenoxyacetic acid is unreactive under typical acylation conditions, effectively lowering the molar quantity of the active reagent and reducing the theoretical yield.1. Assess Purity: Before use, run a quick qualitative check (see Protocol 2) or a quantitative analysis like GC (see Protocol 3).2. Adjust Stoichiometry: If purity is known (e.g., 85%), adjust the amount used in the reaction accordingly.3. Repurify: For critical applications, the material can be repurified by treating it with a chlorinating agent like thionyl chloride (SOCl₂) followed by vacuum distillation.[5]
Inconsistent Results Between Batches This often points to inconsistent reagent quality. An older bottle or one that has been handled improperly will have a higher percentage of hydrolyzed material compared to a fresh bottle, leading to poor reproducibility.1. Implement Aliquoting: Enforce a strict policy of aliquoting all new bottles of phenoxy acid chlorides for single-use.2. Qualify Each Bottle: Before use in a large-scale campaign, qualify each new bottle or batch by running a small test reaction or analytical purity check.3. Date & Track: Clearly label all aliquots with the date they were made and the date the original bottle was opened.
Formation of a Precipitate in the Reaction If the reaction is run in a non-polar aprotic solvent, the salt formed from the byproduct HCl and a base (e.g., triethylamine hydrochloride) is expected to precipitate. However, if a precipitate forms when no base has been added, it could be the phenoxyacetic acid impurity crashing out of solution.1. Characterize the Precipitate: Isolate the solid and obtain a melting point or an IR spectrum to confirm its identity.2. Filter Before Use: If the starting material contains solid phenoxyacetic acid, it may be possible to use the remaining liquid, but its concentration will be unknown and it should be used only in non-critical applications.

Section 3: Protocols and Methodologies

These protocols provide step-by-step instructions for the proper handling and quality control of phenoxy acid chlorides.

Protocol 1: Recommended Procedure for Long-Term Storage at -20°C

This protocol is designed to maximize the shelf-life of newly acquired phenoxy acid chlorides.

  • Preparation: Move the sealed, original container of phenoxy acid chloride, several appropriately sized vials with PTFE-lined caps, and pipetting supplies into a glove box or glove bag with a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Equilibration: Allow the original container to reach ambient temperature inside the inert atmosphere before opening to prevent condensation.

  • Aliquoting: Carefully open the main container and dispense the desired single-use volumes (e.g., 1 mL or 5 mL) into the pre-labeled vials.

  • Inerting: Before sealing each new aliquot, flush the headspace of the vial with the inert gas for 10-15 seconds.

  • Sealing: Tightly seal the cap. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage: Place the labeled, sealed aliquots into a freezer at -20°C.

  • Documentation: Record the date of aliquoting and the source bottle information in your lab notebook.

Protocol 2: Qualitative Assessment of Phenoxy Acid Chloride Degradation

This protocol provides two rapid methods to check for the presence of the primary degradation product, phenoxyacetic acid.

Method A: Infrared (IR) Spectroscopy

  • Background: Phenoxyacetic acid possesses a carboxylic acid group, which has a characteristic broad O-H stretching band in the IR spectrum (typically ~2500-3300 cm⁻¹). The parent acid chloride lacks this feature.

  • Procedure: In a fume hood, carefully place a small drop of the phenoxy acid chloride sample between two salt plates (NaCl or KBr) and acquire an IR spectrum.

  • Interpretation: The presence of a significant broad absorption band in the O-H stretch region is a strong indicator of hydrolysis.[5] The intensity of this band can provide a qualitative estimate of the degree of degradation.

Method B: Silver Nitrate Test for Hydrolyzable Chloride

  • Background: The hydrolysis byproduct, HCl, will dissociate in a polar solvent to produce free chloride ions (Cl⁻), which can be precipitated with silver nitrate (AgNO₃). While the acyl chloride will also hydrolyze to produce Cl⁻, the rate of precipitate formation can be indicative.

  • Procedure: a. Prepare a 1% solution of AgNO₃ in ethanol. b. In a fume hood, add 2-3 drops of the phenoxy acid chloride to 1 mL of anhydrous ethanol in a dry test tube. c. Add a few drops of the AgNO₃ solution.

  • Interpretation: An immediate, heavy white precipitate (AgCl) suggests the presence of a significant amount of pre-existing HCl from hydrolysis. A high-purity sample will form the precipitate more slowly as the acid chloride itself reacts with the ethanol.

Protocol 3: Quantitative Purity Analysis by GC-FID (after Derivatization)

This method provides an accurate quantification of purity by converting the acid chloride and the potential acid impurity into their corresponding methyl esters.

  • Principle: The phenoxy acid chloride and any phenoxyacetic acid contaminant are derivatized with methanol to form methyl phenoxyacetate.[6] The acid chloride reacts almost instantly, while the acid requires an acid catalyst and heat. By running the reaction under two conditions, the purity can be determined. For a simplified purity check, a single derivatization can quantify the total amount of phenoxyacetyl-containing species.

  • Procedure (Simplified Purity Check): a. Sample Prep: In a fume hood, accurately weigh ~50 mg of the phenoxy acid chloride into a vial. Add 2 mL of methanol and a catalytic amount of sulfuric acid.[6] Cap tightly and heat at 60°C for 1 hour to ensure full conversion of any acid. Cool to room temperature. b. Standard Prep: Prepare a standard of known concentration using pure methyl phenoxyacetate. c. GC Analysis: Analyze both the prepared sample and the standard by GC-FID. A standard non-polar column (e.g., DB-5) is suitable.

  • Calculation: Compare the peak area of methyl phenoxyacetate in your sample to the standard curve to determine the total concentration of the parent compound and its acid impurity. The percentage purity can then be calculated based on the initial weight.

Section 4: Visual Guides

Degradation Pathway

Degradation cluster_reactants Reactants cluster_products Degradation Products PAC Phenoxyacetyl Chloride (C₈H₇ClO₂) PAA Phenoxyacetic Acid (C₈H₈O₃) PAC->PAA Hydrolysis H2O H₂O (Water) HCl HCl (Hydrogen Chloride)

Caption: Primary hydrolytic degradation of Phenoxyacetyl Chloride.

Workflow for Using Cryo-Stored Reagents

Workflow start Start: Need Reagent freezer Remove one aliquot from -20°C freezer start->freezer inert_env Place in desiccator or glove box to warm up freezer->inert_env check_temp Equilibrate to Room Temp (BEFORE opening) inert_env->check_temp check_temp->inert_env No open_reagent Open and use entire aliquot in reaction check_temp->open_reagent Yes discard Discard any unused portion open_reagent->discard end End: Reaction Setup Complete discard->end

Caption: Recommended workflow for using single-use aliquots.

Section 5: References

  • PubChem. (n.d.). Phenoxyacetyl chloride | C8H7ClO2 | CID 69703. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Dang, T. C., et al. (2021). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. AMB Express, 11(1), 12.

  • Chemdad. (n.d.). Phenoxyacetyl chloride One Chongqing Chemdad Co.. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

  • eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Retrieved from [Link]

  • MDPI. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Retrieved from [Link]

  • Pharmaguideline. (2011). Testing Procedure (Method of analysis) for Chlorides, Citrates and Esters. Retrieved from [Link]

  • Alpha Chemika. (n.d.). Phenoxyacetyl Chloride - Industrial Lab Chemicals at Best Price. Retrieved from [Link]

  • Stony Brook University. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. Retrieved from [Link]

  • SpringerLink. (2023). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride. Retrieved from [Link]

Sources

Optimization

Quenching excess 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride in synthesis

Troubleshooting & Quenching 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the acylation of act...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Quenching 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the acylation of active pharmaceutical ingredients (APIs) using 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride . Due to the unique steric and electronic properties of this reagent, standard workup procedures often fail to remove it completely, leading to downstream contamination.

Diagnostic FAQs & Causality

Q: Why does a standard aqueous sodium bicarbonate (NaHCO₃) wash fail to completely quench the excess acid chloride in my reaction? A: The issue stems from chemical causality related to steric hindrance. 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride (CAS 4878-04-0, MW: 228.68)[1] possesses a gem-dimethyl group directly adjacent to the carbonyl carbon. This bulky α,α-dimethyl substitution creates a severe steric shield, significantly reducing the rate of nucleophilic attack by weak aqueous nucleophiles like water or bicarbonate. Consequently, the unreacted acid chloride can survive standard aqueous washes and either degrade your product during solvent evaporation or slowly hydrolyze into 2-(4-methoxyphenoxy)-2-methylpropanoic acid. This resulting carboxylic acid is highly lipophilic and often co-elutes with desired ester or amide products during chromatography.

Q: If aqueous hydrolysis is too slow, what is the mechanistic alternative for rapid quenching? A: You must bypass the steric hindrance by using a highly reactive, unhindered primary amine scavenger. Amines are vastly superior nucleophiles compared to water. By introducing a diamine such as N,N-dimethylethylenediamine (DMEDA) , you rapidly convert the excess acid chloride into a basic amide. Because this new amide adduct contains a tertiary amine tail, it becomes highly water-soluble when protonated, allowing you to wash it away cleanly with a mild aqueous acid[2].

Q: I am running a high-throughput parallel synthesis library. Liquid-liquid extractions are a bottleneck. Is there a solid-phase alternative? A: Yes. For parallel or combinatorial synthesis, polymer-supported trisamine (PS-Trisamine) is the industry standard[3]. The primary amines on the polystyrene resin covalently bind the excess acid chloride. Because the byproduct is anchored to an insoluble macroscopic bead, you can remove it via simple mechanical filtration, entirely eliminating the need for aqueous workup[3].

Quantitative Data: Scavenger Selection Matrix

To ensure a self-validating experimental design, select your quenching agent based on the scale and throughput of your workflow.

Quenching AgentScavenger TypeReaction TimeByproduct Removal MethodBest Use Case
Water / NaHCO₃ Aqueous Base> 2 hoursLiquid-Liquid ExtractionNot recommended (Steric hindrance)
DMEDA Liquid Amine15 - 30 mins1M HCl Aqueous WashScale-up / Gram-scale (Low cost)
PS-Trisamine Solid Resin30 - 60 minsSimple FiltrationParallel Synthesis / Libraries
Step-by-Step Methodologies
Protocol A: Liquid-Phase Scavenging using DMEDA (Scale-Up)

Use this protocol for single-target, large-scale syntheses where cost-efficiency is prioritized[2].

  • Reaction Completion: Verify the consumption of your limiting starting material via TLC or LC-MS.

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice bath to control the exothermic quenching reaction.

  • Scavenger Addition: Add 1.5 equivalents of N,N-dimethylethylenediamine (DMEDA) relative to the calculated excess of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride used.

  • Incubation: Remove the ice bath and stir the mixture at room temperature for 30 minutes. The mixture may become slightly cloudy as the amine hydrochloride salt forms.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Wash (Self-Validation Step): Transfer to a separatory funnel and wash the organic layer with 1M aqueous HCl or 10% aqueous citric acid (2 × 20 mL). Validation: Check the pH of the aqueous layer; it must be acidic (pH < 3) to ensure the DMEDA-adduct is fully protonated and partitioned into the aqueous phase.

  • Final Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product.

Protocol B: Solid-Phase Scavenging using PS-Trisamine (High-Throughput)

Use this protocol for small-scale library generation where avoiding aqueous workup is critical[3].

  • Reaction Completion: Confirm the acylation is complete. Ensure the reaction solvent is compatible with resin swelling (DCM, THF, or DMF are ideal).

  • Resin Addition: Add 2.5 to 3.0 equivalents of Polymer-Supported Trisamine (PS-Trisamine) resin (typical loading: 3.0–4.0 mmol/g) directly to the reaction vial.

  • Agitation: Shake or gently agitate the suspension on an orbital shaker at room temperature for 45–60 minutes. Note: Do not use magnetic stir bars at high speeds, as they will mechanically sheer the polystyrene beads and clog your filters.

  • Filtration: Filter the mixture through a sintered glass frit or a solid-phase extraction (SPE) empty cartridge.

  • Washing: Wash the resin bed with 2 column volumes of the reaction solvent to elute any trapped product.

  • Final Isolation: Concentrate the combined filtrates. The resulting material will be free of the acid chloride and its corresponding acid.

Workflow Visualization

QuenchWorkflow Start Reaction Complete: Excess 2-(4-Methoxyphenoxy)- 2-methylpropanoyl chloride Decision Select Quenching Strategy Start->Decision DMEDA_Path Scale-Up / Conventional Add DMEDA (Liquid) Decision->DMEDA_Path Cost-effective PST_Path Parallel Synthesis Add PS-Trisamine (Resin) Decision->PST_Path High-throughput DMEDA_Mech Forms basic amide adduct (Water-soluble at low pH) DMEDA_Path->DMEDA_Mech PST_Mech Forms resin-bound amide (Insoluble solid) PST_Path->PST_Mech DMEDA_Sep Aqueous Acid Wash (e.g., 1M HCl) DMEDA_Mech->DMEDA_Sep PST_Sep Simple Filtration PST_Mech->PST_Sep End Pure Product Isolated (Organic Phase / Filtrate) DMEDA_Sep->End PST_Sep->End

Caption: Decision matrix and chemical workflow for quenching excess sterically hindered acid chlorides.

References
  • Division of Research Safety - University of Illinois - Scale-up Reactions: Reagents and Workup Strategies Source: University of Illinois URL:[Link][2]

  • Wipf Group, Combinatorial Chemistry - Scavenger strategies in organic synthesis Source: University of Pittsburgh URL:[Link][3]

  • Baxendale Group, Durham University - A phase-switch purification approach for the expedient removal of tagged reagents and scavengers Source: Durham University URL:[Link]

Sources

Troubleshooting

Acylation Workflows: Technical Support &amp; Troubleshooting Guide

Welcome to the Acylation Technical Support Center. Driving acylation reactions (such as amide or ester couplings) to completion frequently requires an excess of highly reactive acid chlorides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Acylation Technical Support Center. Driving acylation reactions (such as amide or ester couplings) to completion frequently requires an excess of highly reactive acid chlorides. However, leaving unreacted electrophiles in your mixture can lead to downstream toxicity, purification bottlenecks, and product degradation.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind workup choices and provide self-validating protocols to ensure your reaction mixtures are effectively cleared of residual acid chlorides.

Workflow Visualization

G Start Unreacted Acid Chloride in Reaction Mixture Volatile Is the acid chloride highly volatile? (e.g., Acetyl, Oxalyl) Start->Volatile WaterSol Is the target product water-soluble? Volatile->WaterSol No Evap Method 1: Direct Evaporation / Vacuum Volatile->Evap Yes AqWorkup Method 2: Aqueous Quench & Extraction WaterSol->AqWorkup No Scavenger Method 3: Polymer-Supported Amine Scavenger WaterSol->Scavenger Yes (High Purity) LiquidScav Method 4: Liquid Amine Scavenger WaterSol->LiquidScav Yes (Scale-up)

Decision tree for selecting the optimal acid chloride removal strategy.

Troubleshooting & FAQs

Q1: Why do we use a weak base like saturated aqueous NaHCO₃ instead of NaOH to quench unreacted acid chloride? A: It comes down to kinetic selectivity and causality. Acid chlorides hydrolyze into carboxylic acids and hydrochloric acid (HCl). NaOH is a strong, unhindered nucleophile that can inadvertently hydrolyze your newly formed target product (especially esters or sensitive amides). Saturated NaHCO₃ provides a mild, buffered environment (pH ~8) that selectively neutralizes the generated HCl and converts the resulting carboxylic acid into a water-soluble carboxylate salt without risking product cleavage.

Q2: My target product is highly polar and partitions into the aqueous layer during standard workup. How can I remove the excess acid chloride without using water? A: When aqueous partitioning fails, you must shift to a solid-supported scavenging strategy. Insoluble resins functionalized with nucleophiles—such as silica-bound amines or polystyrene-supported trisamine (PS-Trisamine)—covalently react with the electrophilic acid chloride[1]. Because the resin is macroscopic, the bound byproduct is easily removed by simple mechanical filtration, leaving your pure polar product in the organic filtrate[2]. For specialized homogeneous workflows, soluble polymer supports like PEG-dichlorotriazine (PEG-DCT) can also be utilized before being precipitated out of solution[3].

Q3: Polymer-supported resins are expensive for large-scale syntheses. Is there a cost-effective alternative for polar products? A: Yes. You can use a bifunctional liquid amine scavenger, such as ethanolamine or N,N-dimethylethylenediamine (DMEDA). These primary amines rapidly react with the excess acid chloride to form an amide. Due to their secondary functional group (a hydroxyl or a tertiary amine), the resulting amide byproduct is highly water-soluble or easily extractable into a dilute acidic aqueous wash. Historically, polyamines like 4-(aminomethyl)piperidine have been successfully used to simplify the removal of excess acid chlorides in continuous peptide synthesis[4].

Q4: Can I just evaporate the excess reagent to save time? A: Only if the acid chloride is highly volatile and your product is thermally stable. For low-molecular-weight reagents like acetyl chloride (bp 52°C) or oxalyl chloride (bp 61°C), direct rotary evaporation is highly effective. Pro-tip: Always co-evaporate with a non-polar solvent like toluene. Toluene forms an azeotrope that helps sweep away residual acid chloride and trapped HCl gas, preventing the acidic degradation of your product during concentration.

The Protocol Vault: Self-Validating Methodologies

A robust protocol must tell you when it has succeeded. The following methodologies are designed as self-validating systems.

Protocol A: Mild Aqueous Quenching (For Lipophilic Products)

Mechanism: Hydrolysis of the acyl chloride followed by base neutralization.

  • Cooling: Transfer the crude reaction mixture to an ice bath (0°C). Causality: Quenching is highly exothermic; cooling prevents thermal degradation of the product.

  • Quenching: Add saturated aqueous NaHCO₃ dropwise while stirring vigorously.

  • Self-Validation Checkpoint: Monitor the reaction for CO₂ gas evolution (bubbling). Continue adding NaHCO₃ in small aliquots. The system validates itself when the addition of fresh NaHCO₃ produces zero effervescence. This confirms that all acid chloride and residual HCl have been fully neutralized.

  • Agitation: Stir vigorously for 15–30 minutes at room temperature. Biphasic reactions require high surface area for the hydrolysis of lipophilic acid chlorides to reach completion.

  • Separation: Transfer to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Solid-Supported Amine Scavenging (For Polar/Water-Soluble Products)

Mechanism: Covalent sequestration of the electrophile onto an insoluble matrix.

  • Resin Addition: To the crude organic reaction mixture, add 1.5 to 2.0 equivalents of a polymer-supported amine (e.g., SiliaBond Amine or PS-Trisamine)[1][2].

  • Agitation: Stir the suspension gently (or use an orbital shaker) at room temperature for 1–2 hours. Causality: Magnetic stir bars can mechanically shear the resin beads, creating micro-fines that will pass through your filter and contaminate the product.

  • Self-Validation Checkpoint: Before filtering, remove a 10 µL aliquot of the supernatant and spot it on a TLC plate alongside the starting acid chloride. The system validates itself when the high-Rf acid chloride spot completely disappears from the supernatant under UV/Stain visualization.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake twice with the reaction solvent to elute any trapped product.

  • Concentration: Evaporate the combined filtrate to yield the pure product.

Quantitative Method Comparison

To assist in workflow selection, the following table summarizes the operational metrics of each removal strategy:

Removal StrategyReagent / TechniqueScavenging EfficiencyProcessing TimeRelative CostBest Product Compatibility
Aqueous Quench Sat. NaHCO₃> 95%30–60 minLowHighly lipophilic products
Polymer Scavenger PS-Trisamine / Si-Amine> 99%1–2 hoursHighPolar, water-soluble, libraries
Liquid Scavenger Ethanolamine / DMEDA> 98%45–90 minLowLarge-scale polar products
Evaporation Vacuum + Toluene~ 90–95%15–30 minLowStable, non-volatile products

References

1.[2] SiliCycle Guide for Chemical Synthesis & Purification. SiliCycle Inc. 2.[4] Rapid continuous peptide synthesis via FMOC amino acid chloride coupling and 4-(aminomethyl)piperidine deblocking. ResearchGate. 3.[1] Strategies in organic synthesis - Wipf Group. University of Pittsburgh. 4.[3] PEG-dichlorotriazine (PEG-DCT): A New Soluble Polymer-Supported Scavenger for Alcohols, Thiols, Phosphines, and Phosphine Oxides. Organic Letters - ACS Publications.

Sources

Optimization

Technical Support Center: Optimizing Fenofibrate Synthesis Intermediates

Introduction Welcome to the technical support center for the synthesis of fenofibrate intermediates. Fenofibrate, an isopropyl ester of fenofibric acid, is a widely used lipid-lowering agent.[1][2][3] Its synthesis invol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of fenofibrate intermediates. Fenofibrate, an isopropyl ester of fenofibric acid, is a widely used lipid-lowering agent.[1][2][3] Its synthesis involves several key intermediates where yield and purity are critical for the efficiency and cost-effectiveness of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) for researchers, scientists, and process chemists.

The two most prevalent industrial routes to fenofibrate are:

  • The Williamson Ether Synthesis Route: Reacting the phenoxide of 4-chloro-4'-hydroxybenzophenone with an isopropyl halo-isobutyrate.[1]

  • The Fenofibric Acid Esterification Route: Direct esterification of fenofibric acid with isopropanol.[1][4][5]

This document is structured to address critical issues in the synthesis of the main intermediates for these pathways.

Section 1: Synthesis of 4-Chloro-4'-hydroxybenzophenone (Intermediate A)

This key intermediate is typically prepared via a Friedel-Crafts acylation reaction between an appropriate phenol or anisole derivative and 4-chlorobenzoyl chloride.[1][4][5][6]

Troubleshooting & FAQs: Friedel-Crafts Acylation

Question 1: My yield of 4-chloro-4'-hydroxybenzophenone is consistently low. What are the primary causes?

Answer: Low yields in this Friedel-Crafts acylation are common and can typically be attributed to one of four areas: catalyst activity, reaction temperature, substrate electronics, or work-up procedure.

  • Causality—The "Why": The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Any water present will hydrolyze the catalyst, rendering it inactive and reducing your effective stoichiometry. Furthermore, the catalyst forms a complex with the product ketone, which requires a stoichiometric amount for the reaction to proceed to completion.[7] Insufficient catalyst means unreacted starting material. High temperatures can lead to side reactions, such as the cleavage of methyl ethers if using anisole as a starting material, or the formation of undesired isomers.[6][8]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., o-dichlorobenzene, nitrobenzene) and glassware thoroughly.[8] Handle the Lewis acid (AlCl₃) in a glovebox or under a nitrogen atmosphere.[7]

    • Verify Catalyst Stoichiometry: Use at least a stoichiometric amount of AlCl₃ relative to the acylating agent. For phenol substrates, more than two equivalents are often needed to account for complexation with the hydroxyl group.

    • Control Temperature: Maintain a low temperature (0-10°C) during the addition of reagents to control the exothermic reaction.[7] Subsequently, the reaction may be slowly warmed to a moderate temperature (e.g., 80°C) to drive it to completion.[8]

    • Optimize Work-up: The work-up procedure, which involves quenching the reaction with an acid/ice mixture, is critical to break up the aluminum-ketone complex and precipitate the product.[7] Ensure vigorous stirring during the quench.

Question 2: I am observing significant amounts of the ortho-isomer instead of the desired para-isomer. How can I improve regioselectivity?

Answer: The formation of ortho-isomers is a known issue in the acylation of phenols. Steric hindrance and reaction temperature play key roles in directing the substitution.

  • Causality—The "Why": The para position is generally sterically more accessible than the ortho position. By using a bulkier solvent or running the reaction at a lower temperature, you can increase the kinetic barrier for the acylium ion to access the ortho position, thus favoring para substitution.

  • Troubleshooting Steps:

    • Solvent Choice: Solvents like nitrobenzene or carbon disulfide can influence isomer distribution.[9]

    • Temperature Control: Lowering the reaction temperature can significantly enhance para-selectivity.

    • Catalyst Choice: While AlCl₃ is common, exploring other Lewis acids like FeCl₃ or solid acid catalysts might offer better selectivity.[6]

Optimized Protocol: Synthesis of 4-Chloro-4'-hydroxybenzophenone

This protocol is designed to maximize yield and para-selectivity.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, charge o-dichlorobenzene (300 ml) followed by anhydrous aluminum chloride (AlCl₃, 273.7 g).[8]

  • Reagent Addition: Begin stirring and add a solution of phenol (103.4 g) dissolved in o-dichlorobenzene (100 ml) dropwise over 2 hours, maintaining the temperature between 30-35°C.[8]

  • Acylation: After the phenol addition, add a solution of 4-chlorobenzoyl chloride (175 g) in o-dichlorobenzene (100 ml) dropwise over 2 hours, ensuring the temperature does not exceed 35°C.[8] An exothermic reaction will be observed.

  • Reaction Drive: Heat the reaction mixture to 80°C and maintain for 12 hours.[8] Monitor reaction completion by TLC or HPLC.

  • Quench & Isolation: Carefully and slowly pour the cooled reaction mixture into a vigorously stirred beaker containing 0.5N HCl and ice.[8]

  • Purification: Filter the resulting precipitate. The crude solid can be purified by dissolving it in an aqueous NaOH solution, filtering to remove non-acidic impurities, and then re-precipitating the product by acidifying the filtrate.[8]

Section 2: Synthesis of Fenofibrate via Williamson Ether Synthesis

This step involves the O-alkylation of 4-chloro-4'-hydroxybenzophenone with an alkylating agent like isopropyl 2-bromo-2-methylpropanoate. This reaction is highly dependent on the base, solvent, and potentially a phase-transfer catalyst.

Troubleshooting & FAQs: Williamson Ether Synthesis

Question 1: My ether synthesis is slow and incomplete, leaving significant unreacted 4-chloro-4'-hydroxybenzophenone.

Answer: Incomplete conversion is a frequent problem and points to issues with the deprotonation of the phenol, the reactivity of the alkylating agent, or reaction conditions.

  • Causality—The "Why": The Williamson synthesis is an Sₙ2 reaction.[10][11] Its success hinges on the generation of a sufficient concentration of the phenoxide nucleophile. If the base is too weak or sterically hindered, deprotonation will be incomplete. The reaction also requires a solvent that can facilitate the Sₙ2 pathway, typically a polar aprotic solvent. Long reaction times (35-45 hours) are sometimes necessary to achieve full conversion.[12]

  • Troubleshooting Steps:

    • Base Selection: Use a strong, non-hindered base like potassium carbonate (K₂CO₃).[5][12] Ensure it is finely powdered and dry to maximize surface area and reactivity.

    • Solvent System: While alcohols can be used, polar aprotic solvents like DMF or a mixture of DMSO and an alkyl acetate can significantly accelerate the reaction.[5][13]

    • Temperature: The reaction is typically run at elevated temperatures (80-100°C) to ensure a reasonable rate.[12]

    • Alkylating Agent: Ensure the isopropyl 2-bromo-2-methylpropanoate is of high purity. The bromo- derivative is generally more reactive than the chloro- derivative.

Question 2: I am getting a good conversion, but the final product is impure. What are the likely side reactions?

Answer: The primary competitor to the Sₙ2 substitution is the E2 elimination reaction, especially with secondary alkyl halides.[10][14] Additionally, hydrolysis of the ester group on the alkylating agent or the product can occur if conditions are too basic or wet.

  • Causality—The "Why": The alkoxide is not only a nucleophile but also a base. With a sterically hindered secondary halide like the isopropyl isobutyrate derivative, the alkoxide can abstract a proton, leading to an alkene byproduct.[14]

  • Troubleshooting & Optimization:

    • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is highly recommended.[12][15] The PTC helps shuttle the phenoxide from the solid or aqueous phase into the organic phase, allowing the reaction to proceed under milder conditions and often with higher selectivity and yield.[15][16]

    • Control Stoichiometry: Use a slight excess of the alkylating agent (e.g., 1.1 - 2.5 moles per mole of phenol) to ensure the complete consumption of the more valuable benzophenone intermediate.[12]

    • Purification: Fenofibrate is typically purified by crystallization from isopropanol.[12][17] A multi-step crystallization might be necessary to remove stubborn impurities.

Data Summary: Conditions for Williamson Ether Synthesis
ParameterRecommended ConditionRationale / Citation
Base Potassium Carbonate (K₂CO₃)Effective, common, and cost-efficient base for phenol deprotonation.[12]
Solvent Toluene, or Isopropanol/Water mixToluene is effective with PTC.[12] A mixed solvent system can also be used.
Catalyst Tetrabutylammonium Bromide (TBAB)Phase-transfer catalyst to improve reaction rate and yield.[12][15]
Temperature 80 - 90°C (Reflux)Provides sufficient energy to overcome activation barrier without excessive side reactions.[12]
Reaction Time 40 - 45 hoursOften required for high conversion.[12] Reaction should be monitored by HPLC.
Visualizing the Process: Fenofibrate Synthesis Workflow

The following diagram illustrates the primary Williamson Ether Synthesis pathway.

Fenofibrate_Synthesis cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Williamson Ether Synthesis Phenol Phenol Reaction1 AlCl₃ Phenol->Reaction1 pCBC 4-Chlorobenzoyl Chloride pCBC->Reaction1 AlkylatingAgent Isopropyl 2-bromo- 2-methylpropanoate Reaction2 Heat AlkylatingAgent->Reaction2 Base K₂CO₃, TBAB Base->Reaction2 IntermediateA Intermediate A: 4-Chloro-4'-hydroxy benzophenone IntermediateA->Reaction2 Fenofibrate Fenofibrate Reaction1->IntermediateA Reaction2->Fenofibrate

Caption: Key workflow for the two-step synthesis of Fenofibrate.

Section 3: Troubleshooting the Fenofibric Acid Route

An alternative pathway involves first synthesizing fenofibric acid and then performing a final esterification step.[4][5]

Question: My final esterification of fenofibric acid with isopropanol has a low yield. How can I drive the equilibrium towards the product?

Answer: Fischer esterification is an equilibrium-limited reaction. To achieve high yields, you must actively remove the water byproduct.

  • Causality—The "Why": According to Le Chatelier's principle, the removal of a product (water) will shift the reaction equilibrium to favor the formation of more products (the ester).

  • Troubleshooting & Optimization:

    • Azeotropic Removal of Water: The most effective method is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[12]

    • Acid Catalyst: A strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is required.[12]

    • Use of an Isopropyl Halide: An alternative, non-equilibrium approach is to convert fenofibric acid to its metal salt (e.g., potassium salt) and react it with an isopropyl halide like 2-bromopropane in a polar aprotic solvent system (e.g., DMSO/isopropyl acetate).[4][13] This is an Sₙ2 reaction and is not reversible, often leading to higher yields and purity.[4][13]

Visualizing the Troubleshooting Logic

This decision tree can help diagnose low-yield issues in the Williamson Ether Synthesis step.

Troubleshooting_WES Start Low Yield in Williamson Ether Synthesis CheckConversion Is conversion low? (High starting material left) Start->CheckConversion ImpureProduct Is conversion high, but product is impure? Start->ImpureProduct CheckConversion->ImpureProduct No BaseIssue Problem: Incomplete Deprotonation Solution: Use dry, powdered K₂CO₃. Ensure sufficient stoichiometry. CheckConversion->BaseIssue Yes EliminationIssue Problem: E2 Elimination Byproduct Solution: Lower reaction temperature. Use PTC to allow milder conditions. ImpureProduct->EliminationIssue Yes ConditionsIssue Problem: Slow Reaction Rate Solution: Increase temperature to 80-90°C. Use polar aprotic solvent (e.g., DMF). BaseIssue->ConditionsIssue PTCIssue Problem: Poor Phase Interaction Solution: Add Phase-Transfer Catalyst (e.g., 0.05-0.25 mol eq. TBAB). ConditionsIssue->PTCIssue HydrolysisIssue Problem: Hydrolysis of Ester Solution: Ensure anhydrous conditions. Avoid overly harsh basic conditions. EliminationIssue->HydrolysisIssue

Caption: Decision tree for troubleshooting the Williamson Ether Synthesis.

References

  • A Process For Preparation Of Fenofibrate. Quick Company. [Link]

  • Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. [Link]

  • Method for preparing pure fenofibrate. European Patent Office - EP 1837327 A1. [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PMC. [Link]

  • US8445715B2 - Method of synthesizing fenofibrate.
  • CN103951557A - Method for preparing fenofibric acid by using inorganic alkali as catalyst.
  • US20120065421A1 - Novel method of synthesizing fenofibrate.
  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC. [Link]

  • EP2170801B1 - Novel method of synthesizing fenofibrate.
  • AU2016102178A4 - Fenofibrate drug intermediates 4-chloro-4-hydroxy-benzophenone synthesis method.
  • FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE.
  • An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. [Link]

  • Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. International Journal for Research in Applied Science & Engineering Technology. [Link]

  • 4-Chlorobenzophenone - Friedel Craft Acylation. Scribd. [Link]

  • Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. SciELO. [Link]

  • Illustrate with examples the limitations of Williamson's synthesis fo. askIITians. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? [Link]

  • Sequential flow synthesis of fenofibrate followed by product isolation and in-line recovery. ResearchGate. [Link]

  • US7741373B1 - Methods of use of fenofibric acid.
  • Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • Synthesis and evaluation of fenofibric acid ester derivatives: studies of different formulation with their bioavailability and absorption conditions. Repositório Institucional da UFSC. [Link]

  • Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. ResearchGate. [Link]

  • A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. PMC. [Link]

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Troubleshooting

Technical Support Center: Handling Moisture-Sensitive Acid Chlorides

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, field-proven...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, field-proven insights, and troubleshooting advice for handling highly reactive, moisture-sensitive acid chlorides in the laboratory. Our goal is to equip you with the knowledge to ensure the integrity of your experiments, the purity of your products, and the safety of your laboratory personnel.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to the nature and handling of acid chlorides.

Q1: What makes acid chlorides so highly reactive and sensitive to moisture?

A: The high reactivity of acid chlorides stems from the electronic structure of the acyl chloride functional group (R-COCl). The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine.[1] Both atoms strongly pull electron density away from the carbon, rendering it highly electrophilic (electron-deficient) and thus extremely susceptible to attack by nucleophiles.[1][2]

Water is a common, albeit weak, nucleophile. When an acid chloride is exposed to moisture, the oxygen atom in the water molecule attacks the electrophilic carbonyl carbon.[3][4] This initiates a rapid hydrolysis reaction that proceeds via a nucleophilic acyl substitution mechanism, ultimately yielding the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[5][6] This unwanted side reaction not only consumes your starting material but also introduces acidic impurities that can complicate your reaction and purification steps.

Q2: How should I properly store acid chlorides to ensure their stability?

A: Proper storage is the first line of defense against degradation. The core principle is the strict exclusion of atmospheric moisture.

  • Containers: Store acid chlorides in their original, tightly sealed containers.[7][8] Containers that have been opened must be carefully resealed to prevent leakage and moisture ingress.[9][10]

  • Atmosphere: For long-term storage or for highly sensitive acid chlorides, storing under an inert atmosphere (nitrogen or argon) is best practice.[10][11] This can be achieved by flushing the container headspace with the inert gas before sealing.

  • Location: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, bases, and strong oxidizing agents.[3][7][12][13] A designated corrosives or flammables cabinet is appropriate, depending on the specific compound's properties.[8][10]

  • Temperature: While most acid chlorides are stable at ambient temperature, some may require refrigeration (2-8°C) as recommended by the supplier.[14] Always check the Safety Data Sheet (SDS).

Q3: What are the immediate signs of decomposition due to moisture exposure?

A: Visual and olfactory cues can quickly indicate that an acid chloride has been compromised by moisture.

  • Fuming: The most obvious sign is the evolution of white, steamy, or corrosive fumes upon opening the container.[14] This is the result of the acid chloride reacting with ambient moisture to produce HCl gas.

  • Pressure Buildup: The generation of HCl gas can lead to a pressure buildup inside the container.[15]

  • Changes in Appearance: The liquid may appear cloudy or you may observe the formation of a solid precipitate, which is the corresponding carboxylic acid byproduct.[14]

Q4: What kind of solvents should I use for reactions, and how can I ensure they are sufficiently dry?

A: Using a truly anhydrous (water-free) solvent is non-negotiable for successful reactions involving acid chlorides. Solvents can readily absorb moisture from the air, which will react with the acid chloride.[14]

  • Solvent Choice: Use non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), toluene, or diethyl ether. Avoid protic solvents like alcohols or water, as they will react directly with the acid chloride.[16]

  • Solvent Quality: Always use solvents rated as "anhydrous" or "dry" from a freshly opened bottle from a reputable supplier.

  • Drying Procedures: For the most demanding reactions, even sealed anhydrous solvents should be further dried. The method of choice is often distillation from an appropriate drying agent or passage through an activated alumina column.[17] Storing solvents over molecular sieves (typically 3Å or 4Å) is also a common and effective practice.[17][18]

SolventRecommended Drying Agent(s)Typical Residual Water Content
Dichloromethane (DCM)Calcium Hydride (CaH₂)~13 ppm (after heating over CaH₂)
Tetrahydrofuran (THF)Sodium/Benzophenone, Activated AluminaLow single-digit ppm
TolueneSodium/Benzophenone, 3Å Molecular SievesLow single-digit ppm[17]
Diethyl EtherSodium/Benzophenone, Calcium ChlorideLow ppm

Data synthesized from various sources, including Burfield & Smithers (1983) and Williams, D. B. G., & Lawton, M. (2010).[17]

Q5: What personal protective equipment (PPE) is essential when working with acid chlorides?

A: Acid chlorides are corrosive, toxic, and often lachrymatory (tear-inducing).[7][19] Strict adherence to PPE protocols is mandatory.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.[9][20]Protects against splashes and corrosive HCl vapors.
Hand Protection Chemical-resistant gloves (e.g., Butyl, Neoprene).[21]Prevents severe skin burns upon contact.[9][12]
Body Protection A flame-retardant lab coat and a chemical-resistant apron.Protects against spills and splashes.
Respiratory All work must be performed in a certified chemical fume hood.[10][12][22][23]Prevents inhalation of toxic and corrosive vapors.[7][9]
Section 2: Experimental Workflow & Protocols

This section provides validated, step-by-step protocols for critical procedures. The causality behind each step is explained to build a deeper understanding of the technique.

Protocol 1: Setting up a Reaction Under an Inert Atmosphere

Causality: The purpose of an inert atmosphere setup is to displace reactive atmospheric components like oxygen and, most importantly, water vapor, replacing them with a non-reactive gas like nitrogen or argon.[24] This creates a controlled environment where the moisture-sensitive acid chloride can react with the intended nucleophile without undergoing premature hydrolysis.

Step-by-Step Methodology:

  • Glassware Preparation: All glassware (flasks, dropping funnels, condensers) must be rigorously dried to remove adsorbed moisture.[11][25] This is typically achieved by oven-drying at >125°C overnight and allowing it to cool in a desiccator or under a stream of dry inert gas.[11][25]

  • System Assembly: Assemble the glassware while still warm (but cool enough to handle) and immediately connect it to a Schlenk line or manifold that supplies inert gas.[25] This prevents ambient air from being drawn into the cooling apparatus.

  • Purge Cycle: Perform at least three vacuum/backfill cycles.[26]

    • Carefully evacuate the air from the sealed system using a vacuum pump.

    • Slowly refill the system with dry nitrogen or argon.

    • Repeating this process ensures a high-purity inert atmosphere inside the flask.[24]

  • Solvent & Reagent Addition:

    • Add the anhydrous solvent and any non-acid chloride reagents via a cannula or a gas-tight syringe through a rubber septum.[11]

    • Maintain a positive pressure of inert gas throughout the addition process. A bubbler in the gas outlet line provides a visual indicator of positive pressure.

  • Acid Chloride Addition:

    • Cool the reaction mixture to the desired temperature (e.g., 0°C in an ice bath) to control the initial exothermic reaction.[14]

    • Using a clean, dry, gas-tight syringe, slowly add the acid chloride to the stirred reaction mixture. Slow addition prevents dangerous temperature spikes and localized high concentrations.

Diagram: Inert Atmosphere Reaction Workflow

G Diagram 1: Inert Atmosphere Reaction Workflow cluster_prep Preparation Phase cluster_purge Atmosphere Exchange cluster_reaction Reaction Phase A 1. Oven-dry all glassware (>125°C, overnight) B 2. Assemble glassware while warm A->B C 3. Connect to Inert Gas Line (N₂ or Ar) B->C D 4. Evacuate system (Vacuum) C->D E 5. Backfill with Inert Gas D->E F 6. Repeat 3x E->F G 7. Add Anhydrous Solvent & Reagents via Syringe F->G H 8. Cool reaction flask (e.g., 0°C) G->H I 9. Add Acid Chloride (Slowly, via syringe) H->I J 10. Monitor Reaction (TLC, LC-MS) I->J

Caption: Workflow for setting up a moisture-sensitive reaction.

Protocol 2: Safe Quenching of Unreacted Acid Chlorides

Causality: After a reaction is complete, any excess, unreacted acid chloride must be safely neutralized ("quenched") before workup.[22] Acid chlorides react exothermically with quenching agents. Performing the quench at a reduced temperature and with slow addition is a critical safety measure to control the reaction rate and prevent a dangerous thermal runaway.[22]

Step-by-Step Methodology:

  • Cool the Reaction: Ensure the reaction mixture is cooled in an ice bath (0°C) or a dry ice/acetone bath for lower temperatures.

  • Prepare Quenching Agent: Choose an appropriate quenching agent (see diagram below).

  • Slow Addition: With vigorous stirring, add the quenching agent dropwise to the reaction mixture. Never add the reaction mixture to the quenching agent, as this can cause an uncontrolled reaction.

  • Monitor Temperature: Monitor the internal temperature to ensure it does not rise significantly.

  • Complete the Quench: Continue adding the quenching agent until gas evolution (HCl) ceases and all the reactive acid chloride has been consumed.

  • Proceed to Workup: Once the quench is complete, you can safely proceed with the aqueous workup (e.g., extraction, washing).

Diagram: Quenching Agent Decision Pathway

G Diagram 2: Quenching Agent Decision Pathway cluster_agents Start Is unreacted acid chloride present? Water Water / Ice Forms Carboxylic Acid + HCl Start->Water Simple quench needed; Carboxylic acid byproduct is acceptable Alcohol Alcohol (MeOH, IPA) Forms Ester + HCl Start->Alcohol Carboxylic acid is problematic; Ester is easily separable Base Aqueous Base (e.g., NaHCO₃) Forms Carboxylate Salt Start->Base Need to neutralize HCl byproduct in situ End Quench Complete. Safe for Aqueous Workup. Water->End Proceed to Extraction Alcohol->End Proceed to Extraction Base->End Proceed to Extraction

Caption: Decision tree for selecting a suitable quenching agent.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q: My reaction yield is low, and I've identified the corresponding carboxylic acid as a major byproduct. What went wrong?

A: This is a classic symptom of premature hydrolysis of your acid chloride.[14] The presence of water in your reaction has consumed your starting material, converting it into the less reactive carboxylic acid.

Troubleshooting Steps:

  • Glassware Dryness: Re-evaluate your glassware drying procedure. Ensure items are heated for an adequate duration and cooled properly under an inert atmosphere.[11] Even small amounts of adsorbed water on the glass surface can impact a reaction.[26]

  • Solvent Anhydrousness: Use a brand new bottle of anhydrous solvent or re-distill/re-dry your current solvent stock. Solvents are hygroscopic and can absorb moisture over time, even in sealed bottles.[14]

  • Inert Atmosphere Technique: Ensure your inert atmosphere setup is leak-free. Check all joints and septa for a secure seal. Perform a sufficient number of vacuum/backfill cycles to purge the system of air.[26]

  • Reagent Quality: If the bottle of acid chloride has been opened multiple times, its quality may be compromised. Consider opening a fresh bottle.

Q: A white precipitate formed in my reaction mixture immediately after adding the acid chloride, before my primary nucleophile was added. What is this?

A: The precipitate is almost certainly the carboxylic acid byproduct from hydrolysis.[14] This indicates a significant and rapid reaction with a source of water already present in the flask when the acid chloride was introduced. The root cause is the same as the previous point but suggests a more severe moisture contamination issue. Re-examine all aspects of your anhydrous setup, paying special attention to the dryness of the solvent and any reagents that were added before the acid chloride.

Q: My reaction with a bulky amine is very sluggish, even under strictly anhydrous conditions. What can I do?

A: When moisture is ruled out, sluggish reactions can be due to electronic or steric factors. Acid chloride reactions with alcohols, for instance, are heavily influenced by steric hindrance.[5]

Troubleshooting Tree:

G Diagram 3: Troubleshooting Sluggish Reactions Start Reaction is Sluggish/Incomplete CheckMoisture Is moisture contamination possible? Start->CheckMoisture CheckTemp Is reaction temperature too low? CheckMoisture->CheckTemp No SolutionMoisture Solution: Re-verify all anhydrous techniques. CheckMoisture->SolutionMoisture Yes CheckSterics Are reagents sterically hindered? CheckTemp->CheckSterics No SolutionTemp Solution: Increase temperature gently. Monitor for side products. CheckTemp->SolutionTemp Yes CheckBase Is a non-nucleophilic base present? CheckSterics->CheckBase No SolutionSterics Solution: Consider a less hindered reagent or add a catalyst like DMAP. CheckSterics->SolutionSterics Yes SolutionBase Solution: Ensure base (e.g., pyridine, Et₃N) is present to neutralize HCl byproduct, which can protonate the nucleophile. CheckBase->SolutionBase Yes End Consult further literature for specific substrates. CheckBase->End No

Caption: A logical guide for troubleshooting slow reactions.

Q: How can I purify my product if the acid chloride is a solid or has a very high boiling point?

A: While fractional distillation is common for liquid acid chlorides, it's not always feasible.[16]

  • Recrystallization: For solid acid chlorides, recrystallization from a dry, non-reactive solvent (e.g., toluene, hexane) under an inert atmosphere is the method of choice.[16] This must be done using anhydrous solvents and inert atmosphere techniques (e.g., in a glovebox or using Schlenk filtration) to prevent hydrolysis during the process.

  • Flash Chromatography: This is challenging due to the high reactivity of acid chlorides. If attempted, it must be performed with rigorously dried solvents and silica gel, and run quickly to minimize contact time and potential degradation on the stationary phase.[27]

References
  • Chemistry Acid Chloride. (n.d.). sathee jee. Retrieved March 7, 2024, from [Link]

  • OpenStax. (2023, September 20). 21.4 Chemistry of Acid Halides. In Chemistry 2e. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides. Chemistry LibreTexts. Retrieved from [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Virginia Tech Chemistry Department. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts. Retrieved from [Link]

  • Various Authors. (2022, November 24). What is the reaction of acid chlorides with water? Quora. Retrieved from [Link]

  • Standard Operating Procedure: Hydrochloric Acid. (n.d.). University of Wollongong. Retrieved from [Link]

  • University Department of Environmental Health and Safety. (2013, July 22). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Various Authors. (2025, April 9). Acid Chloride/ chloroformate purification? ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • Archer, B. L., & Hudson, R. F. (1950). The Mechanism of the Hydrolysis of Acid Chlorides. Part II. Journal of the Chemical Society, 3259-3269. Retrieved from [Link]

  • Chemical Safety. (2025, April 29). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. Retrieved from [Link]

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]

  • EMD Millipore. (n.d.). Dry and safe - Drying agents from EMD Millipore. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Justrite. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab. Retrieved from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 21). Must Know Synthesis and Reactions of Acid Chlorides [Video]. YouTube. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. r/chemistry. Retrieved from [Link]

  • Reddit. (2024, April 9). Quenching guide. r/Chempros. Retrieved from [Link]

Sources

Optimization

Frequently Asked Questions (FAQs) &amp; Troubleshooting Guide

## Technical Support Center: Troubleshooting Low Yields in Phenoxyisobutyryl Acylation Welcome to the technical support center for phenoxyisobutyryl acylation. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

## Technical Support Center: Troubleshooting Low Yields in Phenoxyisobutyryl Acylation

Welcome to the technical support center for phenoxyisobutyryl acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to diminished yields in this crucial synthetic transformation. Here, we will explore the underlying causes of these issues and provide actionable, field-proven solutions in a direct question-and-answer format.

This section addresses specific problems you may encounter during the phenoxyisobutyryl acylation of aromatic substrates.

Q1: My reaction is sluggish, and the yield is disappointingly low. What are the most likely causes?

Low yields in Friedel-Crafts acylation reactions, such as the one involving phenoxyisobutyryl chloride, can often be traced back to a few key factors. These range from the quality of your reagents to the specific conditions of your reaction setup.

Possible Causes and Solutions:

  • Catalyst Inactivity or Insufficiency: Lewis acid catalysts like aluminum chloride (AlCl₃) are the workhorses of this reaction, but they are notoriously sensitive to moisture.[1] Any trace of water in your reaction flask can hydrolyze and deactivate the catalyst. Furthermore, the ketone product of the acylation can form a stable complex with the Lewis acid, effectively taking it out of commission.[1][2]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven or by flame-drying under an inert atmosphere.[3] Solvents and liquid reagents should be freshly distilled or obtained from a sealed, anhydrous-grade bottle.

      • Use a Stoichiometric Amount of Catalyst: For many Friedel-Crafts acylations, at least a full equivalent of the Lewis acid is necessary to drive the reaction to completion.[1][2] Consider increasing the molar ratio of the catalyst to your substrate, often in the range of 1.1 to 2.0 molar equivalents.[2]

  • Poor Quality of Phenoxyisobutyryl Chloride: The acylating agent itself can be a source of problems. Phenoxyisobutyryl chloride can degrade over time, especially if exposed to moisture, leading to the formation of phenoxyisobutyric acid. This acid will not participate in the desired reaction and can complicate purification.

    • Troubleshooting Steps:

      • Verify Reagent Purity: If possible, analyze your phenoxyisobutyryl chloride by techniques like NMR or IR spectroscopy to confirm its integrity.

      • Fresh is Best: Use freshly prepared or newly purchased phenoxyisobutyryl chloride for optimal results. If you suspect degradation, consider synthesizing it fresh from phenoxyisobutyric acid using a standard chlorinating agent like thionyl chloride or oxalyl chloride.[4]

  • Deactivated Aromatic Substrate: The nature of your aromatic compound is critical. Friedel-Crafts acylation is an electrophilic aromatic substitution, and as such, it works best with electron-rich (activated) aromatic rings. If your substrate contains electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H), the reaction will be significantly slower or may not proceed at all.[2][5][6]

    • Troubleshooting Steps:

      • Consider a More Potent Lewis Acid: For deactivated substrates, a stronger Lewis acid might be necessary to generate a sufficiently reactive electrophile.[2]

      • Protecting Group Strategy: If your substrate has a Lewis basic group, such as an amine (-NH₂), it can form a complex with the catalyst and deactivate it.[2] You may need to protect this functional group before proceeding with the acylation.

Q2: I'm observing the formation of multiple products, which is complicating my purification process. What's causing this and how can I improve selectivity?

The formation of isomers and other byproducts is a common challenge in electrophilic aromatic substitution reactions. Controlling the regioselectivity is key to achieving a high yield of the desired product.

Possible Causes and Solutions:

  • Isomer Formation (Kinetic vs. Thermodynamic Control): The position of acylation on the aromatic ring can be influenced by both the inherent reactivity of different sites (kinetic control) and the relative stability of the resulting products (thermodynamic control).[1] For instance, in the acylation of naphthalene, reaction at the 1-position is kinetically favored, while the 2-acyl product is thermodynamically more stable.[7]

    • Troubleshooting Steps:

      • Temperature Optimization: Lower temperatures generally favor the formation of the kinetic product, as there is less energy available to overcome the activation barrier to the more stable thermodynamic product.[1] Conversely, higher temperatures can promote rearrangement to the thermodynamic isomer.[1] A temperature screening experiment can help you find the optimal balance for your specific substrate.

      • Solvent Choice: The polarity of the solvent can play a significant role. Non-polar solvents may cause the kinetically favored product-catalyst complex to precipitate, preventing rearrangement.[7] Polar solvents, on the other hand, can keep this complex in solution, allowing for equilibration to the thermodynamically favored isomer.[7]

  • Polyacylation: While less common in acylation than in alkylation (due to the deactivating nature of the acyl group), it can still occur, especially with highly activated aromatic rings.[1][5]

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a 1:1 molar ratio of your aromatic substrate to the phenoxyisobutyryl chloride.[2][8]

      • Order of Addition: Adding the aromatic compound slowly to the pre-formed complex of the acyl chloride and Lewis acid can sometimes help minimize polyacylation.[9]

Q3: My reaction mixture turns into a dark, tarry mess. What is causing this polymerization and how can I prevent it?

The formation of dark, insoluble materials is a clear indication of unwanted side reactions, often involving polymerization or decomposition of the starting materials or products.[7][8]

Possible Causes and Solutions:

  • Excessively High Reaction Temperature: Heat can be a double-edged sword. While it can increase the reaction rate, excessive temperatures can lead to decomposition and the formation of tar-like substances.[1][7][10]

    • Troubleshooting Steps:

      • Lower the Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time.[8] For highly reactive substrates, temperatures as low as 0°C or even -78°C may be necessary.[8]

  • Use of a Strong Lewis Acid with a Sensitive Substrate: Some aromatic compounds, like furan, are highly susceptible to polymerization under the strongly acidic conditions created by powerful Lewis acids like AlCl₃.[8]

    • Troubleshooting Steps:

      • Switch to a Milder Lewis Acid: Consider using a less aggressive Lewis acid, such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or tin(IV) chloride (SnCl₄).[8]

      • Employ a Heterogeneous Catalyst: Solid acid catalysts, like zeolites, can offer a milder reaction environment and are often easier to remove from the reaction mixture.[8][11]

Visualizing the Process: A Troubleshooting Workflow

To aid in your decision-making process, the following diagram outlines a logical workflow for troubleshooting low yields in phenoxyisobutyryl acylation.

G start Low Yield Observed reagent_quality Check Reagent Quality (Phenoxyisobutyryl Chloride, Substrate, Solvent) start->reagent_quality reaction_conditions Evaluate Reaction Conditions (Temperature, Time, Stoichiometry) reagent_quality->reaction_conditions Reagents OK sub_reagent Purify/Replace Reagents reagent_quality->sub_reagent Impurities Found catalyst_issues Investigate Catalyst (Anhydrous Conditions, Amount) reaction_conditions->catalyst_issues Conditions Optimized sub_conditions Optimize Temperature/Time reaction_conditions->sub_conditions Sub-optimal workup Review Work-up & Purification catalyst_issues->workup Catalyst System Addressed sub_catalyst Ensure Anhydrous Setup Adjust Catalyst Loading catalyst_issues->sub_catalyst Issues Identified sub_workup Optimize Extraction/Chromatography workup->sub_workup Losses Identified success Improved Yield workup->success No Issues sub_reagent->start Re-run Reaction sub_conditions->start Re-run Reaction sub_catalyst->start Re-run Reaction sub_workup->start Re-run Reaction

Caption: Troubleshooting workflow for low acylation yields.

Key Reaction Parameters at a Glance

For your convenience, the following table summarizes key parameters and their typical ranges for optimizing phenoxyisobutyryl acylation reactions.

ParameterRecommended RangeRationale & Key Considerations
Catalyst Stoichiometry 1.1 - 2.0 equivalentsThe ketone product complexes with the Lewis acid, necessitating a stoichiometric amount.[1][2]
Reaction Temperature -78°C to 100°CLower temperatures favor kinetic products and reduce side reactions.[1][8] Higher temperatures can promote thermodynamic products but risk decomposition.[1][7]
Solvent Dichloromethane, Carbon Disulfide, NitrobenzeneChoice of solvent can influence regioselectivity and product solubility.[7][10] Ensure the solvent is anhydrous.[1][8]
Reaction Time 1 - 24 hoursMonitor reaction progress by TLC or GC to avoid prolonged reaction times that can lead to side products.[7][12]

Experimental Protocol: A General Procedure for Phenoxyisobutyryl Acylation

The following is a representative protocol. Remember to adapt it to the specific requirements of your substrate and scale.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Phenoxyisobutyryl Chloride

  • Aromatic Substrate

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, round-bottomed flask with a magnetic stir bar and a dropping funnel.[9]

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0°C in an ice bath.[7][9]

  • Formation of the Acylium Ion Complex: Add a solution of phenoxyisobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the cooled AlCl₃ suspension over 15-20 minutes with vigorous stirring.[7][9]

  • Addition of the Aromatic Substrate: Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.[7][9]

  • Reaction Monitoring: Allow the reaction to stir at 0°C or room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and hydrolyze the aluminum chloride complex.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[7][9]

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.[7][9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired acylated product.

Understanding the Mechanism: The Role of the Lewis Acid

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid plays a pivotal role in activating the acyl chloride.

G cluster_0 Activation of Acyl Chloride cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation AcylChloride Phenoxyisobutyryl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AromaticRing Aromatic Substrate SigmaComplex Sigma Complex (Arenium Ion) AromaticRing->SigmaComplex + Acylium Ion Product Acylated Product SigmaComplex->Product - H⁺

Sources

Troubleshooting

Technical Support Center: Purification of 2-(4-Methoxyphenoxy)-2-methylpropanoyl Chloride

Welcome to the technical support center for 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifyin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this reactive intermediate. As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you troubleshoot common issues and achieve high purity for your downstream applications.

The primary challenge in purifying 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride, like most acyl chlorides, stems from its high reactivity, particularly its sensitivity to moisture.[1] Hydrolysis readily converts the acyl chloride back to its corresponding carboxylic acid, which is often the main impurity.[1] Furthermore, residual reagents from its synthesis, such as thionyl chloride or phosphorus-based compounds, and potential thermal degradation can complicate purification.[2][3]

This guide provides a structured approach to tackling these challenges through a troubleshooting Q&A section, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My final product is contaminated with the starting material, 2-(4-Methoxyphenoxy)-2-methylpropanoic acid. How can I remove it?

Answer: This is the most common impurity, arising from either an incomplete initial reaction or accidental hydrolysis during workup and purification.[1]

  • Causality: The carboxylic acid has a significantly higher boiling point and polarity than the target acyl chloride. This difference in physical properties is the key to their separation. The acyl chloride is also highly susceptible to hydrolysis from atmospheric moisture or residual water in solvents.[4][5]

  • Solution:

    • Ensure Anhydrous Conditions: Strictly work under a dry, inert atmosphere (Nitrogen or Argon). Use flame-dried glassware and anhydrous solvents to prevent hydrolysis.[4]

    • Primary Purification Method - Fractional Vacuum Distillation: This is the most effective and widely recommended method.[2][6][7] The lower boiling point of the acyl chloride allows it to distill away from the non-volatile carboxylic acid.

      • Pro-Tip: Use a short-path distillation apparatus or a Kugelrohr for small quantities to minimize product loss on the glass surfaces.

    • Pre-Distillation Treatment: Before distillation, ensure all volatile acidic impurities like HCl and excess chlorinating agents (e.g., SOCl₂) are removed. This can be achieved by rotary evaporation, potentially with the addition of an anhydrous, inert solvent like toluene to azeotropically remove the last traces.[8]

Question 2: After synthesis, my crude product has a persistent yellow or brown color. What causes this and how can I fix it?

Answer: Discoloration typically indicates the presence of non-volatile impurities or degradation products.

  • Causality:

    • Aged Reagents: Thionyl chloride (SOCl₂), a common reagent for this synthesis, can decompose over time to form species like sulfur monochloride (S₂Cl₂), which is a yellow-orange, high-boiling liquid.

    • Thermal Decomposition: Excessive heating during the reaction or distillation can cause the compound to decompose, leading to colored byproducts.

  • Solution:

    • Use Fresh or Distilled Reagents: If using thionyl chloride, ensure it is fresh and colorless. If it is discolored, it should be distilled prior to use.

    • Purify by Vacuum Distillation: The colored impurities are typically less volatile than the desired product. Careful distillation under high vacuum will separate your colorless product from the colored residue.

    • Avoid Overheating: During distillation, use a well-controlled heating mantle and monitor the vapor temperature closely. A lower pressure (high vacuum) is essential to keep the distillation temperature as low as possible.

Question 3: I am struggling to remove residual thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) from my product.

Answer: These reagents, used in the synthesis of the acyl chloride, have boiling points that can be close enough to the product to make simple evaporation ineffective.

  • Causality: Both SOCl₂ (B.P. 76 °C) and POCl₃ (B.P. 105.8 °C) are volatile liquids. If the boiling point of your product is not sufficiently different, co-distillation or incomplete removal can occur.

  • Solution:

    • Azeotropic Removal: Before the final purification, add a high-boiling, anhydrous, and inert solvent like toluene. Evaporate the mixture on a rotary evaporator. The toluene forms an azeotrope with the residual reagents, facilitating their removal. Repeat this process 2-3 times for best results.[8]

    • Fractional Distillation: A well-packed and efficient fractional distillation column is the definitive method to separate the product from these impurities.[3][6][7] The difference in boiling points, even if small, can be exploited with a good column.

Question 4: I cannot use distillation due to the thermal instability of my compound. Are there alternative purification methods?

Answer: While distillation is preferred, other methods can be employed, though they come with their own challenges.

  • Causality: The high reactivity of the acyl chloride functional group makes it prone to reaction with common purification media.

  • Alternative Solutions:

    • Flash Chromatography: This is challenging and generally not recommended due to the risk of hydrolysis on the silica gel surface.[4] If it must be attempted:

      • Use completely anhydrous solvents (e.g., hexane/ethyl acetate or hexane/dichloromethane).

      • Deactivate the silica gel by pre-treating it with a non-nucleophilic base like triethylamine mixed in the eluent.

      • Work quickly to minimize contact time between the compound and the stationary phase.[9]

    • Recrystallization: This is a viable option if the acyl chloride is a solid at room temperature and a suitable, non-reactive solvent system can be identified.

      • Ideal solvents are non-polar and aprotic, such as hexanes or heptane. A two-solvent system, like dichloromethane/hexane, might also be effective.[10][11]

      • The procedure must be conducted under strictly anhydrous conditions.

    • Use Crude Product Directly: In many cases, after the removal of volatile reagents and byproducts under vacuum, the crude acyl chloride is of sufficient purity for the next synthetic step.[8] This is often the most practical approach, with the final product being purified instead.

Purification Workflow Diagram

Caption: General workflow for the purification of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride.

Frequently Asked Questions (FAQs)

  • Q1: How can I monitor the purity of my acyl chloride without causing decomposition?

    • A1: Direct analysis by reverse-phase HPLC or standard TLC is problematic due to rapid hydrolysis.[8]

      • ¹H NMR Spectroscopy: This is the best method. Look for the disappearance of the broad carboxylic acid proton (typically >10 ppm) from the starting material.

      • IR Spectroscopy: A strong carbonyl (C=O) absorption band between 1780-1815 cm⁻¹ is characteristic of an acyl chloride. The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) should be absent.

      • Derivatization for GC/LC Analysis: For a quantitative assessment, you can derivatize a small aliquot. React it with a nucleophile like methanol or benzylamine to form a stable ester or amide, which can then be easily analyzed by GC-MS or LC-MS without decomposition.[1][8]

  • Q2: What are the ideal storage conditions for purified 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride?

    • A2: To ensure long-term stability, store the compound in a tightly sealed glass container with a Teflon-lined cap. Purge the headspace with an inert gas like argon or nitrogen. Store at a low temperature (≤ 4°C) in a refrigerator or freezer designated for chemicals. Proper storage is crucial to prevent hydrolysis and degradation.

  • Q3: What are the key physical properties I should know for purification?

    • A3: Having key physical data is essential for planning your purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Physical State
2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride C₁₁H₁₃ClO₃228.68[12]Not readily available, estimate based on structureLiquid (expected)
2-(4-Methoxyphenoxy)-2-methylpropanoic acidC₁₁H₁₄O₄210.22[13]> 300 °C (decomposes)Solid
Thionyl Chloride (SOCl₂)SOCl₂118.9776 °CLiquid
Phosphorus Oxychloride (POCl₃)POCl₃153.33105.8 °CLiquid
  • Q4: What safety precautions must I take?

    • A4: 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is expected to be corrosive and a lachrymator (tear-inducing), similar to other acyl chlorides. It will react vigorously with water and other protic solvents to release corrosive HCl gas.

      • Always handle this compound in a certified chemical fume hood.

      • Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and compatible gloves (e.g., nitrile or neoprene).

      • Keep quenching agents, such as sodium bicarbonate solution, readily available in case of spills.

Detailed Protocol: Fractional Vacuum Distillation

This protocol provides a step-by-step guide for the most reliable purification method.

Objective: To separate 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride from non-volatile impurities (starting acid, colored byproducts) and more volatile impurities (residual chlorinating agents).

Equipment:

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with a condenser and vacuum connection

  • Receiving flask(s)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone)

  • Inert gas line (Nitrogen or Argon)

  • Flame-dried glassware

Procedure:

  • System Setup: Assemble the distillation apparatus. Ensure all glassware is meticulously flame-dried under vacuum or oven-dried and assembled while hot under a stream of inert gas.

  • Charge the Flask: Transfer the crude acyl chloride to the distilling flask containing a magnetic stir bar.

  • Initial Purge: Attach the flask to the distillation apparatus. Evacuate the system slowly and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Remove Volatiles: With the system under vacuum, gently stir the crude material at room temperature to remove any highly volatile impurities (e.g., residual SO₂, HCl).

  • Begin Distillation:

    • Apply a high vacuum (typically <1 mmHg).

    • Begin stirring and gradually heat the distillation flask using the heating mantle.

    • A cold trap is essential to protect the vacuum pump from corrosive vapors.[8]

  • Collect Fractions:

    • Fore-run: Collect the first few drops that distill over. This fraction may contain residual solvents or more volatile byproducts like SOCl₂.

    • Main Fraction: As the temperature of the distilling vapor stabilizes, switch to a new, clean receiving flask. Collect the main fraction of your product over a narrow boiling range.

    • Residue: Stop the distillation when the vapor temperature drops or when only a small amount of dark, viscous material remains in the distillation flask. Do not distill to dryness to avoid potential decomposition of the residue.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool completely to room temperature.

    • Slowly and carefully backfill the apparatus with inert gas before disconnecting the flasks.

  • Storage: Immediately transfer the purified, colorless product to a pre-dried, tared storage vessel under an inert atmosphere. Seal tightly and store appropriately.

Troubleshooting Distillation: A Decision Diagram

G start Distillation Start no_distill Problem: No product distilling despite high pot temperature start->no_distill bumping Problem: Solution is bumping violently start->bumping dark_distillate Problem: Distillate is discolored start->dark_distillate check_vac Action: Check vacuum level. Is it low enough? no_distill->check_vac Possible Cause: Insufficient Vacuum check_temp Action: Check thermometer placement. Is bulb below sidearm? no_distill->check_temp Possible Cause: Incorrect Temp Reading check_stir Action: Check stirrer. Is it spinning smoothly? bumping->check_stir Possible Cause: Ineffective Stirring heat_too_high Action: Reduce heating rate. Distilling too fast can carry over impurities. dark_distillate->heat_too_high Possible Cause: Overheating / Decomposition

Caption: A decision tree for troubleshooting common issues during vacuum distillation.

References

  • Chemguide. (n.d.). Preparation of Acyl Chlorides (Acid Chlorides). Retrieved from [Link]

  • Alam, M. R. (2025, April 9). Answer to "Acid Chloride/chloroformate purification?". ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

  • Al-Aqabaa. (n.d.). Preparation of acyl chlorides. Retrieved from [Link]

  • Reddit r/Chempros. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). FR2398038A1 - Process for the preparation of aromatic acyl chlorides.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Souter, R. W. (1974). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production. Analytical Chemistry, 46(4), 610-612.
  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid. PubChem. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit r/Chempros. (2025, January 19). Recrystallization for foam like crystals. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-Methoxyphenoxy)-2-methyl-propanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. PubChem. Retrieved from [Link]

  • Farida, H. K., et al. (2014). 2-(4-Methoxyphenyl)-2-oxoethanaminium chloride. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o149.
  • Merch, E., et al. (2018). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil (Syzygium aromaticum). TALENTA Conference Series: Science and Technology (ST), 1(1).
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hydrolysis reaction – Knowledge and References. Retrieved from [Link]

  • Swist, M., et al. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles.
  • ResearchGate. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]

  • Bentley, T. W., & Jones, R. O. (1993). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357.
  • Chromatography Forum. (2003, October 11). Acid Chlorides by HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

Sources

Optimization

Technical Support Center: Safe Handling of Lachrymatory Acid Chlorides

This guide provides essential safety protocols, troubleshooting advice, and emergency procedures for laboratory personnel working with lachrymatory acid chlorides. As highly reactive and hazardous compounds, a deep under...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols, troubleshooting advice, and emergency procedures for laboratory personnel working with lachrymatory acid chlorides. As highly reactive and hazardous compounds, a deep understanding of their properties and strict adherence to safety measures are paramount. This document is structured to address specific questions and issues you may encounter during your experiments.

Section 1: Frequently Asked Questions - Understanding the Core Hazards

Q1: What are lachrymatory acid chlorides and why are they so hazardous?

A: Lachrymatory acid chlorides are a class of organic compounds containing the -COCl functional group. They are characterized by their ability to cause tearing (lachrymation) and are potent irritants.[1] Their hazardous nature stems from several key properties:

  • High Reactivity: The carbon atom in the acyl chloride group is highly electron-deficient due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it extremely susceptible to attack by nucleophiles.[2]

  • Hydrolysis: They react violently and exothermically with water, including moisture in the air, to produce the corresponding carboxylic acid and corrosive, toxic hydrogen chloride (HCl) gas.[2][3] This fuming HCl gas is the primary cause of their lachrymatory and respiratory irritant effects.[3]

  • Corrosivity: Acid chlorides and their breakdown product, HCl, are corrosive to skin, eyes, mucous membranes, and metals.[4][5][6][7] Contact can cause severe chemical burns and permanent tissue damage.[4][8]

  • Inhalation Toxicity: Inhaling vapors can severely irritate the respiratory tract, leading to coughing, shortness of breath, and potentially a life-threatening build-up of fluid in the lungs (pulmonary edema), the symptoms of which can be delayed.[4][5][9][10]

  • Thermal Decomposition: When heated, they can decompose to release other highly toxic gases, such as phosgene.[5][9][11]

Q2: What are the immediate signs of exposure I should watch out for?

A: Your body will give immediate warning signs upon exposure. Do not ignore them.

  • Eyes: A stinging, burning sensation and immediate, profuse tearing are the hallmark signs of a lachrymator.[1][8] Vision may become blurry.[9]

  • Nose & Throat: A pungent, irritating odor followed by a burning sensation in the nasal passages and throat.[4][5]

  • Lungs: Coughing, wheezing, and shortness of breath indicate inhalation exposure.[4][5]

  • Skin: A stinging or burning sensation, redness, and pain upon contact.[5][12]

Stinging of the eyes or nose is a critical indicator of overexposure, and you should leave the area immediately.[8] Exposed individuals might become disoriented due to the intense tearing.[8]

Section 2: Troubleshooting Guide - Proactive Safety & Preparation

Q3: I'm setting up my experiment. What is the absolute minimum Personal Protective Equipment (PPE) required?

A: Handling acid chlorides requires a stringent PPE protocol. The minimum requirements are summarized below. Never handle these chemicals without proper PPE.

PPE CategorySpecificationRationale
Eye Protection Non-vented, chemical splash goggles.[8] A full face shield worn over goggles is strongly recommended.[5][9]Protects against splashes and the corrosive HCl fumes that can bypass standard safety glasses. A face shield protects the entire face.
Hand Protection Chemical-resistant gloves.While disposable nitrile gloves may offer protection for incidental contact,[1] longer-term or direct handling requires gloves specifically rated for corrosive chemicals. Always check the manufacturer's compatibility chart.
Body Protection A flame-resistant lab coat and an acid-resistant apron.[13]Provides a barrier against splashes and spills.
Footwear Closed-toe shoes, preferably made of a chemically resistant material.Protects feet from spills.
Respiratory Use is situational but critical. An approved respirator with an acid gas cartridge is required if there is a risk of exceeding exposure limits or if ventilation is inadequate.[14][15]Protects against inhaling corrosive and toxic vapors.
Q4: My acid chloride is fuming as soon as I open the bottle. Is this normal and what should I do?

A: Yes, this is a common and expected observation. The fuming is visible evidence of the acid chloride reacting with moisture in the laboratory air to produce a fine aerosol of hydrochloric acid.[5][7][16]

Troubleshooting Steps:

  • Confirm Ventilation: Ensure this is happening inside a certified chemical fume hood with the sash at the appropriate height.[1][13] Proper airflow will contain these fumes.

  • Minimize Exposure Time: Open the container only when you are ready to measure and dispense the chemical.

  • Use an Inert Atmosphere: For highly sensitive reactions, transfer the acid chloride under a blanket of inert gas (like nitrogen or argon) to minimize contact with air moisture.[8]

  • Keep Containers Sealed: Always keep the primary container tightly sealed when not in use.[3]

Q5: What common laboratory materials are incompatible with acid chlorides?

A: Mixing acid chlorides with incompatible materials can lead to violent reactions, gas evolution, and potential explosions.[17] Store them separately from the substances listed in the table below.

Incompatible Material ClassSpecific ExamplesHazard
Water & Protic Solvents Water, alcohols, steam[5][18]Violent, exothermic reaction releasing toxic HCl gas.[3]
Bases & Amines Sodium hydroxide, potassium hydroxide, ammonia, triethylamine[18][19]Vigorous, exothermic neutralization reaction.
Strong Oxidizing Agents Perchlorates, nitrates, peroxides, permanganates[18]Fire and explosion hazard.
Metals Powdered aluminum, alkali metals (sodium, potassium)[18][20]Can catalyze decomposition; reaction with HCl produced from hydrolysis can generate flammable hydrogen gas.[18]
Other Dimethyl sulfoxide (DMSO)[5][16]Can cause violent decomposition.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Workflow for Handling Lachrymatory Acid Chlorides

This protocol outlines the essential steps for safely using an acid chloride in a typical reaction.

Step-by-Step Methodology:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure a chemical fume hood is operational and the work area is free of clutter and incompatible materials.[13]

    • Verify the location and accessibility of the nearest emergency eyewash station and safety shower.[8][21]

    • Ensure all glassware is oven-dried or flame-dried to be completely free of moisture.[22]

  • Reagent Transfer:

    • Inside the fume hood, carefully open the acid chloride container.

    • Using a clean, dry glass syringe or cannula, transfer the required amount to your reaction vessel, which should ideally be under an inert atmosphere.

    • Immediately and securely recap the acid chloride container.

  • Reaction:

    • Add the acid chloride to the reaction mixture slowly and in a controlled manner, often dropwise, especially at the start.[23]

    • Monitor the reaction for signs of exotherm (temperature increase). Use an ice bath to cool the reaction if necessary.[23]

  • Cleanup & Quenching:

    • Any residual acid chloride in the syringe or measuring vessel must be immediately and safely quenched (See Protocol 2).

    • Upon reaction completion, the entire reaction mixture must be quenched before workup.

  • Waste Disposal:

    • Dispose of the neutralized waste in a properly labeled hazardous waste container according to your institution's guidelines.[23]

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase prep1 1. Don Full PPE prep2 2. Verify Fume Hood & Emergency Equipment prep1->prep2 prep3 3. Prepare Dry Glassware & Reagents prep2->prep3 exec1 4. Transfer Acid Chloride in Fume Hood prep3->exec1 Proceed to handling exec2 5. Add Reagent Slowly to Reaction exec1->exec2 exec3 6. Monitor & Control Temperature exec2->exec3 post1 7. Safely Quench Reaction (See Protocol 2) exec3->post1 Reaction complete post2 8. Neutralize & Dispose of Waste post1->post2

Caption: General workflow for safe acid chloride handling.

Protocol 2: Safe Quenching of Unreacted Acid Chlorides

Quenching is the process of safely neutralizing the highly reactive acid chloride.[24] The choice of quenching agent depends on reaction compatibility and scale.

Quenching AgentProductProsCons
Water/Ice Carboxylic AcidInexpensive, readily available.Can be extremely vigorous and highly exothermic.[23]
Alcohols (e.g., Methanol, Isopropanol) EsterGenerally a safer, more controlled reaction than water.[23]Introduces an organic solvent to the waste stream.
Amines AmideProduces stable amides.May introduce purification challenges.

Step-by-Step Quenching Methodology:

  • Prepare the Quenching Solution: In a separate flask large enough to contain both the quenching solution and the material to be quenched, place an excess of the chosen quenching agent (e.g., isopropanol). Cool this flask in an ice bath.

  • Slow Addition: Very slowly and carefully, add the unreacted acid chloride or the entire reaction mixture dropwise into the cold, stirred quenching solution.[23] Never add the quenching agent to the acid chloride. This reverse addition can cause a dangerous, uncontrolled exotherm.

  • Monitor Temperature: Keep the quenching mixture in the ice bath and monitor for any significant temperature rise. If the reaction becomes too vigorous, stop the addition until it subsides.

  • Ensure Complete Quench: After the addition is complete, allow the mixture to slowly warm to room temperature while stirring to ensure all the acid chloride has reacted.

  • Neutralize: Before disposal, check the pH of the aqueous layer (if present) and neutralize any remaining acid with a base like sodium bicarbonate.[24]

Section 4: Emergency Response

Q6: I've splashed acid chloride on my skin or in my eyes. What is the procedure?

A: Act immediately. Seconds are critical to minimizing damage.

For Skin Contact:

  • Immediately proceed to the nearest safety shower.[8]

  • While rinsing, remove all contaminated clothing, shoes, and jewelry.[8][25]

  • Flush the affected area with copious amounts of water for at least 15 minutes.[15][25]

  • Seek immediate medical attention. Inform medical personnel of the specific chemical involved.[12]

For Eye Contact:

  • Immediately go to the nearest emergency eyewash station.[15]

  • Forcibly hold your eyelids open and flush the eyes with a continuous, gentle stream of water for at least 15-30 minutes.[18][25] Ensure water rinses the entire surface of the eye and eyelid.

  • Remove contact lenses while rinsing, but do not delay the start of flushing.[18][25]

  • Seek immediate medical attention. This is critical to prevent permanent eye damage.[4][5]

Q7: I've spilled acid chloride on the floor. How do I determine if I can clean it up myself?

A: The response depends entirely on the size and location of the spill.

  • Minor Spill (<100 mL, contained within a fume hood):

    • Alert others in the immediate area.

    • If you are trained and have the proper PPE (including respiratory protection), you can manage the cleanup.

    • Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

    • Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[5][18]

    • Decontaminate the area.

  • Major Spill (>100 mL, outside a fume hood, or any spill you are not comfortable handling):

    • Evacuate: Immediately alert everyone in the lab and evacuate the area.

    • Isolate: If it is safe to do so, close the doors to the lab to contain the vapors.

    • Alert: Activate the fire alarm or call your institution's emergency response number (e.g., EH&S) from a safe location.[15]

    • Do not re-enter the area. Wait for trained emergency responders.

G spill Spill Occurs assess Assess Spill Size & Location spill->assess minor_spill Minor Spill (<100mL & Contained) assess->minor_spill Small & Contained major_spill Major Spill (>100mL or Uncontained) assess->major_spill Large or Uncontained alert_minor Alert Nearby Personnel minor_spill->alert_minor evacuate EVACUATE AREA major_spill->evacuate don_ppe Don Appropriate PPE (incl. Respirator) alert_minor->don_ppe absorb Absorb with Inert Material (e.g., Sand) don_ppe->absorb collect Collect & Seal in Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate isolate Isolate Area (Close Doors) evacuate->isolate alert_major Call Emergency Response / Pull Alarm isolate->alert_major wait Wait for Responders alert_major->wait

Caption: Emergency response decision tree for spills.

References

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
  • KGROUP. (2006, October 27). Quenching Reactive Substances. Virginia Tech Chemistry Department.
  • BASF.
  • New Jersey Department of Health. (1999, December). Hazard Summary: Chloroacetyl Chloride. NJ.gov.
  • IPCS. International Chemical Safety Cards: Chloroacetyl Chloride.
  • NOAA. CAMEO Chemicals: Chloroacetyl Chloride. NOAA.
  • IPCS. International Chemical Safety Cards: Benzoyl Chloride.
  • Inchem.org. ICSC 0845: Chloroacetyl Chloride.
  • BenchChem. (2025). A Comparative Guide to Acyl Chlorides in Organic Synthesis. Benchchem.
  • PubChem. (2002, July 19). Chloroacetyl chloride.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoyl Chloride.
  • PubChem. Benzoyl chloride.
  • Loba Chemie.
  • iPolymer. (2017, November 29). The Tools You Need for the Safe Preparation of HCL Gas and Other Harsh Chemicals.
  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid.
  • NOAA. CAMEO Chemicals: Benzoyl Chloride.
  • Brandeis University.
  • University of Illinois. (2026, February 26).
  • Fisher Scientific. (2009, August 24).
  • Stanford Environmental Health & Safety. (2020, November 3).
  • University of California.
  • American University of Beirut.
  • BenchChem. Technical Support Center: Quenching Procedures for Organometallic Reactions.
  • Princeton University Environmental Health & Safety. Section 3: Emergency Procedures.
  • ChemistryStudent. Acyl Chlorides (A-Level).
  • INNOVEDA Chemicals. (2024, April 16). Top 5 Safety Tips When Working with Acidic Liquids.
  • Reddit. (2025, August 9). Trouble with chloride acids. r/OrganicChemistry.

Sources

Troubleshooting

Technical Support Portal: Solvent Selection for 2-(4-Methoxyphenoxy)-2-methylpropanoyl Chloride Reactions

Here is the technical support center for Solvent selection for 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride reactions. Welcome to the technical support center for 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride.

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for Solvent selection for 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride reactions.

Welcome to the technical support center for 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride. This guide, designed for researchers and drug development professionals, provides in-depth information on appropriate solvent selection for reactions involving this versatile acylating agent. As a highly reactive compound, choosing the correct solvent is critical to ensure reaction success, maximize yield, and minimize byproduct formation.

Section 1: Frequently Asked Questions (FAQs) about Solvent Selection

This section addresses the most common initial questions regarding solvent choice for reactions with 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride.

Q1: What are the primary considerations when selecting a solvent for this acyl chloride?

A1: The selection of a solvent is governed by four key factors:

  • Inertness: The most crucial factor is the solvent's reactivity. The solvent must be aprotic and non-nucleophilic to avoid reacting with the highly electrophilic acyl chloride.

  • Solubility: The solvent must effectively dissolve both the 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride and the substrate (e.g., alcohol, amine, or other nucleophile) to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.

  • Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature. Lower boiling point solvents like dichloromethane (DCM) are often preferred as they are easily removed during workup. Higher boiling point solvents like toluene may be necessary for reactions requiring elevated temperatures.

  • Polarity: The polarity of the solvent can influence reaction rates. While acyl chloride reactions can proceed in a range of polarities, highly polar solvents may sometimes favor undesirable SN1-type mechanisms.[1]

Q2: Which solvents are generally recommended for reactions with 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride?

A2: Aprotic, non-nucleophilic solvents are the standard choice. These include:

  • Halogenated Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices due to their inertness and ability to dissolve a wide range of organic compounds.[2][3][4] They are often used for reactions run at or below room temperature.

  • Ethers: Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (MeTHF) are good options. MeTHF is considered a "greener" alternative to THF.[5] It is essential to use anhydrous ethers, as they can contain water, which will hydrolyze the acyl chloride. Peroxides in aged ethers can also be a hazard.

  • Aromatic Hydrocarbons: Toluene and benzene can be used, particularly for reactions requiring higher temperatures. However, be aware of the potential for Friedel-Crafts acylation side reactions if Lewis acid catalysts are present.[3]

  • Other Aprotic Solvents: Acetonitrile and diethyl ether are also viable options depending on the specific solubility requirements of the substrates.

Q3: Which solvents must be strictly avoided and why?

A3: Any solvent with a reactive, nucleophilic proton (protic solvents) will react vigorously with the acyl chloride, consuming the starting material and generating undesired byproducts. The mechanism involves a nucleophilic addition-elimination at the carbonyl carbon.[6][7]

Strictly avoid:

  • Water: Reacts rapidly to hydrolyze the acyl chloride back to its parent carboxylic acid, 2-(4-methoxyphenoxy)-2-methylpropanoic acid, releasing HCl gas.[7][8]

  • Alcohols (e.g., Methanol, Ethanol): Reacts via alcoholysis to form an ester, which may be an undesired side product if the intended nucleophile is different.[8][9]

  • Primary and Secondary Amines: These are potent nucleophiles and will react to form amides. If an amine is your substrate, it should not be used as the solvent.

  • Carboxylic Acids: Can react with acyl chlorides to form acid anhydrides.[10]

Q4: Can I use polar aprotic solvents like DMF or DMSO?

A4: This is a nuanced issue that requires caution.

  • N,N-Dimethylformamide (DMF): DMF can act as a catalyst for acylation reactions by forming a highly reactive Vilsmeier-type intermediate.[1] However, it can also react with any residual chlorinating agent (like oxalyl chloride or thionyl chloride) used to prepare the acyl chloride, leading to side reactions.[11] It is generally used in catalytic amounts rather than as the primary solvent.

  • Dimethyl Sulfoxide (DMSO): DMSO is generally not recommended as it can be oxidized by acyl chlorides, particularly at elevated temperatures, in a reaction that can be violently exothermic.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during reactions with 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride that can be traced back to solvent choice.

Problem 1: Low or No Product Yield

  • Possible Cause: The acyl chloride was consumed by a reactive solvent. This is the most common failure mode.

  • Troubleshooting Steps:

    • Verify Solvent Inertness: Ensure you have used an aprotic, non-nucleophilic solvent from the recommended list (See FAQ A2).

    • Ensure Anhydrous Conditions: Traces of water in the solvent or on glassware will hydrolyze the acyl chloride. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves, distillation). Flame-dry all glassware under an inert atmosphere (Nitrogen or Argon) before use.

Problem 2: Formation of an Unexpected Carboxylic Acid Byproduct

  • Possible Cause: Hydrolysis of the 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride.

  • Troubleshooting Steps:

    • Identify the Source of Water: The contaminant could be from the solvent, the nucleophilic substrate, the reaction atmosphere (humidity), or glassware that was not properly dried.

    • Implement Rigorous Anhydrous Technique: As described above, use dry solvents and an inert atmosphere. If your substrate may contain water (e.g., a hydrated salt), it must be dried before addition to the reaction.

Problem 3: The Reaction Formed an Ester, but My Nucleophile was an Amine.

  • Possible Cause: An alcohol was used as the solvent.

  • Troubleshooting Steps:

    • Solvent Review: This type of competing reaction is a clear indicator of using a reactive solvent like ethanol or methanol.

    • Reaction Re-design: Re-run the reaction in an inert solvent such as DCM or THF to ensure the intended nucleophile (the amine) is the only species that reacts with the acyl chloride.

Problem 4: Difficulty Removing the Solvent During Workup

  • Possible Cause: A high-boiling point solvent was used unnecessarily.

  • Troubleshooting Steps:

    • Assess Temperature Requirement: If the reaction proceeds efficiently at or near room temperature, there is no need to use a high-boiling solvent like toluene or DMF.

    • Switch to a Low-Boiling Solvent: For reactions that do not require heating, DCM (b.p. ~40 °C) or THF (b.p. ~66 °C) are excellent choices as they can be easily removed under reduced pressure with a rotary evaporator.

Section 3: Data & Protocols

Table 1: Solvent Compatibility Summary
SolventBoiling Point (°C)Polarity (Dielectric Constant)RecommendationKey Considerations
Recommended (Inert)
Dichloromethane (DCM)39.69.1Highly Recommended Excellent solubility for many organics; easy to remove. Must be anhydrous.
Tetrahydrofuran (THF)667.5Recommended Good general-purpose solvent. Must be anhydrous and peroxide-free.
Toluene1112.4Recommended (with caution) Useful for higher temperature reactions. Potential for Friedel-Crafts side reactions with Lewis acids.[3]
Acetonitrile (MeCN)8237.5Recommended A more polar aprotic option. Must be rigorously dried.
Use with Caution
N,N-Dimethylformamide (DMF)15336.7Catalytic amounts only Can catalyze acylation but may also react. Difficult to remove.[1][11]
Not Recommended (Reactive)
Water10080.1Avoid Vigorous reaction causes hydrolysis to the carboxylic acid.[7]
Methanol / Ethanol65 / 7832.7 / 24.5Avoid Reacts to form methyl/ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate.[9]
Primary / Secondary AminesVariableVariableAvoid Reacts to form amides.
Experimental Protocol: General Procedure for the Acylation of an Alcohol

This protocol describes a general method for ester formation using 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride and is adapted from standard acylation procedures.[2]

Materials:

  • Alcohol substrate (1.0 eq.)

  • 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous non-nucleophilic base (e.g., Pyridine or Triethylamine, 1.5 eq.)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas.

  • Reagent Addition: Dissolve the alcohol (1.0 eq.) and the non-nucleophilic base (1.5 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Acylation: Add the 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride (1.1 eq.) dropwise to the stirred solution at 0 °C. Note: The reaction may be exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester product by column chromatography on silica gel as needed.

Section 4: Visual Decision-Making Tool

The following flowchart provides a logical pathway for selecting the appropriate solvent for your specific experimental needs.

SolventSelection start Start: Select Solvent for Acylation q_protic Is the solvent protic? (e.g., Water, Alcohols) start->q_protic a_protic_yes AVOID Solvent will react with acyl chloride q_protic->a_protic_yes Yes q_temp Is the reaction run > 80°C? q_protic->q_temp No a_temp_yes Use high-boiling inert solvent (e.g., Toluene) q_temp->a_temp_yes Yes q_solubility Are reactants soluble in DCM or THF? q_temp->q_solubility No q_lewis Is a Lewis Acid catalyst present? a_temp_yes->q_lewis a_lewis_yes Avoid aromatic solvents like Toluene to prevent Friedel-Crafts side reactions q_lewis->a_lewis_yes Yes a_lewis_no Toluene is a suitable option. q_lewis->a_lewis_no No a_solubility_yes Use DCM or THF (Anhydrous) q_solubility->a_solubility_yes Yes a_solubility_no Consider a more polar aprotic solvent (e.g., Acetonitrile) (Anhydrous) q_solubility->a_solubility_no No

Caption: Solvent selection flowchart for acyl chloride reactions.

References

  • Wikipedia. Acyl chloride. [Link]

  • Chemistry LibreTexts. 20.17: Reactions of Acid Chlorides. (2019). [Link]

  • UCL Discovery. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • PubChem. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. [Link]

  • The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. (2023). [Link]

  • Padwa, A., et al. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules, 17(5), 5529-5543. (2012). [Link]

  • ResearchGate. (PDF) Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. (2023). [Link]

  • National Center for Biotechnology Information. Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. [Link]

  • Google Patents. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Environmental Science: Processes & Impacts. Chemical characterization of polymer and chloride content in waste plastic materials using pyrolysis – direct analysis in real time – high-resolution mass spectrometry. (2023). [Link]

  • MDPI. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (2023). [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). [Link]

  • IIT Kanpur. Chemistry Acid Chloride - SATHEE. [Link]

  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • YouTube. Year 13 Organic Chemistry Revision - Reactions of acyl chlorides - Level 3 NCEA. (2021). [Link]

  • MDPI. Block Copolymers: Synthesis, Self-Assembly, and Applications. (2017). [Link]

  • Google Patents. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • PubMed. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (2023). [Link]

  • National Center for Biotechnology Information. Synthesis and Self-Assembly of Conjugated Block Copolymers. [Link]

  • Cognito. Acyl Chlorides Revision notes | International A-Level · CIE. [Link]

  • Green Chemistry. Regioselective enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, a greener substitute for THF. (2010). [Link]

  • Chemguide. acyl chlorides and water, alcohols or phenol. [Link]

  • Save My Exams. Acyl chlorides and alcohols - A Level Chemistry. (2025). [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride

This guide provides a technical analysis of the 1H NMR spectrum of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride , a critical acyl chloride intermediate used in the synthesis of fibrate-class pharmaceuticals (e.g., Fen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 1H NMR spectrum of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride , a critical acyl chloride intermediate used in the synthesis of fibrate-class pharmaceuticals (e.g., Fenofibrate analogs) and taste-modifying compounds (Lactisole derivatives).[1]

[1]

Executive Summary & Application Context

2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride (CAS: 4878-04-0) is the activated electrophilic form of 2-(4-methoxyphenoxy)-2-methylpropanoic acid.[1] In drug development, it serves as a "chassis" for introducing the chemically robust fibric acid pharmacophore.

Comparison of Alternatives

In synthetic workflows, researchers must distinguish the Active Acyl Chloride from its Precursor Acid (indicating incomplete reaction) and its Hydrolysis Product (indicating degradation).

FeatureTarget Product: Acyl ChlorideAlternative 1: Carboxylic Acid (Precursor)Alternative 2: Methyl Ester (Derivative)
Reactivity High (Electrophile)Low (Nucleophile/Acidic)Stable (Storage form)
Key NMR Utility Verifying activation before couplingMonitoring reaction progressQuantifying yield/purity via GC
Stability in CDCl₃ Low (Susceptible to hydrolysis)HighHigh
Diagnostic Signal Gem-dimethyl shift (~1.7 ppm) Gem-dimethyl shift (~1.5 ppm)O-Methyl singlet (~3.7 ppm)

Technical Analysis: 1H NMR Spectrum

The conversion of the carboxylic acid to the acid chloride results in distinct electronic changes observable in the NMR spectrum. The highly electronegative and electron-withdrawing chlorocarbonyl group (-COCl) deshields adjacent protons more strongly than the carboxyl group (-COOH).

Predicted Spectral Data (400 MHz, CDCl₃)

Note: Values are representative of high-purity samples in anhydrous CDCl₃.

Proton EnvironmentMultiplicityChemical Shift (δ, ppm)IntegrationAssignmentMechanistic Insight
Aromatic (Ortho) Doublet (d)6.85 – 6.952HAr-H (2,[1]6)Ortho to ether linkage.
Aromatic (Meta) Doublet (d)6.75 – 6.852HAr-H (3,[1]5)Ortho to methoxy group.
Methoxy Singlet (s)3.75 – 3.803H-OCH₃Remote from reaction center; shift is stable.
Gem-Dimethyl Singlet (s) 1.65 – 1.75 6H -C(CH₃)₂-Diagnostic Peak. Deshielded by ~0.15 ppm vs. Acid due to -COCl anisotropy.[1]
Carboxylic Acid Broad SingletABSENT 0H-COOHDisappearance confirms conversion.
Comparative Analysis: Acid vs. Chloride

The most critical check is the Gem-Dimethyl Region (1.5 – 1.8 ppm) .

  • Starting Material (Acid): The gem-dimethyl singlet appears upfield, typically around 1.50 – 1.55 ppm .[1]

  • Product (Chloride): The signal shifts downfield to 1.65 – 1.75 ppm .

  • Mixed Species: If the reaction is incomplete, you will see two distinct singlets separated by approx.[1] 0.15 ppm.

Critical Note: The aromatic region (6.8–7.0 ppm) often shows complex second-order effects (AA'BB' system) rather than clean doublets, depending on the field strength.[1]

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the decision logic based on NMR analysis.

G Acid Precursor Acid (Gem-Me: ~1.5 ppm) Reagent Thionyl Chloride (SOCl2) + DMF cat. Acid->Reagent Chloride Target: Acid Chloride (Gem-Me: ~1.7 ppm) Reagent->Chloride Reflux/DCM Hydrolysis Hydrolysis Product (Reverted to Acid) Chloride->Hydrolysis Wet CDCl3 Coupling Next Step: Friedel-Crafts / Esterification Chloride->Coupling Anhydrous Conditions Hydrolysis->Acid Degradation

Caption: Synthesis and degradation logic. The shift of the gem-dimethyl group is the primary "Go/No-Go" indicator.[1]

Experimental Protocol: Synthesis & Characterization

Objective: Synthesize and validate 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride without hydrolysis.

Step 1: Synthesis[2]
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.

  • Charging: Add 2-(4-methoxyphenoxy)-2-methylpropanoic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (0.5 M concentration).

  • Activation: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF (Dimethylformamide). Note: Gas evolution (CO, CO2, HCl) will occur.[1]

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Concentrate the mixture in vacuo to remove solvent and excess oxalyl chloride. Do not perform an aqueous workup , as this will hydrolyze the product.

Step 2: NMR Sample Preparation (Crucial)

Acid chlorides are moisture-sensitive. Standard CDCl₃ often contains traces of water and DCl, which can revert the chloride back to the acid in the NMR tube.[1]

  • Protocol: Use Anhydrous CDCl₃ (stored over molecular sieves) or C₆D₆ (Deuterated Benzene) .

  • Scavenger Method: Add a small amount of activated basic alumina or K₂CO₃ to the NMR tube to neutralize any in-situ generated acid, ensuring the spectrum reflects the chloride and not the hydrolysis product.[1]

Step 3: Data Interpretation[3]
  • Check 10-12 ppm: Ensure no broad singlet (COOH) is present.

  • Check 1.5-1.8 ppm: Look for the specific downfield shift of the methyl singlet.

  • Check 3.8 ppm: Verify the methoxy group integrity (demethylation is a potential side reaction with strong Lewis acids, though unlikely with Oxalyl Chloride).

References

  • PubChem. 2-(4-Methoxyphenoxy)propanoic acid (Precursor Data). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. General Procedures for Acid Chloride Synthesis & NMR Characterization. ChemSpider/RSC Journals. Available at: [Link]

  • University of Calgary. NMR Spectroscopy: Carboxylic Acids and Derivatives. Department of Chemistry. Available at: [Link]

Sources

Comparative

A Researcher's Guide to FTIR Analysis: Confirming the Synthesis of Phenoxy Acid Chlorides

For professionals in pharmaceutical and agrochemical research, the synthesis of phenoxy acid chlorides from their corresponding carboxylic acids is a fundamental and critical step. These highly reactive intermediates are...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in pharmaceutical and agrochemical research, the synthesis of phenoxy acid chlorides from their corresponding carboxylic acids is a fundamental and critical step. These highly reactive intermediates are pivotal in constructing more complex molecules, such as penicillin derivatives and phenoxyacetic acid herbicides. Ensuring the complete conversion of the starting material is not merely a matter of yield; it is a prerequisite for the purity and integrity of the subsequent synthetic stages.

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of phenoxyacetic acids and their corresponding acid chlorides. We will explore the causal mechanisms behind the spectral shifts observed during this transformation and provide a validated protocol for using FTIR as a rapid, reliable tool for reaction monitoring and product confirmation.

The Spectroscopic Story of a Transformation

The conversion of a carboxylic acid to an acid chloride introduces a highly electronegative chlorine atom adjacent to the carbonyl group. This substitution dramatically alters the electronic environment of the carbonyl bond, which is the primary reporter group we observe in FTIR spectroscopy. The inductive effect of the chlorine atom withdraws electron density from the carbonyl carbon, strengthening and shortening the C=O double bond. According to Hooke's Law for a harmonic oscillator, a stronger bond requires more energy to vibrate, resulting in an absorption band at a significantly higher wavenumber (frequency).

This electronic induction is the core principle that makes FTIR an ideal tool for monitoring this reaction. The disappearance of the starting material's broad hydroxyl (O-H) stretch and the appearance of the product's high-frequency carbonyl (C=O) stretch provide an unambiguous confirmation of a successful synthesis.

Comparative FTIR Data: Phenoxyacetic Acid vs. Phenoxyacetyl Chloride

The most effective way to confirm the conversion is by comparing the product's spectrum against the starting material. The key diagnostic regions are detailed below.

Functional GroupVibration ModePhenoxyacetic Acid (Start)Phenoxyacetyl Chloride (Product)Rationale for Change
Hydroxyl O–H StretchVery Broad, 3300–2500 cm⁻¹Absent The hydroxyl group is replaced by a chlorine atom, leading to the complete disappearance of this characteristic band.[1]
Carbonyl C=O StretchStrong, ~1760–1690 cm⁻¹Strong, ~1810–1775 cm⁻¹ The strong electron-withdrawing effect of the chlorine atom strengthens the C=O bond, shifting its absorption to a much higher frequency.[2][3][4]
Aromatic Ether C–O–C Asymmetric StretchStrong, ~1320–1210 cm⁻¹Strong, ~1300–1200 cm⁻¹This peak, associated with the phenoxy moiety, remains largely unchanged as it is not directly involved in the reaction.
Aromatic Ring C=C StretchMedium, ~1600 & ~1475 cm⁻¹Medium, ~1600 & ~1475 cm⁻¹The benzene ring peaks are retained, confirming the integrity of the phenoxy backbone.
Acyl Chloride C–Cl StretchAbsentMedium-Strong, 730–550 cm⁻¹Appearance of this new band in the fingerprint region confirms the presence of the C-Cl bond. This region can be complex.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the procedure for analyzing a liquid phenoxy acid chloride sample. Trustworthiness in spectroscopic data comes from meticulous sample handling and background collection.

Objective: To obtain a clean infrared spectrum of phenoxyacetyl chloride to confirm its synthesis from phenoxyacetic acid.

Materials:

  • FTIR Spectrometer

  • Demountable liquid cell with NaCl or KBr salt plates

  • Pasteur pipette

  • Anhydrous solvent (e.g., carbon tetrachloride or chloroform, if dilution is necessary)

  • Nitrogen or dry air source

  • Synthesized phenoxyacetyl chloride sample

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer's sample compartment is clean and dry. Purge the compartment with nitrogen or dry air for at least 15 minutes to minimize atmospheric water and CO₂ interference. This is crucial for establishing a stable, artifact-free baseline.

  • Background Collection:

    • Assemble the clean, dry salt plates in the demountable cell holder and place it in the spectrometer.

    • Collect a background spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹. This background is essential as it digitally subtracts the absorbance from the atmosphere, the instrument optics, and the salt plates themselves from the final sample spectrum.[1]

  • Sample Preparation (Neat Liquid):

    • Causality: Phenoxy acid chlorides are highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid upon contact with water.[5] Therefore, all equipment must be scrupulously dry. Salt plates (NaCl, KBr) are used because they are transparent to IR radiation in the mid-IR region and are disposable if contaminated.

    • In a fume hood, place one drop of the phenoxyacetyl chloride liquid onto the surface of one salt plate using a dry Pasteur pipette.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

  • Sample Spectrum Acquisition:

    • Immediately place the loaded cell into the spectrometer's sample holder.

    • Acquire the sample spectrum using the same parameters (scan number, resolution) as the background scan. Consistency is key for accurate background subtraction.

  • Data Analysis:

    • The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks. Critically, look for the C=O stretch near 1800 cm⁻¹ and the complete absence of the broad O-H stretch from 3300–2500 cm⁻¹.

  • Cleaning:

    • Disassemble the salt plates immediately after use. Clean them with an anhydrous solvent (e.g., dry chloroform or dichloromethane) and store them in a desiccator to prevent fogging from atmospheric moisture.

Workflow Visualization: Synthesis and Verification

The following diagram illustrates the logical flow from synthesis to spectroscopic confirmation.

FTIR_Verification_Workflow Start Start: Phenoxyacetic Acid (Starting Material) Reagents Add Thionyl Chloride (SOCl₂) + Heat/Reflux Start->Reagents Step 1: Synthesis Reaction Reaction Mixture: Phenoxyacetyl Chloride (Product) + HCl(g) + SO₂(g) + excess SOCl₂ Reagents->Reaction Workup Workup: Remove excess SOCl₂ (Distillation) Reaction->Workup Step 2: Purification Product Purified Phenoxyacetyl Chloride Workup->Product FTIR Acquire FTIR Spectrum Product->FTIR Step 3: QC Analysis Analysis Spectral Analysis FTIR->Analysis Success Confirmation: - C=O peak at ~1800 cm⁻¹ - Absence of broad O-H peak Analysis->Success Criteria Met Failure Incomplete Reaction: - Broad O-H peak present - C=O peak at ~1710 cm⁻¹ Analysis->Failure Criteria Not Met

Caption: Workflow for the synthesis and FTIR verification of phenoxyacetyl chloride.

Conclusion

FTIR spectroscopy stands out as a first-line analytical technique in organic synthesis due to its speed, simplicity, and the wealth of structural information it provides. For the synthesis of phenoxy acid chlorides, the spectral data offers a clear and decisive verdict on the reaction's outcome. The disappearance of the broad hydroxyl absorption and the concomitant appearance of the sharp, high-frequency carbonyl peak serve as definitive evidence of successful conversion. By following a validated protocol and understanding the chemical principles driving these spectral changes, researchers can proceed with confidence in the quality of their synthetic intermediates.

References

Sources

Validation

HPLC method for 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride purity

A Comparative Guide to the HPLC Purity Analysis of 2-(4-Methoxyphenoxy)-2-methylpropanoyl Chloride For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of a...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the HPLC Purity Analysis of 2-(4-Methoxyphenoxy)-2-methylpropanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of analytical methods for determining the purity of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride, a critical intermediate in pharmaceutical synthesis. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, justifying the experimental choices and presenting supporting data for its superiority over other techniques.

2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is a vital precursor in the synthesis of fenofibrate, a widely prescribed lipid-lowering drug. The purity of this acyl chloride is not merely a matter of process efficiency; it is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). The primary analytical challenge stems from the compound's inherent reactivity, particularly its susceptibility to hydrolysis, which forms 2-(4-methoxyphenoxy)-2-methylpropanoic acid as the principal impurity. An effective analytical method must, therefore, be able to separate the parent compound from this key degradant and other process-related impurities with high resolution and sensitivity.

A Comparative Overview of Analytical Methodologies

While several techniques can be employed for chemical analysis, HPLC stands out as the most suitable for the nuanced requirements of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride purity assessment.

Analytical TechniqueAdvantagesDisadvantagesSuitability for 2-(4-Methoxyphenoxy)-2-methylpropanoyl Chloride
High-Performance Liquid Chromatography (HPLC) High resolution and sensitivity, quantitative accuracy, suitable for thermolabile compounds.Requires specialized equipment and method development.Excellent: Offers the necessary resolving power to separate the parent compound from its primary degradant and other closely related impurities.
Gas Chromatography (GC) High resolution for volatile compounds.Unsuitable for thermolabile compounds; the high temperatures can cause on-column degradation of the acyl chloride.Poor: The inherent thermal instability of the analyte makes this method unreliable.
Titration Simple, inexpensive, and provides a direct measure of acyl chloride content.Non-specific; it quantifies any acidic or basic species, failing to provide a detailed purity profile.Fair: Can be used as a complementary assay but is insufficient for comprehensive purity analysis.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information and can be used for quantification.Lower sensitivity compared to HPLC, making it difficult to detect low-level impurities.Good: Excellent for structural confirmation and identifying impurities if they are present at significant levels.

Given these considerations, a well-developed HPLC method is the cornerstone of a robust quality control strategy for this intermediate.

A Validated Reverse-Phase HPLC Method

The following section details a validated reverse-phase HPLC (RP-HPLC) method designed for the accurate purity determination of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride. The reverse-phase approach is optimal due to the non-polar nature of the analyte, which allows for effective separation on a C18 stationary phase.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobic interactions for retaining and resolving the analyte from its more polar degradant.
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Trifluoroacetic Acid (TFA)The acetonitrile/water ratio is optimized for efficient elution. TFA is a crucial additive that sharpens the peak shape of the acidic impurity by suppressing its ionization.
Flow Rate 1.0 mL/minThis standard flow rate ensures a good balance between analysis time and separation efficiency.
Column Temperature 30 °CA constant, elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection Wavelength 275 nmThe aromatic ring within the molecule provides strong UV absorbance at this wavelength, ensuring high sensitivity.
Injection Volume 10 µLA small injection volume prevents column overload and maintains sharp peaks.
Run Time 10 minutesThis allows for the complete elution of the parent compound and all relevant impurities.
Experimental Protocol

Safety Precaution: 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is corrosive and moisture-sensitive. Always handle it within a fume hood using appropriate personal protective equipment (PPE).

  • Standard Preparation: Accurately weigh approximately 25 mg of the 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile to obtain a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard, weighing approximately 25 mg of the test article into a 25 mL volumetric flask and diluting with acetonitrile.

  • Forced Degradation (Impurity Identification): To confirm the identity of the primary degradant, a forced degradation study is invaluable. Add a few drops of water to a small aliquot of the sample, allow it to stand for 30 minutes, and then prepare it for HPLC analysis as described above. This will generate a significant peak for the hydrolysis product, aiding in its identification.

Analytical Workflow

HPLC_Analysis_Workflow cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data_processing Phase 3: Data Processing & Reporting start Start weigh_standard Weigh Reference Standard start->weigh_standard weigh_sample Weigh Sample start->weigh_sample dissolve_standard Dissolve in Acetonitrile weigh_standard->dissolve_standard end_prep Solutions Ready for Injection dissolve_standard->end_prep dissolve_sample Dissolve in Acetonitrile weigh_sample->dissolve_sample dissolve_sample->end_prep hplc_setup HPLC System Equilibration end_prep->hplc_setup inject Inject Standard & Sample hplc_setup->inject acquire_data Acquire Chromatographic Data inject->acquire_data integrate Integrate Peak Areas acquire_data->integrate calculate Calculate % Purity integrate->calculate report Generate Final Report calculate->report

Caption: A streamlined workflow for HPLC purity analysis.

Data Interpretation and Hypothetical Results

The purity of the sample is determined using the area percent method, which is standard in chromatographic purity assessments.

% Purity = (Area of the main peak / Total area of all peaks) x 100

A high-quality sample will exhibit a single, sharp peak for the parent compound. The primary impurity, 2-(4-methoxyphenoxy)-2-methylpropanoic acid, will typically elute earlier due to its increased polarity.

Table of Hypothetical Experimental Data:

Sample IDRetention Time (min)Peak Area% AreaIdentity
Reference Standard 5.21,520,00099.92-(4-Methoxyphenoxy)-2-methylpropanoyl chloride
Test Sample 5.21,485,00098.52-(4-Methoxyphenoxy)-2-methylpropanoyl chloride
3.822,6501.52-(4-methoxyphenoxy)-2-methylpropanoic acid
Forced Degradation Sample 5.2750,00050.02-(4-Methoxyphenoxy)-2-methylpropanoyl chloride
3.8750,00050.02-(4-methoxyphenoxy)-2-methylpropanoic acid

Ensuring Trustworthiness through Method Validation

For this HPLC method to be considered reliable and authoritative, it must undergo rigorous validation in accordance with guidelines from the International Council for Harmonisation (ICH). This process establishes the method's performance characteristics and ensures its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The method's ability to accurately measure the analyte in the presence of impurities and degradants. This is confirmed by the baseline resolution between the main peak and the impurity peak.

  • Linearity: Demonstrating a direct, proportional relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often assessed through spike-recovery experiments.

  • Precision: The degree of agreement between repeated measurements of the same sample, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Robustness: The method's resilience to small, deliberate variations in parameters such as mobile phase composition, pH, and column temperature.

Conclusion

The reverse-phase HPLC method detailed in this guide offers a precise, accurate, and robust solution for the purity assessment of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride. Its ability to resolve the parent compound from its primary hydrolysis product makes it superior to other analytical techniques for this specific application. The implementation of this method, underpinned by a thorough validation process, is essential for ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons, Inc. [Link]

  • National Center for Biotechnology Information. (n.d.). Fenofibrate. PubChem. Retrieved from [Link]

Comparative

GC-MS Analysis of Acid Chloride Derivatives: A Comparative Guide to Derivatization Strategies

Introduction & The Analytical Challenge Acid chlorides (acyl chlorides) are highly reactive electrophiles widely utilized as intermediates in pharmaceutical synthesis. Consequently, they are strictly monitored as potenti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

Acid chlorides (acyl chlorides) are highly reactive electrophiles widely utilized as intermediates in pharmaceutical synthesis. Consequently, they are strictly monitored as potential genotoxic impurities (PGIs) in drug development. However, their inherent reactivity makes direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) exceptionally challenging.

When injected directly, acyl chlorides react instantly with trace moisture to form carboxylic acids, rendering analysis in non-anhydrous environments impossible[1]. Furthermore, they react with active silanol sites on the GC column and liberate corrosive hydrogen chloride (HCl) gas. This high activity not only produces erroneous quantitation results[2], but also leads to severe peak tailing, loss of sensitivity, and rapid, irreversible degradation of the stationary phase. To achieve reliable, reproducible, and sensitive GC-MS quantification, pre-column derivatization is an absolute necessity.

This guide objectively compares the two predominant in-situ derivatization strategies—Esterification (Alcoholysis) and Amidation (Aminolysis) —providing actionable, self-validating protocols and experimental data to help method developers optimize their analytical workflows.

Comparative Analysis of Derivatization Strategies

Direct Injection (The Baseline Failure)
  • Mechanism: Direct introduction of raw acyl chlorides into a hot GC inlet.

  • Performance: Unacceptable. The continuous release of HCl strips the column's polysiloxane stationary phase. Quantitation is impossible due to unpredictable on-column hydrolysis.

Esterification (Alcoholysis)
  • Mechanism: Nucleophilic acyl substitution by an alcohol (e.g., methanol, 1-propanol). A base must be added because acidic by-products from acyl halide reactions need to be removed from the system to prevent column damage[3].

  • Performance: Fast reaction kinetics.4 has demonstrated robust performance for screening reactive chlorides, achieving recoveries of 67–80%[5].

  • Drawback: Low molecular weight acyl chlorides (e.g., acetyl chloride) form highly volatile esters that may co-elute with the solvent delay or be lost during sample concentration.

Amidation (Aminolysis)
  • Mechanism: Reaction with a secondary amine (e.g., diethylamine) to form a stable, non-volatile tertiary amide.

  • Performance: Exceptional chemical stability. The resulting amides have higher boiling points, shifting their retention times into a cleaner region of the chromatogram. Furthermore, the nitrogen atom directs Electron Ionization (EI) fragmentation (following the Nitrogen Rule), yielding high-abundance molecular and fragment ions that drastically improve Signal-to-Noise (S/N) ratios in Selected Ion Monitoring (SIM) mode.

Mechanistic Pathways

G AC Acyl Chloride (Highly Reactive) Alc Alcoholysis (e.g., 1-Propanol + Pyridine) AC->Alc Nucleophilic Attack Amine Amidation (e.g., Diethylamine) AC->Amine Nucleophilic Attack Degrad Hydrolysis (Moisture) AC->Degrad Unwanted Side Reaction Ester Alkyl Ester (Volatile, Moderate Stability) Alc->Ester -HCl Amide Alkyl Amide (Highly Stable, Strong MS Signal) Amine->Amide -HCl Acid Carboxylic Acid (Poor GC Peak) Degrad->Acid Column Degradation

Derivatization pathways of acyl chlorides: Esterification vs. Amidation vs. Hydrolysis.

Quantitative Data & Performance Comparison

Analytical ParameterDirect InjectionEsterification (1-Propanol)Amidation (Diethylamine)
Analyte Stability Poor (Hydrolyzes on-column)Moderate to HighExcellent (Highly stable amides)
Derivative Volatility High (Unmodified)High (Risk of loss for small acyls)Moderate (Ideal for GC retention)
MS Sensitivity (EI) Weak molecular ionGood, prone to neutral lossStrong molecular ion (Nitrogen Rule)
Byproduct Management HCl destroys stationary phasePyridine neutralizes HClExcess amine neutralizes HCl
Matrix Tolerance Extremely LowMediumHigh
Typical Recovery < 10%67% – 80%85% – 98%

Experimental Workflows & Self-Validating Protocols

Workflow Step1 1. Sample Aliquot (Aprotic Solvent) Step2 2. In-Situ Derivatization (Add Reagent + Base Scavenger) Step1->Step2 Step3 3. Quenching & Extraction (Liquid-Liquid Partitioning) Step2->Step3 Step4 4. Organic Phase Drying (Anhydrous Na2SO4) Step3->Step4 Step5 5. GC-MS Analysis (EI Mode, SIM/SCAN) Step4->Step5

Standardized GC-MS sample preparation workflow for reactive acid chloride derivatives.

System Suitability & Self-Validation (Crucial for E-E-A-T)

To ensure the protocol is a self-validating system, analysts must spike the initial sample with a stable isotope-labeled internal standard (SIL-IS), such as Acetyl-d3 Chloride, prior to derivatization. By monitoring the ratio of the derivatized analyte to the derivatized SIL-IS, the method inherently corrects for matrix effects, incomplete derivatization, and extraction losses. Additionally, monitoring the chromatogram for the free carboxylic acid peak serves as an internal diagnostic tool for reagent depletion or moisture contamination.

Protocol A: Esterification via 1-Propanol/Pyridine

Optimized for mid-to-high molecular weight acyl chlorides.

  • Sample Preparation: Aliquot 1.0 mL of the organic sample containing the acyl chloride into a dry, silanized glass vial.

  • Reagent Addition: Add 100 µL of a derivatization mixture consisting of 1-propanol in 40% pyridine (v/v)[5].

    • Causality: Pyridine acts as both a nucleophilic catalyst (forming an acylpyridinium intermediate) and an acid scavenger. Neutralizing the HCl byproduct is mandatory to drive the reaction forward and prevent subsequent column degradation[3].

  • Incubation: Cap the vial tightly, vortex for 30 seconds, and incubate at 60 °C for 15 minutes to ensure complete conversion[5].

  • Quenching & Extraction: Add 1.0 mL of deionized water to quench unreacted reagents, followed by 1.0 mL of n-hexane for liquid-liquid extraction.

  • Phase Separation: Vortex and centrifuge at 3000 rpm for 5 minutes. Extract the upper organic (hexane) layer and dry it over anhydrous sodium sulfate (Na₂SO₄) to remove trace moisture before GC-MS injection.

Protocol B: Amidation via Diethylamine (DEA)

Optimized for highly volatile, low molecular weight acyl chlorides (e.g., Acetyl Chloride, Propionyl Chloride).

  • Sample Preparation: Aliquot 1.0 mL of the sample in an anhydrous aprotic solvent (e.g., dichloromethane) into a dry vial.

  • Reagent Addition: Add 50 µL of anhydrous diethylamine (DEA) and 50 µL of triethylamine (TEA).

    • Causality: While DEA acts as the primary nucleophile, TEA serves as a sterically hindered sacrificial base. 6, allowing the DEA to be consumed entirely by the derivatization reaction rather than being neutralized into an unreactive salt[6].

  • Incubation: Stir the mixture at ambient temperature for 30 minutes.

    • Causality: Amidation of acyl chlorides is highly exothermic and rapid. Ambient temperature is sufficient for complete conversion and prevents the evaporative loss of highly volatile analytes.

  • Washing: Wash the organic layer with 1.0 mL of 0.1 M HCl to remove excess unreacted amines, followed by 1.0 mL of deionized water.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ and transfer to an autosampler vial for GC-MS analysis.

Conclusion

Direct GC-MS analysis of acyl chlorides is an analytical anti-pattern that compromises both data integrity and instrument health. While esterification provides a rapid and accessible derivatization route suitable for larger molecules, amidation via diethylamine stands out as the superior methodology for low molecular weight acyl chlorides. Amidation yields derivatives with optimal GC volatility, exceptional stability, and highly diagnostic MS fragmentation patterns, making it the gold standard for trace-level genotoxic impurity profiling.

References

  • Kuitunen, M.-L. et al. "Derivatization and rapid GC—MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples." Analytical Methods, ResearchGate.
  • "Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS." OSTI.GOV.
  • "Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering." MDPI.
  • "The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate." Google Patents.
  • "Derivatization reagents for GC - Chromatography." Macherey-Nagel.

Sources

Validation

A Comparative Guide to the Mass Fragmentation Pattern of 2-(4-Methoxyphenoxy)-2-methylpropanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted electron ionization (EI) mass fragmentation pattern of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chlo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass fragmentation pattern of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride. In the absence of a publicly available experimental spectrum, this guide synthesizes established fragmentation principles of its constituent functional groups—acyl chlorides and aromatic ethers—to provide a robust, predictive framework. Furthermore, this guide compares the utility of mass spectrometry with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, for the structural elucidation of this compound, offering supporting experimental data and protocols for each.

Predicted Mass Fragmentation Pattern of 2-(4-Methoxyphenoxy)-2-methylpropanoyl Chloride

The structure of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride (Molecular Weight: 228.68 g/mol ) contains several key features that dictate its fragmentation behavior under electron ionization: a labile acyl chloride group, a stable aromatic ring, an ether linkage, and a quaternary carbon. The fragmentation cascade is expected to be initiated by the ionization of a non-bonding electron, likely from the oxygen or chlorine atoms.

The molecular ion peak (M⁺˙) at m/z 228 is anticipated to be of low abundance or potentially absent, a common characteristic for acyl chlorides which are highly susceptible to fragmentation.[1] The presence of chlorine would be indicated by an M+2 peak at m/z 230 with an intensity of approximately one-third of the molecular ion, corresponding to the natural isotopic abundance of ³⁷Cl.[2]

The primary fragmentation pathways are predicted to be:

  • Loss of Chlorine Radical: The most facile fragmentation is the homolytic cleavage of the C-Cl bond to form a stable acylium ion. This is a characteristic fragmentation for acyl chlorides.[1]

    • [M - Cl]⁺ (m/z 193): This fragment is expected to be a prominent peak in the spectrum.

  • Loss of Carbon Monoxide: The acylium ion can subsequently lose a neutral carbon monoxide molecule.

    • [M - Cl - CO]⁺ (m/z 165): This fragment, a tertiary carbocation stabilized by the adjacent oxygen atom, is also expected to be a significant peak.

  • Cleavage of the Ether Bond: Alpha-cleavage adjacent to the ether oxygen is a common fragmentation pathway for ethers.[3]

    • [C₈H₉O₂]⁺ (m/z 137): Cleavage of the C-O bond with charge retention on the aromatic portion would lead to this fragment.

    • [C₃H₆ClO]⁺ (m/z 93): Alternatively, charge retention on the acyl portion would result in this fragment.

  • Fragmentation of the Aromatic Moiety:

    • [C₇H₇O]⁺ (m/z 107): Loss of a methyl group from the methoxy substituent of the m/z 137 fragment could occur.

    • Further fragmentation of the aromatic ring can lead to smaller, common aromatic fragments.

The following diagram illustrates the predicted major fragmentation pathways:

fragmentation M [M]⁺˙ m/z 228 F1 [M - Cl]⁺ m/z 193 M->F1 - Cl• F3 [C₈H₉O₂]⁺ m/z 137 M->F3 - C₃H₆ClO• F5 [C₃H₆ClO]⁺ m/z 93 M->F5 - C₈H₉O₂• F2 [M - Cl - CO]⁺ m/z 165 F1->F2 - CO F4 [C₇H₇O]⁺ m/z 107 F3->F4 - CH₂O

Caption: Predicted major fragmentation pathways of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride.

Comparative Analysis: Mass Spectrometry vs. NMR and IR Spectroscopy

While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a molecule, a comprehensive structural elucidation often requires complementary data from other spectroscopic techniques.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (GC-MS) Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.High sensitivity, excellent for mixture analysis when coupled with chromatography.Isomers can be difficult to distinguish, molecular ion may be absent for labile compounds.
Nuclear Magnetic Resonance (NMR) Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Provides unambiguous structural determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts, not ideal for complex mixtures without prior separation.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast, simple sample preparation, non-destructive.Provides limited information on the overall molecular structure, not suitable for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride.

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₂~1.6Singlet6H
-OCH₃~3.8Singlet3H
Aromatic-H~6.8 - 7.0Multiplet4H

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (ppm)
-C(C H₃)₂~25
-C (CH₃)₂~80
-OC H₃~55
Aromatic C ~114 - 155
C =O~175
Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid method to confirm the presence of key functional groups.

Characteristic IR Absorption Bands:

Functional GroupVibrationWavenumber (cm⁻¹)
C=O (Acyl Chloride)Stretch1780 - 1815 (strong)
C-O (Aromatic Ether)Asymmetric Stretch1230 - 1270 (strong)
C-O (Aromatic Ether)Symmetric Stretch1010 - 1050 (strong)
C-ClStretch650 - 800
Aromatic C=CStretch~1600, ~1500
Aromatic C-HBending (out-of-plane)~830 (para-disubstituted)

The following workflow illustrates a comprehensive approach to the structural elucidation of the target compound:

workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_confirm Confirmation MS GC-MS Analysis Frag Fragmentation Pattern Analysis MS->Frag MW Molecular Weight Determination MS->MW Confirm Confirmed Structure Frag->Confirm MW->Confirm NMR ¹H and ¹³C NMR Struct Connectivity and Stereochemistry NMR->Struct Struct->Confirm IR FTIR Analysis Func Functional Group Identification IR->Func Func->Confirm

Caption: Workflow for the comprehensive structural elucidation of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general procedure for acquiring an electron ionization mass spectrum.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5ms).

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride in 1 mL of a dry, aprotic solvent (e.g., dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., Bruker 400 MHz).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra according to standard instrument protocols.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the ¹H signals. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR).

Procedure:

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Conclusion

The predicted mass fragmentation pattern of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is dominated by the characteristic cleavages of the acyl chloride and ether functionalities. While mass spectrometry is a powerful tool for obtaining molecular weight and key structural fragments, a comprehensive and unambiguous identification of this molecule is best achieved through a multi-technique approach, integrating data from NMR and IR spectroscopy. The protocols provided herein offer a robust framework for the analytical characterization of this and structurally related compounds.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • YouTube. (2025, August 20). Mass Spectrometry of Aliphatic Ethers. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-Methoxyphenoxy)-2-methyl-propanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

Comparative

Fenofibric Acid vs. Fenofibryl Chloride: A Comprehensive Guide to Reactivity and Coupling Methodologies

Executive Summary Fenofibrate is a widely utilized prodrug that rapidly hydrolyzes in vivo to its active metabolite, fenofibric acid (FFA)[1]. In medicinal chemistry and drug development, structurally modifying FFA to sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fenofibrate is a widely utilized prodrug that rapidly hydrolyzes in vivo to its active metabolite, fenofibric acid (FFA)[1]. In medicinal chemistry and drug development, structurally modifying FFA to synthesize novel esters or amides is a primary strategy for optimizing pharmacokinetic profiles, such as enhancing brain penetration or oral bioavailability[2],[3]. However, application scientists frequently encounter a severe synthetic bottleneck: the exceptionally low reactivity of the FFA carboxylic group toward nucleophilic acyl substitution[2].

This guide objectively compares the reactivity of fenofibric acid against its activated acyl chloride derivative, fenofibryl chloride (FFC). By analyzing the mechanistic causality behind their reactivity differences, we provide field-proven, self-validating experimental protocols to streamline your drug development workflows.

Mechanistic Causality: Steric Hindrance vs. Electrophilicity

The fundamental challenge in derivatizing FFA stems directly from its molecular architecture. The carboxylic acid moiety is bound to an


-dimethyl (isobutyric) group. This gem-dimethyl configuration creates a formidable steric shield around the carbonyl carbon, severely restricting the Bürgi-Dunitz trajectory required for incoming nucleophiles to attack[2],[4].

When attempting to couple FFA directly using standard peptide coupling reagents (e.g., EDC, DCC, HATU), the reaction kinetics are sluggish. Because the nucleophilic attack is physically blocked, the activated intermediate often undergoes rapid rearrangement into unreactive byproducts (such as


-acylureas) rather than forming the desired product.

To bypass this thermodynamic and kinetic barrier, FFA is converted into fenofibryl chloride (FFC) . By replacing the hydroxyl group with a chloride ion, the carbonyl carbon is transformed into a highly electrophilic center. The excellent leaving-group ability of the chloride ion, paired with the lowered transition state energy of the acyl chloride, allows FFC to easily overcome the steric bulk of the adjacent methyl groups. Consequently, FFC reacts rapidly with aliphatic amines, anilines, and alcohols at room temperature without requiring expensive or complex coupling agents[2],[4].

Reactivity FFA Fenofibric Acid (FFA) Sterically Hindered FFC Fenofibryl Chloride (FFC) Highly Electrophilic FFA->FFC (COCl)2 + cat. DMF Activation Prod Acyl Derivative (Ester / Amide) FFA->Prod + Nucleophile + Coupling Slow, Byproducts FFA->Prod + Nucleophile directly No Reaction FFC->Prod + Nucleophile Fast, RT Nuc Nucleophile (ROH / RNH2) Coupling Coupling Reagent (EDC/HOBt)

Mechanistic pathways comparing direct FFA coupling versus FFC activation for acyl substitution.

Quantitative Performance Comparison

The following table summarizes the operational and kinetic differences between utilizing direct FFA coupling versus the FFC activation pathway.

ParameterFenofibric Acid (FFA) Direct CouplingFenofibryl Chloride (FFC) Pathway
Electrophilicity Very Low (Sterically hindered by

-dimethyl)[2]
Very High (Acid chloride activation)[4]
Reagents Required Stoichiometric coupling agents (e.g., EDC/HOBt) or Alkyl Halides[3]Oxalyl chloride (for prep), simple base (e.g.,

)[2]
Reaction Kinetics Slow (12–24 hours, often requires elevated heating)Fast (1–4 hours at room temperature)[4]
Atom Economy Lower (Generates massive stoichiometric urea byproducts)Higher (Activation byproducts are volatile gases)
Scalability Poor (Tedious chromatographic purification required)Excellent (Standard for multigram/industrial synthesis)[2]

Experimental Methodologies: Self-Validating Protocols

As an application scientist, ensuring reproducibility requires designing protocols with built-in validation steps. The following workflows detail the synthesis of FFC and its subsequent use, alongside an alternative


 esterification method for FFA.

Workflow Step1 1. Activation FFA + (COCl)2 in DCM Step2 2. Concentration Remove Volatiles under Vacuum Step1->Step2 Step3 3. Substitution FFC + Nucleophile + Base Step2->Step3 Step4 4. Workup Aqueous Wash & Extraction Step3->Step4 Step5 5. Isolation Crystallization or Chromatography Step4->Step5

Self-validating experimental workflow for the synthesis and application of fenofibryl chloride.

Protocol 1: Synthesis of Fenofibryl Chloride (FFC) via Oxalyl Chloride

Causality Check: Oxalyl chloride is explicitly chosen over thionyl chloride because its degradation products (


, 

,

) are entirely gaseous. This allows for the complete removal of excess reagent via simple evaporation, preventing downstream contamination and unwanted side reactions with the nucleophile[2]. N,N-Dimethylformamide (DMF) is added in catalytic amounts to generate the highly reactive Vilsmeier-Haack intermediate, driving the chlorination of the sterically hindered acid.
  • Setup: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of Fenofibric Acid in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

  • Catalysis: Add 2–3 drops of anhydrous DMF.

  • Activation: Cool the mixture to 0 °C in an ice bath. Slowly add 1.5 to 4.0 equivalents of oxalyl chloride dropwise[2].

  • Validation (In-Process): Observe the reaction for gas evolution (bubbling). The complete cessation of gas evolution (typically after 2-4 hours at room temperature) serves as a reliable physical indicator that the conversion to the acid chloride is complete.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. The resulting crude FFC can be used immediately in the next step without further purification[2].

Protocol 2: Amidation/Esterification using Fenofibryl Chloride

Causality Check: A tertiary amine base (like pyridine or triethylamine) or an inorganic base (like aqueous sodium carbonate) is mandatory. It neutralizes the


 generated during the nucleophilic attack, preventing the protonation of the incoming amine/alcohol, which would otherwise halt the reaction equilibrium[2],[4].
  • Preparation: Dissolve the crude FFC (from Protocol 1) in fresh anhydrous DCM or THF.

  • Nucleophile Addition: In a separate flask, prepare a solution of the nucleophile (1.0 eq. of amine or alcohol) and a base (e.g., 3.0 eq. of pyridine or aqueous

    
    ) in THF/DCM[2].
    
  • Coupling: Add the FFC solution dropwise to the nucleophile mixture at 0 °C to safely control the exothermic reaction.

  • Validation (In-Process): Stir at room temperature overnight. Monitor the reaction via Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexanes). The complete disappearance of the nucleophile spot confirms reaction completion.

  • Workup: Quench with water, extract with DCM, wash the organic layer with brine, dry over anhydrous

    
    , and concentrate. Purify via recrystallization or flash chromatography.
    
Protocol 3: Alternative Direct Esterification of FFA via Alkylation

Causality Check: If conversion to the acid chloride is undesirable (e.g., due to sensitive functional groups elsewhere), esterification can be achieved by bypassing acyl substitution entirely. By treating FFA with a base (


 or NaOH), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then acts as a nucleophile to attack an alkyl halide (e.g., isopropyl bromide) via an 

mechanism, completely avoiding the sterically hindered carbonyl carbon[1],[5].
  • Deprotonation: Suspend 1.0 eq. of FFA and 2.0 eq. of

    
     in a polar aprotic solvent like N,N-dimethylacetamide (DMA)[1].
    
  • Alkylation: Add 2.0 eq. of the alkyl halide (e.g., 4-chloromethyl-5-1,3-dioxolen-2-one or isopropyl bromide)[1].

  • Heating: Heat the mixture to 60–65 °C overnight[1].

  • Validation (In-Process): The reaction mixture will visibly transition from a heavy suspension to a more homogeneous state as the carboxylate is consumed.

  • Workup: Cool to 0 °C, slowly add water, extract with ethyl acetate, wash extensively with brine to remove the DMA solvent, and concentrate[1].

Conclusion

For researchers developing novel fenofibrate analogs, understanding the steric limitations of the


-dimethyl group is paramount. While direct 

alkylation of the FFA carboxylate is a viable workaround for simple esters[1],[5], the synthesis of complex amides or sterically demanding esters necessitates the use of fenofibryl chloride[2]. The FFC pathway offers superior electrophilicity, faster kinetics, and high scalability, making it the definitive choice for rigorous drug development workflows.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions Source: SciELO URL
  • Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions Source: ResearchGate URL
  • Synthesis and characterization of potential impurities in Fenofibrate drug substance Source: Der Pharma Chemica URL

Sources

Validation

Mechanistic Rationale: Overcoming the "Gem-Dimethyl" Steric Barrier

The synthesis of fibrate analogs and related PPARα agonists relies heavily on the efficient installation of the aryloxyisobutyric acid pharmacophore. At the heart of this process is 2-(4-Methoxyphenoxy)-2-methylpropanoyl...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of fibrate analogs and related PPARα agonists relies heavily on the efficient installation of the aryloxyisobutyric acid pharmacophore. At the heart of this process is 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride (CAS 4878-04-0), a highly reactive acylating agent.

For researchers and drug development professionals, the choice of how to introduce this moiety—whether via a COA-certified purified acid chloride, an in-situ generated crude acid chloride, or the precursor carboxylic acid with peptide coupling agents—dictates the success, scalability, and safety profile of the synthetic route.

This guide objectively compares these methodologies, exploring the mechanistic causality behind their performance, and establishes why utilizing a Certificate of Analysis (COA)-backed acid chloride is critical for maintaining scientific integrity and regulatory compliance.

The defining structural feature of 2-(4-methoxyphenoxy)-2-methylpropanoyl derivatives is the gem-dimethyl group situated at the


-carbon. This creates severe, neopentyl-like steric hindrance directly adjacent to the carbonyl electrophile.

When attempting to use the precursor 2-(4-methoxyphenoxy)-2-methylpropanoic acid with standard coupling agents (e.g., HATU, EDC/HOBt), the reaction often stalls. The causality is steric: The bulky active ester intermediate (such as the OAt ester formed via HATU) creates a highly congested transition state, severely raising the activation energy required for the incoming nucleophile (amine or alcohol) to attack.

In contrast, the acid chloride features a highly polarized, relatively small leaving group (chloride). The compact nature of the acyl chloride minimizes steric clash during the formation of the tetrahedral intermediate, allowing nucleophilic acyl substitution to proceed rapidly even with hindered amines [1].

G A Target: Aryloxyisobutyric Derivative B COA-Certified Acid Chloride A->B C In-Situ / Crude Acid Chloride A->C D Carboxylic Acid + HATU / EDC A->D E High Yield (>95%) Zero PGIs B->E F Moderate Yield (~70%) High PGIs (SOCl2) C->F G Low Yield (<40%) Steric Hindrance D->G

Workflow comparison demonstrating the efficiency of COA-certified acid chlorides vs alternative routes.

Performance Comparison: Certified vs. Crude vs. Coupling Agents

While generating the acid chloride in-situ (using thionyl chloride or oxalyl chloride) bypasses the steric issues of coupling agents, it introduces a new critical failure point: Potential Genotoxic Impurities (PGIs) .

Residual chlorinating agents in crude preparations can react with amine substrates to form highly stable, toxic sulfonamides or oxamides. Furthermore, unreacted oxalyl chloride or thionyl chloride can carry over into the final Active Pharmaceutical Ingredient (API), violating ICH M7 guidelines for genotoxic impurities[2]. A COA-certified product guarantees the absence of these reactive residuals through rigorous purification (typically vacuum distillation) prior to packaging.

Table 1: Quantitative Performance Comparison for Model Amidation

ParameterCOA-Certified Acid Chloride (>98%)In-Situ Crude Acid ChlorideCarboxylic Acid + HATU/DIPEA
Typical Yield > 95%65% – 75%< 40%
Reaction Kinetics Fast (< 2 hours at 0°C to RT)Fast, but requires prior activation stepVery sluggish (24+ hours)
Impurity Profile Clean; minimal side productsHigh; sulfonamides/oxamides presentHigh; unreacted starting materials
PGI Risk (ICH M7) Low (Verified absent via COA)High (Residual SOCl₂, HCl)Low
Scalability Excellent (Direct stoichiometric addition)Poor (Requires harsh stripping of SOCl₂)Poor (Prohibitive cost of HATU at scale)

Decoding the COA: Analytical Self-Validation

A robust Certificate of Analysis for 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride must account for the compound's inherent instability. Acid chlorides readily hydrolyze in the presence of atmospheric moisture back to the precursor carboxylic acid.

Directly injecting an acid chloride onto a standard reverse-phase HPLC column will result in on-column hydrolysis, yielding artificially low purity results. Therefore, authoritative COAs rely on pre-column derivatization —typically quenching the acid chloride with anhydrous methanol to form a stable methyl ester before UV or MS quantification [3].

Table 2: Critical COA Specifications & Rationale

Analytical ParameterTesting MethodologyStandard SpecificationScientific Rationale
Appearance Visual InspectionClear, colorless to pale yellow liquidDark color indicates thermal degradation or polymerized impurities.
Chemical Purity HPLC-UV (via MeOH Derivatization)≥ 98.0%Ensures accurate stoichiometry during complex API synthesis.
Free Carboxylic Acid HPLC-UV≤ 1.0%Indicates the degree of moisture exposure/hydrolysis during storage.
Residual Chlorinating Agents GC-FID or GC-MS≤ 10 ppmCritical for compliance with ICH M7 guidelines regarding PGIs.

Experimental Methodologies

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: High-Yield Amidation using COA-Certified Acid Chloride

Design Rationale: Dropwise addition of the electrophile into a solution of the nucleophile and base prevents localized depletion of the base, suppressing HCl-mediated degradation of the substrate.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Substrate Loading: Dissolve 1.0 equivalent of the target amine in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add 2.5 equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA). Stir and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve 1.05 equivalents of COA-certified 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise over 15 minutes to the reaction flask.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Self-Validation Step: Check reaction progress via TLC (Hexanes/EtOAc) after 1 hour. The high reactivity of the certified acid chloride should show complete consumption of the amine.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Analytical Purity Determination via Derivatization

Design Rationale: Trapping the reactive acid chloride as a stable methyl ester prevents on-column hydrolysis, ensuring the HPLC chromatogram reflects the true purity of the lot [3].

  • Standard Preparation: In a dry 5 mL volumetric flask, add 4 mL of anhydrous methanol (HPLC grade, <50 ppm H₂O).

  • Derivatization: Accurately weigh ~50 mg of the 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride sample and add it directly into the methanol.

  • Reaction: Cap tightly and vortex for 1 minute. Allow the solution to stand at room temperature for 30 minutes to ensure complete conversion to the methyl ester.

  • Dilution: Dilute to the 5 mL mark with anhydrous methanol.

  • System Suitability (Self-Validation): Inject a blank (anhydrous methanol) into the HPLC system (C18 column, Acetonitrile/Water mobile phase) to ensure a clean baseline.

  • Analysis: Inject the derivatized sample. The purity is calculated based on the area percent of the 2-(4-methoxyphenoxy)-2-methylpropanoate methyl ester peak relative to any impurities (such as the free carboxylic acid, which will elute earlier due to higher polarity).

G S1 Acid Chloride Aliquot (Highly Reactive) S2 Derivatization (Anhydrous MeOH) S1->S2 Quench S3 Stable Methyl Ester Formation S2->S3 Fast Kinetics S4 HPLC-UV / GC-FID Quantification S3->S4 Inject S5 COA Generation S4->S5 Validate

Analytical derivatization workflow for accurate HPLC-UV quantification of reactive acid chlorides.

References

  • Journal of Applied Pharmaceutical Science (JAPS). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity. Accessed March 5, 2026. [Link]

Comparative

A Senior Application Scientist's Guide to Impurity Profiling of Fenofibrate Synthesis Intermediates

For Researchers, Scientists, and Drug Development Professionals In the synthesis of Fenofibrate, a widely prescribed lipid-lowering agent, the control of impurities is not merely a regulatory hurdle but a critical aspect...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of Fenofibrate, a widely prescribed lipid-lowering agent, the control of impurities is not merely a regulatory hurdle but a critical aspect of ensuring the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the impurity profiling of Fenofibrate synthesis intermediates, grounded in scientific principles and practical application. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in developing robust and reliable analytical strategies.

The Genesis of Impurities: Understanding Fenofibrate Synthesis

A thorough understanding of the synthetic pathways to Fenofibrate is fundamental to anticipating and identifying potential process-related impurities. The most common synthesis routes involve the esterification of fenofibric acid or the Williamson ether synthesis.

Route 1: Esterification of Fenofibric Acid

This route involves the synthesis of the key intermediate, 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid (fenofibric acid), followed by its esterification with isopropyl alcohol.

4-chloro-4'-hydroxybenzophenone 4-chloro-4'-hydroxybenzophenone Fenofibric Acid (Impurity B) Fenofibric Acid (Impurity B) 4-chloro-4'-hydroxybenzophenone->Fenofibric Acid (Impurity B) Williamson Ether Synthesis Isopropyl 2-bromo-2-methylpropanoate Isopropyl 2-bromo-2-methylpropanoate Isopropyl 2-bromo-2-methylpropanoate->Fenofibric Acid (Impurity B) Fenofibrate Fenofibrate Fenofibric Acid (Impurity B)->Fenofibrate Esterification Isopropyl Alcohol Isopropyl Alcohol Isopropyl Alcohol->Fenofibrate

Figure 1: Synthetic Route 1 - Esterification of Fenofibric Acid.

Route 2: Direct Williamson Ether Synthesis

This approach involves the direct reaction of 4-chloro-4'-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate.

4-chloro-4'-hydroxybenzophenone 4-chloro-4'-hydroxybenzophenone Fenofibrate Fenofibrate 4-chloro-4'-hydroxybenzophenone->Fenofibrate Williamson Ether Synthesis Isopropyl 2-bromo-2-methylpropanoate Isopropyl 2-bromo-2-methylpropanoate Isopropyl 2-bromo-2-methylpropanoate->Fenofibrate

Figure 2: Synthetic Route 2 - Direct Williamson Ether Synthesis.

These synthetic pathways can lead to a variety of process-related impurities, including unreacted starting materials, by-products from side reactions, and residual solvents.[1][2] Additionally, degradation of the final Active Pharmaceutical Ingredient (API) under stress conditions such as heat, light, and humidity can introduce further impurities.[2]

Key Impurities in Fenofibrate Synthesis

A comprehensive impurity profile of Fenofibrate includes both process-related impurities and degradation products. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several key impurities that must be monitored and controlled.[3]

Impurity NameStructureOrigin
Fenofibric Acid (Impurity B) 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acidStarting material, Hydrolysis degradation product
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (Impurity D) -By-product from methanol presence
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (Impurity E) -By-product from ethanol presence
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, 1-methylethyl ester anhydride (Impurity C) -By-product of esterification
4-chloro-4'-hydroxybenzophenone -Unreacted starting material
Isopropyl 2-bromo-2-methylpropanoate -Unreacted starting material

Comparative Analysis of Analytical Techniques

The cornerstone of impurity profiling is the selection of appropriate analytical techniques that can effectively separate, identify, and quantify a diverse range of impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse for this purpose, but other techniques play crucial complementary roles.

High-Performance Liquid Chromatography (HPLC): A Head-to-Head Comparison

The choice of the stationary phase is critical for achieving optimal separation of Fenofibrate and its structurally similar impurities. We will compare the two most commonly employed column chemistries: C18 (ODS) and Phenyl.

The Scientific Rationale: C18 vs. Phenyl Columns

  • C18 (Octadecylsilane) Columns: These are the most widely used reversed-phase columns, offering excellent hydrophobic retention.[4] Separation is primarily driven by the partitioning of analytes between the non-polar stationary phase and the polar mobile phase. For Fenofibrate and its impurities, which are largely non-polar, C18 columns provide good retention and resolution.

  • Phenyl Columns: These columns have a phenyl group bonded to the silica support. In addition to hydrophobic interactions, they offer alternative selectivity through π-π interactions with aromatic analytes.[2][5] This can be particularly advantageous for separating compounds with aromatic rings, such as Fenofibrate and its benzophenone-containing impurities. The use of methanol as the organic modifier in the mobile phase can enhance these π-π interactions, as acetonitrile's own π-electrons can weaken the interaction with the stationary phase.[2]

Experimental Data Comparison: HPLC Methods

ParameterHPLC Method 1 (C18)HPLC Method 2 (Phenyl)
Column Waters Symmetry ODS (C18), 100 x 4.6 mm, 3.5 µm[6]RESTEK Pinnacle II Phenyl, 250 x 4.6 mm, 5 µm[7][8]
Mobile Phase Acetonitrile:Water:Trifluoroacetic Acid (700:300:1 v/v/v)[6]Methanol:0.1% Phosphoric Acid (60:40 v/v)[7][8]
Flow Rate 1.0 mL/min[6]2.0 mL/min[7][8]
Detection UV at 280 nm[6]UV at 289 nm (Fenofibrate) & 302 nm (Degradation Product)[7][8]
Key Advantage Good resolution of a wide range of known and unknown impurities.[6]Enhanced selectivity for aromatic impurities, potentially resolving co-eluting peaks from a C18 column.[7][8]
Reported Performance Resolved 11 known and 6 unknown impurities.[6]Successfully separated Fenofibrate from its basic degradation product.[7][8]

Expert Insight: The choice between a C18 and a Phenyl column is not a matter of one being universally superior. A C18 column is often the first choice for method development due to its versatility and robustness. However, if co-elution of critical impurity pairs is observed, a Phenyl column can provide the necessary alternative selectivity to achieve baseline separation. The difference in elution order that can occur on a Phenyl column compared to a C18 is a powerful tool for method development.[2]

Beyond HPLC: Complementary Analytical Techniques

While HPLC is central to impurity profiling, a multi-faceted approach utilizing other techniques provides a more complete picture.

1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Purpose: Unambiguous identification and structural elucidation of unknown impurities and degradation products.

  • Why it's authoritative: LC-MS/MS provides molecular weight and fragmentation data, which are crucial for determining the chemical structure of an impurity.[1] Techniques like UPLC-QTOF-MS offer high resolution and mass accuracy, further enhancing confidence in identification.[1]

  • Expertise in Action: In the analysis of Fenofibrate, LC-MS/MS has been instrumental in characterizing degradation products formed under various stress conditions, providing insights into the degradation pathways.[1]

2. Headspace Gas Chromatography (HS-GC)

  • Purpose: Quantification of residual solvents from the synthesis process.

  • Why it's authoritative: HS-GC is the standard technique for analyzing volatile organic compounds in pharmaceutical samples, as outlined in USP <467>.[9] It offers high sensitivity and is well-suited for the automated analysis of a large number of samples.[9]

  • Experimental Workflow:

Sample_Preparation Sample Preparation (Dissolution in a suitable solvent in a sealed vial) Incubation Incubation (Heating to volatilize solvents) Sample_Preparation->Incubation Injection Headspace Injection (Automated sampling of the vapor phase) Incubation->Injection GC_Separation GC Separation (Separation of solvents on a capillary column) Injection->GC_Separation Detection FID/MS Detection GC_Separation->Detection

Figure 3: Headspace GC Workflow for Residual Solvent Analysis.

3. Quantitative Nuclear Magnetic Resonance (qNMR)

  • Purpose: Accurate purity assessment and characterization of impurity reference standards without the need for a specific reference standard for each impurity.

  • Expert Insight: While HPLC with UV detection relies on the response factor of each impurity, which can vary significantly, qNMR provides a more accurate quantification as all protons have the same response factor.[6] This makes qNMR a powerful tool for determining the purity of synthesized impurity standards that will be used for HPLC method validation.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of results, detailed and validated protocols are essential.

Protocol 1: HPLC Method for Fenofibrate and Related Substances (Based on a C18 column)

Objective: To separate and quantify known and potential unknown impurities in Fenofibrate API.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Waters Symmetry ODS (C18), 100 x 4.6 mm, 3.5 µm.[6]

  • Mobile Phase: Acetonitrile:Water:Trifluoroacetic Acid (700:300:1 v/v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: Ambient.

  • Detection Wavelength: 280 nm.[6]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Fenofibrate reference standard and known impurity standards in the mobile phase to obtain a desired concentration.

  • Sample Solution: Accurately weigh and dissolve the Fenofibrate API sample in the mobile phase to the same concentration as the standard solution.

Validation Parameters (as per ICH Q2(R1)):

  • Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.

Protocol 2: Headspace GC-FID for Residual Solvent Analysis (General Protocol)

Objective: To quantify residual solvents in Fenofibrate API according to USP <467>.[9]

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

Chromatographic Conditions:

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm, or equivalent.[12]

  • Carrier Gas: Helium or Nitrogen.[7]

  • Oven Temperature Program: Optimized to separate the target solvents (e.g., initial hold at 40°C, followed by a ramp).[12]

  • Injector Temperature: 140°C.[13]

  • Detector Temperature: 250°C.

Headspace Parameters:

  • Vial Equilibration Temperature: 80°C.[13]

  • Vial Equilibration Time: 45 minutes.[13]

  • Pressurization Time: 1 minute.

  • Loop Fill Time: 0.2 minutes.

  • Injection Time: 1 minute.

Sample Preparation:

  • Accurately weigh about 100 mg of the Fenofibrate sample into a 20 mL headspace vial.

  • Add a precise volume of a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) that dissolves the sample and is not one of the target analytes.

  • Seal the vial immediately.

Conclusion: An Integrated Approach for Robust Impurity Profiling

An effective impurity profiling strategy for Fenofibrate synthesis intermediates relies on a deep understanding of the synthetic process and the judicious application of a combination of analytical techniques. While HPLC with a C18 column serves as a robust starting point, the use of a Phenyl column can provide invaluable alternative selectivity for challenging separations. The integration of LC-MS/MS for definitive identification, HS-GC for residual solvent control, and qNMR for the accurate characterization of reference standards creates a self-validating system that ensures the quality, safety, and consistency of the final drug product. This integrated approach, grounded in scientific rationale and supported by validated protocols, is the hallmark of a trustworthy and authoritative impurity control strategy in modern pharmaceutical development.

References

  • El-Gindy, A., El-Zeany, B., & Awad, T. (2003). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 675-687. [Link]

  • Qin, X., et al. (2015). New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. Journal of Chromatography B, 988-989, 137-145. [Link]

  • Patil, S. D., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. [Link]

  • Shimadzu Corporation. (2015). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • Salama, F. M., Nassar, M. W. I., Sharaf El-Din, M. M. K., Attia, K. A. M., & Kaddah, M. Y. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2(3), 332-343. [Link]

  • Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. [Link]

  • Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies Application Note. [Link]

  • Dong, M. W. (2007). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC North America, 25(7), 656-667. [Link]

  • Fountain, K. J., et al. (2014). A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling of Aripiprazole. Waters Corporation Application Note. [Link]

  • Wabaidur, S. M., Mohsin, K., & Alothman, Z. A. (2013). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-7. [Link]

  • RSSL. (2021). qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Thermo Fisher Scientific. (2023). Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. [Link]

  • Shimadzu Corporation. (2019). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. [Link]

  • Advanced Materials Technology. (2016). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. [Link]

  • Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 856-864. [Link]

  • Lucidity. (2023). Residual Solvents via Headspace GC-FID. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride

For the modern researcher, excellence in the laboratory is defined not only by the breakthroughs we achieve but also by the uncompromising commitment to safety and environmental stewardship. Handling reactive reagents li...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, excellence in the laboratory is defined not only by the breakthroughs we achieve but also by the uncompromising commitment to safety and environmental stewardship. Handling reactive reagents like 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride demands a level of diligence that extends beyond the experiment to the final, proper disposal of all waste materials. This guide provides a comprehensive, field-tested protocol for the safe neutralization and disposal of this compound, grounded in the principles of chemical reactivity and operational safety.

Core Principles: Understanding the Hazard

2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride belongs to the acyl chloride functional group. The inherent reactivity of the acyl chloride is the primary hazard and dictates the entire disposal strategy.[1] Acyl chlorides are highly reactive, corrosive compounds that undergo vigorous, often violent, reactions with nucleophiles such as water, alcohols, and amines.[1][2]

Key Hazards:

  • Reactivity with Water: Reacts violently and exothermically with water and moisture, releasing corrosive and toxic hydrogen chloride (HCl) gas.[3][4] This reaction is the principal risk during handling and disposal.

  • Corrosivity: Causes severe skin burns and serious eye damage upon contact.[3][5] Inhalation of its vapors can cause respiratory irritation.[3][5]

Due to these properties, 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride is classified as a reactive and corrosive hazardous waste, often falling under EPA Hazardous Waste Code D002 (Corrosive) and D003 (Reactive).[6][7] The fundamental goal of its disposal is to safely neutralize this reactivity before it is collected for final disposal by your institution's hazardous waste program.[8] Never dispose of this chemical neat (undiluted or un-neutralized) or pour it down the drain.[8][9]

Hazard ClassDescriptionPrimary Risk during Disposal
Reactive Reacts violently with water, generating toxic gas (HCl) and heat.[3][10]Uncontrolled reaction if mixed improperly with aqueous waste streams, leading to pressure buildup and release of corrosive fumes.
Corrosive Causes severe chemical burns to skin, eyes, and the respiratory tract.[3][5]Direct exposure to personnel during handling, and degradation of improper storage containers.

Pre-Disposal Protocol: Preparation is Paramount

Before beginning any neutralization procedure, a systematic preparation ensures the process is controlled and safe.

Personal Protective Equipment (PPE)

All neutralization activities must be conducted with appropriate PPE to prevent exposure.[1]

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.[1]Protects against splashes of the corrosive liquid and potential violent reactions.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1]Prevents direct skin contact and chemical burns.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[1]Protects skin from accidental spills.
Respiratory All procedures must be performed inside a certified chemical fume hood.[1]Prevents inhalation of corrosive HCl gas generated during neutralization.
Required Materials & Setup
  • Location: A certified chemical fume hood with the sash positioned as low as practical.

  • Neutralization Vessel: A flask or beaker made of borosilicate glass, at least 5-10 times larger than the total volume of the final solution to accommodate potential foaming and gas evolution.

  • Stirring: A magnetic stirrer and stir bar for controlled mixing.

  • Cooling: An ice bath to manage the exothermic reaction.

  • Neutralizing Agent: A prepared 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.

  • Spill Kit: An appropriate spill kit containing an inert absorbent material (e.g., sand, vermiculite) should be immediately accessible.[11] Do not use combustible materials like paper towels to absorb the neat chemical.

Step-by-Step Neutralization Workflow

This procedure is designed to safely quench the reactive acyl chloride, converting it into its corresponding, and significantly less reactive, carboxylate salt. The primary reaction is the hydrolysis of the acyl chloride to a carboxylic acid, which is then immediately neutralized by the bicarbonate base.

Chemical Reaction: CH₃OC₆H₄OC(CH₃)₂COCl + 2 NaHCO₃ → CH₃OC₆H₄OC(CH₃)₂COONa + NaCl + 2 CO₂ + H₂O

cluster_prep 1. Preparation cluster_neutralize 2. Neutralization cluster_verify 3. Verification & Waste Collection prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_setup Set up in Fume Hood: - Large Beaker in Ice Bath - Stir Plate - Bicarbonate Solution prep_ppe->prep_setup add_bicarb Add excess 5% Sodium Bicarbonate solution to the reaction vessel. prep_setup->add_bicarb add_acyl Slowly add Acyl Chloride dropwise to the stirring solution. add_bicarb->add_acyl observe Control addition rate to manage CO₂ evolution (fizzing) and heat. add_acyl->observe stir Stir for several hours after addition to ensure complete reaction. observe->stir verify_ph Check pH of the solution. It should be neutral or slightly basic. stir->verify_ph label_waste Transfer neutralized solution to a hazardous waste container. verify_ph->label_waste waste_label Label container clearly: 'Neutralized 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride Waste' List all components (water, sodium salts). label_waste->waste_label store Store container in a designated satellite accumulation area for EHS pickup. waste_label->store

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride

As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive intermediates into synthetic drug development workflows. 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride (CAS: 4878-04-0)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive intermediates into synthetic drug development workflows. 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride (CAS: 4878-04-0) is a critical acyl chloride building block widely utilized in proteomics research and advanced pharmaceutical synthesis[1]. While the methoxyphenoxy moiety adds lipophilic character and structural bulk, the core hazard remains the highly reactive acyl chloride functional group.

Mishandling this compound can lead to catastrophic laboratory incidents due to its violent reactivity with ambient moisture[2][3]. This guide provides a self-validating system of operational protocols, ensuring both scientific integrity and personnel safety by explaining the mechanistic causality behind every safety requirement.

Mechanistic Hazard Profile: The Causality of Risk

To safely handle any chemical, one must first understand its reactivity. Acid chlorides do not merely "dissolve" in water; they undergo a rapid, highly exothermic nucleophilic acyl substitution[3][4].

When 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride encounters ambient moisture or liquid water, the nucleophilic oxygen of the water molecule attacks the electrophilic carbonyl carbon. This forms an unstable tetrahedral intermediate that rapidly collapses, ejecting a chloride leaving group and a proton[3][4]. The result is the explosive generation of hydrogen chloride (HCl) gas and the corresponding carboxylic acid[2][3]. HCl gas is severely corrosive to the respiratory tract, eyes, and skin, making atmospheric control the most critical aspect of handling this compound[5].

Reaction pathway of acid chloride hydrolysis yielding corrosive HCl gas.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive acyl halides. The following matrix outlines the mandatory equipment and the mechanistic rationale for each choice, establishing a robust barrier against both liquid contact and gaseous HCl exposure[5][6][7].

PPE CategoryRequired EquipmentCausality / Rationale
Eye/Face Non-vented chemical splash goggles AND a full face shield.Protects against liquid splashes and prevents corrosive HCl vapors from causing permanent corneal damage[5][6].
Hands Heavy-duty Butyl rubber or Fluorinated rubber (Viton) gloves.Standard thin nitrile gloves degrade rapidly upon contact with acyl chlorides and their typical organic solvents. Butyl/Viton provides a necessary impermeable barrier[7].
Body Impervious chemical-resistant apron over a flame-resistant lab coat; closed-toe non-porous shoes.Prevents severe skin burns. The compound is highly corrosive and will rapidly penetrate standard woven cotton[5][6].
Respiratory Chemical fume hood (face velocity >100 fpm). SCBA or full-face respirator with acid gas cartridges for spills.Captures and exhausts evolved HCl gas during routine handling. Respirators are mandatory if the primary engineering control (hood) fails[5][8].

Operational Plan: Safe Handling & Transfer

Because 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is exquisitely moisture-sensitive, it must be handled under strictly anhydrous conditions[6]. The following step-by-step methodology ensures a self-validating, safe transfer process.

Step-by-Step Methodology: Anhydrous Transfer

  • Environmental Verification: Ensure the chemical fume hood is fully operational. Clear the workspace of any aqueous reagents, alcohols, or amines that could act as competing nucleophiles[9].

  • Apparatus Preparation: Flame-dry or oven-dry all glassware (flasks, syringes, needles) at 120°C for at least 4 hours. Cool under a continuous stream of dry Nitrogen (N₂) or Argon (Ar)[10].

  • Atmospheric Purging: Connect the reaction flask to a Schlenk line. Perform three vacuum/backfill cycles with inert gas to remove residual atmospheric moisture.

  • Reagent Transfer: Using a gas-tight syringe or cannula, pierce the septum of the reagent bottle. Slowly withdraw the required volume of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride.

  • Addition: Add the acid chloride dropwise to the reaction mixture (typically cooled in an ice bath to control the exothermic reaction) while maintaining vigorous stirring and a positive pressure of inert gas[9][10].

Step-by-step operational workflow for handling moisture-sensitive acid chlorides.

Emergency Response & Disposal Protocols

The most critical error in acid chloride emergency response is the intuitive use of water. Never use water to clean up an acid chloride spill or quench a reaction directly, as it will violently accelerate the exothermic generation of HCl gas [8][11].

Step-by-Step Methodology: Spill Containment

  • Evacuate and Alert: Immediately alert personnel and evacuate the immediate area. Ensure the fume hood sash is lowered as much as possible while allowing access[8].

  • Don Emergency PPE: Equip a NIOSH-approved full-face respirator with acid gas cartridges and heavy-duty butyl gloves[8][12].

  • Smother the Spill: Cover the liquid entirely with an inert, non-combustible absorbent such as dry sand, vermiculite, or a specialized calcined absorbent (e.g., Zorb-All). Do not use paper towels, as they may ignite[8][12][13].

  • Neutralize: Carefully broadcast a generous layer of solid sodium bicarbonate (NaHCO₃) or soda ash over the absorbed spill to neutralize the acid[14][15].

  • Collect and Dispose: Use non-sparking tools to scoop the neutralized mixture into a sealable, compatible hazardous waste container[8][14].

Step-by-Step Methodology: Safe Quenching & Disposal To dispose of unused 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride or quench a completed reaction, the acyl chloride must be converted into a less reactive species (an ester) rather than a carboxylic acid[11].

  • Cooling: Place the flask containing the acid chloride in an ice bath (0–5°C) to manage the thermodynamics of the quench[8].

  • Dilution: Dilute the mixture with an inert, dry solvent (e.g., dichloromethane or toluene) to dissipate heat[8].

  • Alcohol Addition: Slowly, dropwise, add an alcohol such as isopropanol or methanol. This forms an ester and HCl, but the reaction is significantly less violent than water quenching[8][11].

  • Base Neutralization: Once gas evolution ceases, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the dissolved HCl. Vent the flask frequently, as this will generate CO₂ gas[8].

  • Waste Segregation: Transfer the biphasic mixture to a properly labeled halogenated organic waste container. Never mix with incompatible waste streams[12][16].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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